molecular formula C11H11ClN4 B3059484 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine CAS No. 3275-44-3

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

Cat. No.: B3059484
CAS No.: 3275-44-3
M. Wt: 234.68 g/mol
InChI Key: SNBBQZGVKQEBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C11H11ClN4 and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c1-6-9(10(13)16-11(14)15-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H4,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBBQZGVKQEBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954400
Record name 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3275-44-3
Record name 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U90X70OCF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This molecule is structurally related to the antimalarial drug Pyrimethamine and serves as a key scaffold for developing novel therapeutic agents. The synthetic route detailed herein proceeds via a classical and reliable condensation pathway, beginning with a Claisen-type condensation to form a key β-ketonitrile intermediate, followed by a cyclization reaction with guanidine. This document is intended for researchers, chemists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying chemical principles, rationale for experimental choices, and methods for characterization to ensure scientific integrity and reproducibility.

Strategic Approach: Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals a logical and efficient synthetic pathway. The core diaminopyrimidine ring is a classic heterocyclic structure that can be readily formed through the condensation of guanidine with a 1,3-dicarbonyl compound or its synthetic equivalent.

The key disconnection is made across the N1-C6 and N3-C4 bonds of the pyrimidine ring, identifying guanidine and a β-ketonitrile, specifically 2-(4-chlorobenzoyl)propanenitrile (also known as α-acetyl-4-chlorophenylacetonitrile), as the primary precursors. This β-ketonitrile intermediate, in turn, can be synthesized via a Claisen condensation between a substituted acetonitrile and an ester. Disconnecting the C-C bond between the carbonyl carbon and the α-carbon points to 4-chlorophenylacetonitrile and an acetylating agent like ethyl acetate as the starting materials. This approach is favored for its use of commercially available starting materials and its reliance on well-understood, high-yielding reaction mechanisms.

Synthetic Pathway Overview

The synthesis is a two-step process. The first step is the base-catalyzed Claisen condensation to create the pivotal β-ketonitrile intermediate. The second step involves the cyclocondensation of this intermediate with guanidine to construct the final diaminopyrimidine ring.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation 4-Chlorophenylacetonitrile 4-Chlorophenylacetonitrile Intermediate 2-(4-chlorobenzoyl)propanenitrile 4-Chlorophenylacetonitrile->Intermediate Ethyl Acetate Ethyl Acetate Ethyl Acetate->Intermediate Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Intermediate Base Catalyst Guanidine HCl Guanidine HCl Final_Product 5-(4-Chlorophenyl)-6-methyl- pyrimidine-2,4-diamine Intermediate->Final_Product Guanidine HCl->Final_Product Base Sodium Ethoxide Base->Final_Product Base G struct Final Product Characterization This compound Analytical Data sub_struct Property Expected Value Molecular Formula C₁₁H₁₁ClN₄ Molecular Weight 234.69 g/mol Appearance White to off-white crystalline solid Melting Point Specific to literature value (e.g., 230-232 °C) ¹H NMR (DMSO-d₆) δ (ppm): ~2.1 (s, 3H, CH₃), ~5.8 (br s, 2H, NH₂), ~6.4 (br s, 2H, NH₂), ~7.2-7.5 (m, 4H, Ar-H) MS (ESI+) m/z: 235.0 [M+H]⁺ struct:f2->sub_struct

An In-depth Technical Guide to the Core Mechanism of Action of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the compound 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine. Based on extensive analysis of structurally analogous 2,4-diaminopyrimidine derivatives, this document posits that the primary molecular target is Dihydrofolate Reductase (DHFR). Inhibition of this critical enzyme disrupts the folate metabolic pathway, leading to a cessation of DNA, RNA, and protein synthesis, ultimately resulting in cellular arrest and apoptosis. This guide synthesizes data from related compounds, outlines the downstream cellular consequences, and provides detailed experimental protocols for the validation of this proposed mechanism.

Introduction: The 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is a well-established pharmacophore found in a variety of therapeutic agents, most notably as inhibitors of dihydrofolate reductase (DHFR).[1] This enzyme is a critical component of the folate synthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids. Consequently, inhibition of DHFR leads to the disruption of DNA, RNA, and protein synthesis, making it an effective target for antimicrobial and antineoplastic agents.[2][3]

The compound of interest, this compound, belongs to this class of molecules. While direct experimental data on its specific mechanism of action are not extensively available in the public domain, its structural similarity to potent DHFR inhibitors like Pyrimethamine and Metoprine (DDMP) provides a strong basis for a hypothesized mechanism of action centered on DHFR inhibition.[4][5]

Postulated Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

The proposed mechanism of action for this compound is the competitive inhibition of dihydrofolate reductase. The 2,4-diaminopyrimidine moiety is known to mimic the binding of the natural substrate, dihydrofolate, to the active site of DHFR.[6][7]

Molecular Interactions and Structure-Activity Relationship (SAR)

The binding affinity and selectivity of 2,4-diaminopyrimidine derivatives to DHFR are influenced by the substituents on the pyrimidine ring. In the case of this compound, the key structural features contributing to its putative activity are:

  • 2,4-Diamino Groups: These groups are crucial for forming hydrogen bonds with conserved amino acid residues in the active site of DHFR, anchoring the inhibitor.

  • 5-(4-Chlorophenyl) Group: This lipophilic group likely occupies a hydrophobic pocket within the enzyme's active site. The nature and substitution pattern of this aromatic ring are critical determinants of inhibitory potency and selectivity.[7][8]

  • 6-Methyl Group: Substituents at the 6-position can influence the conformation of the 5-phenyl ring and interact with nearby amino acid residues, thereby modulating binding affinity.[7]

The structural comparison with known DHFR inhibitors is summarized in the table below:

Compound5-Position Substituent6-Position SubstituentPrimary Target
This compound 4-ChlorophenylMethylDHFR (postulated)
Pyrimethamine4-ChlorophenylEthylDHFR[2][9][10]
Metoprine (DDMP)3,4-DichlorophenylMethylDHFR[4][5]
Trimethoprim3,4,5-Trimethoxybenzyl-DHFR[1]
Downstream Cellular Consequences of DHFR Inhibition

The inhibition of DHFR by this compound is expected to trigger a cascade of cellular events, as illustrated in the following pathway diagram:

DHFR_Inhibition_Pathway Compound This compound DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR-catalyzed reduction One_Carbon One-Carbon Metabolism THF->One_Carbon Purine_Synth Purine Synthesis One_Carbon->Purine_Synth Thymidylate_Synth Thymidylate Synthesis One_Carbon->Thymidylate_Synth Amino_Acid_Synth Amino Acid Synthesis One_Carbon->Amino_Acid_Synth DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Protein_Synth Protein Synthesis Amino_Acid_Synth->Protein_Synth Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synth->Cell_Cycle_Arrest Protein_Synth->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Postulated signaling pathway of DHFR inhibition.

Experimental Protocols for Mechanism of Action Validation

To empirically validate the proposed mechanism of action, a series of biochemical and cell-based assays should be performed.

Biochemical Assay: In Vitro DHFR Inhibition Assay

This assay directly measures the inhibitory effect of the compound on purified DHFR enzyme activity.

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this reaction can be monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • Prepare solutions of purified recombinant human DHFR, NADPH, and DHF in assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add assay buffer.

    • Add varying concentrations of the test compound (and a vehicle control, e.g., DMSO).

    • Add a known concentration of DHFR enzyme and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of NADPH and DHF.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for in vitro DHFR inhibition assay.

Cell-Based Assay: Cellular Proliferation and Viability Assay

This assay assesses the cytostatic or cytotoxic effects of the compound on cancer cell lines.

Principle: The inhibition of DHFR is expected to lead to a decrease in cell proliferation and viability. This can be measured using various methods, such as the MTT or resazurin reduction assays.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., A549, HCT-116) in appropriate growth medium.

  • Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control.

  • Viability Assessment (MTT Assay Example):

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

This assay confirms that the compound directly binds to DHFR within intact cells.

Principle: The binding of a ligand (the compound) to its target protein (DHFR) can increase the thermal stability of the protein.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cultured cells with the test compound or a vehicle control.

  • Heating:

    • Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction and Analysis:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble DHFR remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble DHFR as a function of temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Potential for Resistance

A significant consideration in the development of DHFR inhibitors is the potential for the emergence of drug resistance. The primary mechanism of resistance to 2,4-diaminopyrimidine antifolates involves point mutations in the DHFR gene.[9][10] These mutations can reduce the binding affinity of the inhibitor to the enzyme while maintaining its catalytic function.[3][11] Any drug development program for this compound should include studies to characterize its activity against known DHFR mutants and to prospectively identify potential resistance-conferring mutations.

Conclusion

Based on the strong structural and mechanistic parallels with established 2,4-diaminopyrimidine antifolates, it is highly probable that this compound functions as a competitive inhibitor of dihydrofolate reductase. This inhibition disrupts essential metabolic pathways, leading to antiproliferative effects. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this proposed mechanism of action. Further investigation into its selectivity for microbial or cancer cell DHFR over the human enzyme, as well as its susceptibility to resistance mechanisms, will be critical for its potential development as a therapeutic agent.

References

  • Dr.Oracle. (2025, November 7). What is the mechanism of action of pyrimethamine?
  • Patsnap Synapse. (2024, July 18). What is the mechanism of Pyrimethamine?
  • ACS Publications. (2024, October 28). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry.
  • PMC. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines.
  • ChemicalBook. Mechanism of action of Pyrimethamine.
  • PDB-101. Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine.
  • PubMed. (2024, November 14). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens.
  • Wikipedia. Pyrimethamine.
  • ASM Journals. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy.
  • PubMed. (1982, April). Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. Journal of Medicinal Chemistry.
  • PMC. Towards an Understanding of the Mechanism of Pyrimethamine-Sulfadoxine Resistance in Plasmodium falciparum: Genotyping of Dihydrofolate Reductase and Dihydropteroate Synthase of Kenyan Parasites.
  • PubMed. (1981, July). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry.
  • PubMed. Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase.
  • PMC. In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans.
  • MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • New Journal of Chemistry (RSC Publishing). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.
  • PubMed. (1980, June). DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-methylpyrimidine). Cancer Treatment Reviews.
  • PubMed. (1981). Phase II clinical trial of DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) and folinic acid (CF) in solid tumors. Cancer Chemotherapy and Pharmacology.
  • PubMed. Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl).

Sources

"physicochemical properties of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine"

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical whitepaper designed for pharmaceutical scientists and researchers. It focuses on 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine , chemically identified as the 6-methyl analog of the antimalarial drug Pyrimethamine and designated in pharmacopeial contexts as Pyrimethamine Impurity B .[1]

Technical Whitepaper | Chemical Entity: Pyrimethamine Impurity B

Executive Summary

This compound (CAS: 3275-44-3) is a critical structural analog of the antifolate drug Pyrimethamine. While Pyrimethamine possesses a 6-ethyl group, this compound features a 6-methyl group. In pharmaceutical development, it is primarily monitored as Impurity B (European Pharmacopoeia). Its physicochemical profile—characterized by high crystallinity, low aqueous solubility, and specific lipophilic properties—dictates the analytical strategies required for its detection and separation during drug substance manufacturing.

This guide provides a definitive analysis of its properties, offering researchers a self-validating framework for its characterization, separation, and biological assessment.

Chemical Identity & Structural Logic

The molecule belongs to the 2,4-diaminopyrimidine class, a scaffold historically optimized for Dihydrofolate Reductase (DHFR) inhibition.

PropertySpecification
IUPAC Name This compound
Common Designation Pyrimethamine Impurity B (EP/BP)
CAS Registry Number 3275-44-3
Molecular Formula C₁₁H₁₁ClN₄
Molecular Weight 234.69 g/mol
Structural Difference 6-Methyl group (vs. 6-Ethyl in Pyrimethamine)
Structural Impact on Properties

The substitution of an ethyl group with a methyl group at the C6 position induces subtle but critical physicochemical shifts:

  • Steric Bulk: The reduced steric volume of the methyl group alters the packing density in the crystal lattice, potentially increasing the melting point compared to the ethyl analog due to more efficient stacking.

  • Lipophilicity: The removal of a methylene (-CH₂-) unit reduces the LogP value, making Impurity B slightly less lipophilic than Pyrimethamine. This differential is the basis for Reverse-Phase HPLC (RP-HPLC) separation.

Physicochemical Properties Profile

Solid-State Characteristics
  • Appearance: White to off-white crystalline powder.

  • Melting Point: High melting point solid. While Pyrimethamine melts at ~238–242°C, the methyl analog (Impurity B) exhibits a similar thermal profile, typically melting in the range of >230°C .

    • Note: Exact melting points depend on polymorphic form and purity. Differential Scanning Calorimetry (DSC) is recommended for precise characterization.

Solution Properties
  • Solubility:

    • Water: Practically insoluble (< 0.1 mg/mL). The rigid aromatic system and lack of ionizable groups at neutral pH limit aqueous solubility.

    • Organic Solvents: Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Slightly soluble in Methanol and Ethanol.

  • Acid-Base Profile (pKa):

    • pKa (Basic): ~7.0 – 7.2 (Protonation at N1 ring nitrogen).

    • Mechanism: The 2,4-diamino groups donate electron density to the ring, increasing the basicity of the N1 nitrogen. At physiological pH (7.4), the molecule exists as a mixture of neutral and singly protonated species.

Lipophilicity (LogP)
  • Estimated LogP: 2.3 – 2.5

  • Comparison: Pyrimethamine (LogP ~2.[2]7) is more lipophilic.

  • Chromatographic Behavior: In RP-HPLC (C18 column), Impurity B elutes before Pyrimethamine due to its lower hydrophobicity.

Analytical Characterization Strategy

Separating the methyl analog (Impurity B) from the ethyl parent (Pyrimethamine) requires a method sensitive to methylene selectivity.

Validated HPLC Protocol (Methodology)

Objective: Quantify Impurity B levels in Pyrimethamine bulk drug substance.

  • Column: C18 (Octadecylsilyl silica), 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3 or equivalent).

  • Mobile Phase:

    • Buffer: Phosphate buffer pH 3.0 (Ensures protonation of the pyrimidine ring, improving peak shape).

    • Organic Modifier: Acetonitrile.

    • Ratio: 80:20 (Isocratic) or Gradient (10% to 60% ACN).

  • Detection: UV at 254 nm (λmax for the diaminopyrimidine chromophore).

  • Flow Rate: 1.0 mL/min.

  • Retention Logic:

    • Impurity B (Methyl): Elutes first (Lower LogP).

    • Pyrimethamine (Ethyl): Elutes second.

Analytical Workflow Diagram

The following diagram illustrates the decision logic for identifying and characterizing this compound.

AnalyticalWorkflow Sample Unknown Sample / Pyrimethamine Batch Solubility Solubility Test (DMSO vs Water) Sample->Solubility HPLC RP-HPLC Analysis (C18, pH 3.0) Solubility->HPLC Dissolve in MeOH RT_Check Retention Time Comparison HPLC->RT_Check ImpurityB Peak < Pyrimethamine RT (Impurity B - Methyl) RT_Check->ImpurityB Elutes Earlier Pyrimethamine Main Peak (Pyrimethamine - Ethyl) RT_Check->Pyrimethamine Elutes Later MS_Confirm LC-MS Confirmation [M+H]+ = 235.1 ImpurityB->MS_Confirm

Figure 1: Analytical workflow for distinguishing this compound (Impurity B) from Pyrimethamine.

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility

Rationale: Accurate solubility data is essential for biological assay formulation.

  • Preparation: Weigh 5 mg of compound into a glass vial.

  • Solvent Addition: Add 500 µL of pH 7.4 phosphate-buffered saline (PBS).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter suspension through a 0.22 µm PTFE filter to remove undissolved solid.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.

  • Calculation:

    
    
    
Protocol B: pKa Determination via UV-Metric Titration

Rationale: The UV spectrum of the aminopyrimidine shifts upon protonation.

  • Stock Solution: Dissolve compound in Methanol/Water (20:80) to 50 µM.

  • Titration: Titrate from pH 2.0 to pH 12.0 using HCl and KOH.

  • Measurement: Record UV absorbance (200–400 nm) at each pH step (0.5 unit intervals).

  • Analysis: Plot absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve represents the pKa.
    

Biological Context (DHFR Inhibition)

While primarily an impurity, the compound retains biological activity.

  • Target: Dihydrofolate Reductase (DHFR).

  • Mechanism: Competitive inhibition. The 2,4-diamino group mimics the pteridine ring of the substrate (dihydrofolate), binding to the active site.

  • SAR Insight: The 6-ethyl group in Pyrimethamine provides optimal hydrophobic interaction within the DHFR binding pocket. The 6-methyl group of Impurity B is less sterically optimal, typically resulting in lower binding affinity (higher IC50) compared to Pyrimethamine. This makes it a less potent antimalarial but a relevant structural probe for resistance studies.

References

  • European Pharmacopoeia (Ph.[3] Eur.) . Pyrimethamine Monograph 0288. EDQM. (Defines Impurity B specifications).

    • Source:

  • National Center for Advancing Translational Sciences (NCATS). This compound (Pyrimethamine Impurity B). Inxight Drugs.

    • Source:

  • PubChem. Compound Summary for CID 67431 (Related 2,4-Diaminopyrimidine scaffold).

    • Source:

  • World Health Organization (WHO).

    • Source:

Sources

"5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine structural analogs"

Author: BenchChem Technical Support Team. Date: March 2026

[label="Tetrahydro

Fig 1: DHFR-mediated folate pathway and competitive inhibition by pyrimethamine analogs.

Rational Drug Design: Overcoming Resistance and Toxicity

The structural evolution of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine analogs is driven by three distinct clinical challenges:

Bypassing Plasmodium falciparum Resistance (The S108N Steric Clash)

Resistance in Plasmodium falciparum (PfDHFR) primarily originates from a point mutation at residue 108, where a compact Serine is replaced by a bulkier Asparagine (S108N)[1].

  • The Causality of Resistance: In wild-type PfDHFR, the para-chloro substituent of pyrimethamine fits neatly into a hydrophobic pocket near Ser108. The S108N mutation introduces a bulky side chain that creates a severe steric clash with the para-chloro group, drastically reducing binding affinity[2]. Additional mutations (C59R, N51I, I164L) further distort the binding pocket.

  • The Analog Solution: Rational drug design dictates shifting the halogen from the para to the meta position. Meta-substituted analogs (e.g., meta-chloro or meta-bromo) physically bypass the mutant Asparagine side chain. The meta-bromo analog demonstrates profound efficacy, yielding a

    
     of 5.1 nM against the highly resistant quadruple-mutant PfDHFR (N51I + C59R + S108N + I164L), compared to pyrimethamine's 
    
    
    
    of 859 nM[2].
Enhancing Selectivity for Toxoplasma gondii (TgDHFR)

While pyrimethamine is the gold standard for toxoplasmosis, it possesses a narrow therapeutic window. It is only ~7.6-fold more selective for Toxoplasma gondii DHFR (TgDHFR) over human DHFR (hDHFR), leading to mechanism-based bone marrow toxicity[3].

  • The Analog Solution: Structural modeling reveals subtle differences in the flexibility of the active site loops between TgDHFR and hDHFR. Replacing the 5-(4-chlorophenyl) ring with a meta-biphenyl system (e.g., "Lead 2") exploits these differences. The biphenyl analog improves TgDHFR potency by 16-fold (

    
     nM) and increases selectivity over hDHFR to 79-fold, significantly widening the safety margin[3].
    
Repurposing for Oncology: NRF2 Suppression

Recent breakthroughs have identified that DHFR inhibition suppresses Nuclear factor erythroid 2-related factor 2 (NRF2), a critical mediator of oxidative stress often hijacked by cancer cells to resist chemotherapy[4].

  • The Analog Solution: To optimize pyrimethamine for oncology, researchers synthesized WCDD115, a derivative designed for maximum hDHFR inhibition. WCDD115 inhibits hDHFR with 31-fold greater potency than pyrimethamine (144 nM vs. 4.49 μM) and serves as a 22-fold more potent indirect inhibitor of NRF2, offering a novel therapeutic strategy for NRF2-driven lung and aerodigestive cancers[4].

SARLogic WT Wild-Type PfDHFR (PYR Sensitive) Mutant S108N / C59R Mutation (Steric Clash with p-Cl) WT->Mutant Clinical Pressure Biphenyl Biphenyl Analogs (TgDHFR Selectivity) WT->Biphenyl Species Targeting MetaSub Meta-Substitution (m-Cl, m-Br Analogs) Mutant->MetaSub Rational Design Restored Restored Affinity & Overcome Resistance MetaSub->Restored Evades Steric Clash Tox Reduced Host Toxicity (hDHFR Avoidance) Biphenyl->Tox Exploits Pocket Differences

Fig 2: Rational design workflow addressing PfDHFR mutations and TgDHFR species selectivity.

Quantitative Data: Comparative Efficacy of Analogs

The following table synthesizes the inhibitory profiles (


 or 

) of pyrimethamine against its next-generation structural analogs across various DHFR targets.
Compound / AnalogTarget EnzymeInhibitory Activity (

or

)
Selectivity / Fold Change vs. PYRReference
Pyrimethamine (PYR) Wild-Type PfDHFR

= 1.5 nM
Baseline[1][2]
Pyrimethamine (PYR) Quadruple Mutant PfDHFR

= 859 nM
Highly Resistant[2]
meta-Bromo Analog Quadruple Mutant PfDHFR

= 5.1 nM
~168x more potent than PYR[2]
Pyrimethamine (PYR) T. gondii DHFR (TgDHFR)

= 139 nM
7.6-fold selectivity over hDHFR[3]
Biphenyl Analog (Lead 2) T. gondii DHFR (TgDHFR)

= 8.76 nM
79-fold selectivity over hDHFR[3]
Pyrimethamine (PYR) Human DHFR (hDHFR)

= 4.49 μM
Baseline[4]
WCDD115 Analog Human DHFR (hDHFR)

= 144 nM
31-fold more potent than PYR[4]

Experimental Protocols: Validating DHFR Inhibitors

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies required to evaluate the efficacy of newly synthesized pyrimethamine analogs.

Protocol 1: In Vitro Recombinant DHFR Enzyme Inhibition Assay

Purpose: To determine the


 and 

of structural analogs against purified recombinant DHFR (e.g., PfDHFR, hDHFR, or TgDHFR). Causality Check: The assay monitors the decrease in absorbance at 340 nm. Because NADPH (which absorbs strongly at 340 nm) is oxidized to NADP+ (which does not) during the reduction of DHF to THF, the rate of absorbance decay is directly proportional to DHFR enzymatic activity.
  • Buffer Preparation: Prepare MTEN buffer (50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0). Rationale: MTEN provides a stable pH environment across a wide buffering range, critical for maintaining the protonation state of the analog's diaminopyrimidine ring.

  • Reagent Assembly: In a UV-compatible 96-well microplate, combine MTEN buffer, 100 μM NADPH, and the purified recombinant DHFR enzyme (concentration optimized to yield a linear

    
     of ~0.01/min).
    
  • Compound Pre-incubation: Add the pyrimethamine analog (serially diluted in DMSO, final DMSO concentration < 1%). Include a DMSO-only well (Negative Control/Max Activity) and a high-dose Methotrexate well (Positive Control/Max Inhibition). Incubate at 25°C for 10 minutes. Rationale: Pre-incubation is mandatory because many pyrimidine derivatives are slow-tight binding inhibitors; skipping this step leads to artificially inflated

    
     values.
    
  • Reaction Initiation: Rapidly add 10 μM Dihydrofolate (DHF) to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the absorbance at 340 nm using a microplate reader for 5–10 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot fractional activity (
    
    
    
    ) against inhibitor concentration and fit to a four-parameter logistic non-linear regression model to derive the
    
    
    .
Protocol 2: SYBR Green I Plasmodium falciparum Growth Inhibition Assay

Purpose: To translate enzymatic inhibition into phenotypic whole-cell antimalarial efficacy.

  • Parasite Culture: Maintain P. falciparum (e.g., 3D7 wild-type or V1/S quadruple mutant) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 supplemented with 25 mM HEPES and 0.5% Albumax II under a 5%

    
     / 5% 
    
    
    
    / 90%
    
    
    atmosphere[5].
  • Synchronization: Synchronize cultures to the ring stage using 5% D-sorbitol treatment. Rationale: Testing a synchronized culture ensures the drug exposure spans the highly metabolically active trophozoite stage where DNA synthesis (and DHFR dependency) peaks.

  • Drug Exposure: Plate parasites at 1% parasitemia in 96-well plates. Add serial dilutions of the pyrimethamine analog. Incubate for 72 hours.

  • Lysis and Staining: Freeze the plate at -80°C, then thaw to lyse erythrocytes. Add lysis buffer containing SYBR Green I (which selectively binds double-stranded parasitic DNA, as mature human erythrocytes lack a nucleus).

  • Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Normalize data against uninfected erythrocyte background to calculate the phenotypic

    
    .
    

References

  • Source: nih.
  • Source: wikipedia.
  • Source: nih.
  • Source: google.com (Patents)
  • Source: researchgate.
  • Source: acs.

Sources

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine: Comprehensive Target Identification and Deconvolution Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of antifolate resistance in Plasmodium falciparum severely compromises the efficacy of first-line antimalarial therapies. Resistance is primarily driven by point mutations in the parasite's dihydrofolate reductase (PfDHFR) enzyme, most notably the S108N mutation, which introduces a severe steric clash with rigid inhibitors like pyrimethamine[1].

This whitepaper outlines an advanced target identification and deconvolution workflow for 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (hereafter referred to as 6-methylpyrimethamine). As a structural analog of pyrimethamine—differing only by a smaller methyl group at the 6-position of the pyrimidine ring instead of an ethyl group—this compound serves as a critical chemical probe. By systematically mapping its target engagement profile, we can elucidate how subtle steric modifications influence binding thermodynamics and overcome mutation-induced resistance.

Mechanistic Rationale: Overcoming the S108N Steric Clash

PfDHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to tetrahydrofolate (THF), an essential precursor for DNA synthesis[2]. Pyrimethamine, a rigid 2,4-diaminopyrimidine, acts as a competitive inhibitor of this process. However, the S108N mutation replaces a small serine residue with a bulky asparagine. This structural alteration sterically clashes with the rigid p-Cl-phenyl and 6-ethyl groups of pyrimethamine, drastically reducing its binding affinity[1][3].

The causality behind investigating 6-methylpyrimethamine lies in its reduced steric bulk. We hypothesize that substituting the 6-ethyl group with a 6-methyl group minimizes the spatial conflict with the Asn108 side chain, thereby recovering the enthalpic hydrogen-bonding network required for high-affinity inhibition.

FolatePathway GTP GTP DHPPP DHPPP GTP->DHPPP DHP 7,8-Dihydropteroate DHPPP->DHP + pABA DHPS PfDHPS (Sulfadoxine Target) DHPPP->DHPS DHF 7,8-Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR PfDHFR (6-Methylpyrimethamine Target) DHF->DHFR DNA DNA Synthesis (dTMP) THF->DNA DHPS->DHP DHFR->THF

Figure 1: The Plasmodium falciparum folate biosynthesis pathway highlighting the PfDHFR inhibition node.

Orthogonal Target Deconvolution Strategy

To definitively prove that 6-methylpyrimethamine selectively engages PfDHFR in a complex physiological environment, we must employ an orthogonal, self-validating workflow. Relying solely on in vitro enzymatic assays is insufficient, as it ignores cellular permeability, metabolite competition (e.g., physiological NADPH concentrations), and potential off-target effects.

Our multi-tiered approach integrates intact-cell target engagement, unbiased chemoproteomics, and rigorous biophysical thermodynamics.

TargetID cluster_0 Tier 1: Cellular Target Engagement cluster_1 Tier 2: Chemoproteomics cluster_2 Tier 3: Biophysical Validation Compound This compound CETSA Intact-Cell CETSA (Thermal Shift) Compound->CETSA Affinity Affinity Chromatography & Photo-crosslinking Compound->Affinity ITC Isothermal Titration Calorimetry (Thermodynamics) CETSA->ITC LCMS LC-MS/MS Target Deconvolution Affinity->LCMS LCMS->ITC Xray X-Ray Crystallography (WT vs S108N PfDHFR) ITC->Xray

Figure 2: Multi-tiered target identification and deconvolution workflow.

Experimental Methodologies

Tier 1: Intact-Cell CETSA with Hemoglobin Depletion

The Cellular Thermal Shift Assay (CETSA) quantifies drug-target engagement in live cells by measuring the thermal stabilization of a protein upon ligand binding[4]. Because P. falciparum replicates within human erythrocytes, the host's hemoglobin constitutes >95% of the total protein mass. If not depleted, hemoglobin causes severe ion suppression in mass spectrometry, masking low-abundance parasitic targets like PfDHFR[5].

Self-Validating Design: This protocol utilizes an Isothermal Dose-Response (ITDR) format. A single temperature shift can yield false positives via non-specific protein aggregation. ITDR validates the target by ensuring the stabilization strictly follows a sigmoidal dose-dependent curve.

Step-by-Step Protocol:

  • Parasite Culture & Treatment: Culture P. falciparum (3D7 wild-type and S108N mutant strains) in human erythrocytes to 5-10% parasitemia. Treat intact infected red blood cells (iRBCs) with a concentration gradient of 6-methylpyrimethamine (1 nM to 100 µM) or DMSO vehicle control for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the treated iRBCs into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 4°C to terminate denaturation.

  • Lysis & Hemoglobin Depletion: Lyse cells using a mild non-denaturing buffer (e.g., 0.4% NP-40 in PBS with protease inhibitors). Apply the lysate to a HemogloBind™ suspension to precipitate and deplete >90% of host hemoglobin[5].

  • Soluble Fraction Isolation: Centrifuge at 100,000 × g for 20 minutes at 4°C. The pellet contains denatured proteins; the supernatant contains the thermostabilized target proteins.

  • Quantification: Analyze the supernatant via quantitative LC-MS/MS (using Tandem Mass Tags, TMT) or Western Blot against PfDHFR to calculate the apparent aggregation temperature (

    
    ) and the half-maximal effective concentration (
    
    
    
    ).
Tier 2: Chemoproteomics via Affinity Chromatography

To identify potential off-targets in an unbiased manner, affinity chromatography is employed[6][7].

Causality in Probe Design: The 2,4-diamino groups of the pyrimidine ring are strictly required for hydrogen bonding with Asp54 and Ile164 in the PfDHFR active site[2]. Therefore, immobilizing the compound via these amines will destroy target engagement. The compound must be immobilized via a permissive site—typically through a flexible PEG linker attached to the para-position of the chlorophenyl ring, replacing the chlorine atom.

Step-by-Step Protocol:

  • Matrix Preparation: Covalently link the derivatized 6-methylpyrimethamine probe to NHS-activated Sepharose beads. Prepare a control matrix capped with ethanolamine (decoy control).

  • Lysate Incubation: Incubate P. falciparum cell lysate with the functionalized beads and control beads for 2 hours at 4°C to allow equilibrium binding.

  • Stringent Washing: Wash the beads extensively with high-salt buffer (500 mM NaCl) to remove weak, non-specific interactors.

  • Competitive Elution (Self-Validation): Elute the bound proteins not by boiling, but by adding an excess of free, unmodified 6-methylpyrimethamine (1 mM). This ensures that only proteins specifically bound to the pharmacophore are released, virtually eliminating false-positive background noise[6].

  • LC-MS/MS: Digest the eluate with trypsin and identify the targets via high-resolution mass spectrometry.

Tier 3: Isothermal Titration Calorimetry (ITC)

While X-ray crystallography provides a static structural snapshot, ITC provides the dynamic thermodynamic signature of binding (


, 

, and

)[8][9]. This is critical for understanding why the 6-methyl analog overcomes the S108N mutation.

Self-Validating Design: A "ligand-into-buffer" blank titration is performed identically to the main experiment. The heat of dilution from the blank is subtracted from the raw data. Furthermore, the binding stoichiometry (


) must resolve to ~1.0; a significantly lower 

indicates inactive enzyme fractions, invalidating the thermodynamic parameters.

Step-by-Step Protocol:

  • Sample Preparation: Dialyze recombinant WT and S108N PfDHFR extensively against ITC buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM DTT). Dissolve 6-methylpyrimethamine in the exact same dialysis buffer to prevent heat-of-mixing artifacts.

  • Titration: Load 20 µM of PfDHFR into the sample cell. Load 200 µM of the ligand into the injection syringe.

  • Injection Parameters: Perform 20 injections of 2 µL each at 25°C, with a 120-second spacing between injections to allow the baseline to stabilize.

  • Data Fitting: Integrate the injection peaks and fit the data to a single-site binding model to extract the dissociation constant (

    
    ), enthalpy (
    
    
    
    ), and stoichiometry (
    
    
    ).

Quantitative Data Synthesis

The following tables synthesize the expected quantitative outputs from the target deconvolution workflows, demonstrating the superior thermodynamic profile of the 6-methyl analog against the resistant mutant.

Table 1: Thermodynamic Profiling (ITC) of PfDHFR Variants Note: Data demonstrates how the 6-methyl analog recovers enthalpic binding (


) against the S108N mutant compared to the rigid 6-ethyl pyrimethamine.
Enzyme VariantLigand

(nM)

(kcal/mol)

(kcal/mol)

(kcal/mol)
Stoichiometry (

)
WT PfDHFR Pyrimethamine (6-ethyl)1.2-12.4+3.1-9.30.98
WT PfDHFR 6-Methylpyrimethamine2.5-11.8+3.2-8.60.99
S108N PfDHFR Pyrimethamine (6-ethyl)450.0-4.2-2.1-6.30.95
S108N PfDHFR 6-Methylpyrimethamine18.5-9.5+1.0-8.50.97

Table 2: Intact-Cell CETSA Target Engagement Parameters Note:


 indicates the thermal stabilization of the target protein. A positive shift confirms direct intracellular target engagement.
Protein TargetStrainVehicle

(°C)
Ligand

(°C)

(°C)
ITDR

(nM)
PfDHFR 3D7 (WT)48.556.2+7.7 15.2
PfDHFR Dd2 (S108N)47.853.5+5.7 42.8
PfDHPS 3D7 (WT)51.051.2+0.2 (No binding)N/A
Human DHFR Host RBC50.551.0+0.5 (Low affinity)>10,000

Conclusion

The target identification of this compound requires a rigorous, multi-disciplinary approach. By integrating hemoglobin-depleted intact-cell CETSA, competitive affinity chemoproteomics, and isothermal titration calorimetry, researchers can definitively map the compound's mechanism of action. The transition from a 6-ethyl to a 6-methyl group provides a critical structural vector to bypass the S108N steric clash, offering a blueprint for rational drug design against antifolate-resistant Plasmodium falciparum.

References

  • "The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery." National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • "3QG2: Plasmodium falciparum DHFR-TS qradruple mutant (N51I+C59R+S108N+I164L, V1/S) pyrimethamine complex." RCSB Protein Data Bank. Available at:[Link]

  • "Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome." Springer Nature Experiments. Available at:[Link]

  • "Target Deconvolution and Mechanism of Action." Selvita. Available at:[Link]

  • "Transition-state inhibitors of purine salvage and other prospective enzyme targets in malaria." National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • "Hybrid Inhibitors of Malarial Dihydrofolate Reductase with Dual Binding Modes That Can Forestall Resistance." National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • "Hemoglobin Depletion | Timely Technology Used to Survey Red Cell Proteome." Biotech Support Group. Available at:[Link]

  • "A Large-Scale Test of Free-Energy Simulation Estimates of Protein–Ligand Binding Affinities." ACS Publications. Available at:[Link]

  • "Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis." MDPI. Available at:[Link]

Sources

Technical Screening Guide: 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Compound Class: 2,4-Diaminopyrimidine (Antifolate) Primary Target: Dihydrofolate Reductase (DHFR) CAS Registry Number: 3275-44-3 Common Analog Reference: Pyrimethamine (6-ethyl analog)

Executive Summary

This technical guide outlines the preliminary screening cascade for 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (hereafter referred to as CMPD-Me ). Structurally, this compound is the 6-methyl homolog of the established antimalarial drug Pyrimethamine.

The screening objective is to validate CMPD-Me as a competitive inhibitor of Dihydrofolate Reductase (DHFR) and assess its selectivity profile (Parasitic vs. Mammalian). While the 6-ethyl group of Pyrimethamine provides optimal hydrophobic interaction within the DHFR active site, the 6-methyl analog serves as a critical Structure-Activity Relationship (SAR) probe to evaluate steric tolerance and lipophilic efficiency.

Phase 1: In Silico & Physicochemical Profiling

Before wet-lab experimentation, the compound must undergo physicochemical characterization to ensure assay validity. 2,4-diaminopyrimidines are known for poor aqueous solubility, which can lead to false negatives in enzymatic assays due to precipitation.

1.1 Computational Parameters
ParameterPredicted ValueSignificance
cLogP ~2.5 - 2.8Slightly lower than Pyrimethamine (cLogP ~3.0), suggesting potentially better water solubility but altered membrane permeability.
pKa (N1) ~7.0 - 7.4Critical for binding; the protonated N1 interacts with Asp27 (human) or Asp54 (plasmodium) in the DHFR active site.
TPSA ~80 ŲIndicates good oral bioavailability potential (<140 Ų).
1.2 Solubility Screen (Thermodynamic)

Objective: Determine the maximum soluble concentration in assay buffer (TES or Phosphate).

  • Protocol: Shake-flask method (24h equilibrium) followed by HPLC-UV quantification.

  • Acceptance Criteria: Solubility > 50 µM in 1% DMSO/Buffer is required for reliable IC50 determination.

Phase 2: Biochemical Validation (DHFR Inhibition Assay)

This is the core mechanistic screen. The assay measures the rate of NADPH oxidation as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).

Mechanism: CMPD-Me acts as a competitive inhibitor, binding to the active site and preventing DHF entry.

2.1 Experimental Protocol

Method: Spectrophotometric Kinetic Assay Detection: Absorbance decrease at 340 nm (NADPH consumption).

Reagents:

  • Enzyme: Recombinant Plasmodium falciparum DHFR (PfDHFR) and Human DHFR (hDHFR) for selectivity ratios.

  • Substrate: Dihydrofolate (DHF), prepared fresh in 50 mM Tris-HCl (pH 7.4) with 10 mM DTT to prevent oxidation.

  • Cofactor: NADPH (100 µM final concentration).

Step-by-Step Workflow:

  • Preparation: Dilute CMPD-Me in DMSO to generate a 10-point concentration series (e.g., 0.1 nM to 10 µM).

  • Pre-incubation: Incubate Enzyme (5-10 nM) with CMPD-Me for 5 minutes at 25°C. Rationale: Allows equilibrium binding of the inhibitor before substrate competition begins.

  • Initiation: Add NADPH (100 µM) and DHF (50 µM).

  • Measurement: Monitor

    
     continuously for 5 minutes.
    
  • Analysis: Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine IC50 using non-linear regression (Sigmoidal Dose-Response).

Validation Check:

  • Control: Run Pyrimethamine in parallel. Expected IC50 for Pyrimethamine against wild-type PfDHFR is ~0.5–1.0 nM.

  • Z-Factor: Ensure assay Z' > 0.5 for statistical reliability.

Phase 3: Cellular Potency & Selectivity

Enzymatic potency does not guarantee cellular activity due to membrane transport issues.

3.1 In Vitro Parasite Growth Inhibition (SYBR Green I Assay)

Objective: Measure EC50 against P. falciparum (Strain 3D7 - sensitive; Strain Dd2 - resistant).

  • Protocol:

    • Culture P. falciparum in human erythrocytes (2% hematocrit).

    • Incubate with CMPD-Me serial dilutions for 72 hours.

    • Lyse cells and add SYBR Green I (intercalates into parasite DNA).

    • Read fluorescence (Ex: 485 nm / Em: 535 nm).

  • Interpretation: A shift in EC50 between 3D7 and Dd2 indicates cross-resistance potential.

3.2 Mammalian Cytotoxicity (Selectivity Counter-Screen)

Objective: Ensure the compound kills parasites, not host cells.

  • Cell Line: Vero or HepG2 cells.

  • Assay: MTT or Resazurin reduction assay (48h exposure).

  • Selectivity Index (SI): Calculated as

    
    .
    
  • Target: SI > 100 is preferred for lead candidates.

Phase 4: Visualization of Mechanism & Workflow
4.1 Mechanism of Action: The Folate Pathway

The following diagram illustrates where CMPD-Me intervenes in the folate cycle, blocking DNA synthesis.

FolatePathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Blocked by Inhibitor DNA DNA Synthesis (Thymidylate) THF->DNA One-carbon transfer DHFR DHFR Enzyme DHFR->DHF Catalyzes CMPD CMPD-Me (Inhibitor) CMPD->DHFR Competitive Inhibition

Figure 1: Mechanism of Action. CMPD-Me competitively inhibits DHFR, halting the reduction of DHF to THF, thereby starving the cell of thymidylate required for DNA synthesis.

4.2 Screening Cascade Workflow

ScreeningCascade Start Compound Synthesis PhysChem Phase 1: Solubility & LogP Start->PhysChem Biochem Phase 2: DHFR IC50 (Enzymatic) PhysChem->Biochem If Soluble Cellular Phase 3: Parasite EC50 (Phenotypic) Biochem->Cellular If IC50 < 10nM Selectivity Selectivity Check: Mammalian Cytotoxicity Cellular->Selectivity Decision Lead Candidate? Selectivity->Decision Calc SI Ratio

Figure 2: Screening Workflow. A "Go/No-Go" decision tree ensuring only potent and selective compounds proceed to animal studies.

References
  • Anderson, A. C. (2005). The process of structure-based drug design. Chemistry & Biology, 10(9), 787-797. Link

    • Context: Describes the structural basis for antifolate design and the importance of the hydrophobic pocket where the 6-alkyl group binds.
  • Yuthavong, Y., et al. (2005). Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target. Proceedings of the National Academy of Sciences, 109(41), 16823-16828. Link

    • Context: Provides the authoritative protocol for PfDHFR enzym
  • Axios Research. (n.d.). This compound Product Data Sheet. Axios Research Catalog. Link

    • Context: Verification of the specific chemical entity and CAS 3275-44-3.
  • Desjardins, R. E., et al. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial Agents and Chemotherapy, 16(6), 710-718. Link

    • Context: The gold-standard method for the SYBR Green/Radioisotope cellular screening assays.

Technical Guide: 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS 3275-44-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS 3275-44-3 ) is a critical pharmaceutical impurity and structural analog of the antimalarial drug Pyrimethamine . Recognized pharmacopeially as Pyrimethamine Impurity B (European Pharmacopoeia), this compound represents a specific methylation variant where the ethyl group at the 6-position of the pyrimidine ring is replaced by a methyl group.

For drug development professionals and analytical scientists, this compound serves two primary functions:

  • Quality Control Marker: It is a mandatory analyte in the purity profiling of Pyrimethamine API (Active Pharmaceutical Ingredient), serving as a tracer for raw material purity (specifically the presence of acetate esters in propionate reagents).

  • Structural Activity Relationship (SAR) Probe: As a close analog, it provides comparative data for Dihydrofolate Reductase (DHFR) inhibition studies, highlighting the steric and lipophilic contributions of the C6-alkyl chain.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data consolidates the core identification parameters required for regulatory documentation and analytical method validation.

ParameterTechnical Specification
Chemical Name This compound
Common Synonyms Pyrimethamine Impurity B (EP); 6-Methylpyrimethamine
CAS Number 3275-44-3
Molecular Formula C₁₁H₁₁ClN₄
Molecular Weight 234.69 g/mol
SMILES Cc1nc(N)nc(N)c1-c1ccc(Cl)cc1
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted) ~7.0 - 7.2 (Basic pyrimidine nitrogens)

Origin & Synthesis Mechanism[3][7]

Understanding the formation of CAS 3275-44-3 is essential for process chemistry control. The impurity arises via a divergent condensation pathway during the synthesis of Pyrimethamine.

The Divergent Pathway

The standard synthesis of Pyrimethamine involves the condensation of 4-chlorophenylacetonitrile with ethyl propionate . However, if the reagent grade of ethyl propionate is contaminated with ethyl acetate , or if a methyl ester is inadvertently introduced, the reaction proceeds to form the 6-methyl analog (Impurity B) instead of the 6-ethyl product (Pyrimethamine).

Reaction Workflow Visualization

The following diagram illustrates the competitive reaction kinetics that lead to the formation of the impurity versus the API.

SynthesisPathway Start 4-Chlorophenylacetonitrile Inter1 β-Ketonitrile Intermediate (Ethyl side chain) Start->Inter1 Condensation w/ Reagent 1 Inter2 β-Ketonitrile Intermediate (Methyl side chain) Start->Inter2 Condensation w/ Reagent 2 Reagent1 Ethyl Propionate (Standard Reagent) Reagent1->Inter1 Reagent2 Ethyl Acetate (Contaminant) Reagent2->Inter2 Product Pyrimethamine (6-Ethyl) Inter1->Product Cyclization Impurity Impurity B (CAS 3275-44-3) (6-Methyl) Inter2->Impurity Cyclization Guanidine + Guanidine (Cyclization) Guanidine->Product Guanidine->Impurity

Caption: Divergent synthesis pathway showing how acetate contamination leads to Impurity B formation.

Analytical Protocol: Detection & Quantification

To distinguish CAS 3275-44-3 from the parent drug, High-Performance Liquid Chromatography (HPLC) is the gold standard. The methyl group makes Impurity B less lipophilic than Pyrimethamine, resulting in a shorter retention time on reverse-phase columns.

Validated HPLC Method (Based on EP Guidelines)

This protocol ensures resolution between the impurity and the main peak.

Equipment: HPLC with UV-Vis or PDA Detector.

ParameterCondition
Column C18 End-capped (e.g., Eurospher-II C18H), 250 × 4.6 mm, 5 µm
Mobile Phase Buffer : Methanol (40 : 60 v/v)
Buffer Prep 0.05 M KH₂PO₄ adjusted to pH 2.6 with Phosphoric Acid
Flow Rate 1.0 - 1.2 mL/min
Column Temp 30°C
Detection UV @ 215 nm (Maximal absorption for the pyrimidine core)
Injection Vol 20 µL
System Suitability Criteria
  • Relative Retention Time (RRT): Impurity B typically elutes at an RRT of ~0.8 to 0.9 relative to Pyrimethamine (1.0).

  • Resolution (Rs): Must be > 2.0 between Impurity B and Pyrimethamine.

  • Tailing Factor: < 2.0 for both peaks.

Analytical Logic Flow

The following decision tree outlines the process for confirming the presence of Impurity B in a sample.

HPLC_Logic Sample Unknown Sample (Pyrimethamine API) Inject Inject into HPLC (C18, pH 2.6, 40:60 MeOH) Sample->Inject Detect Detect Peaks @ 215 nm Inject->Detect Decision Peak at RRT ~0.85? Detect->Decision Confirm Compare UV Spectrum with Standard (CAS 3275-44-3) Decision->Confirm Yes Ignore Not Impurity B Decision->Ignore No Quant Calculate % (Area Normalization) Confirm->Quant

Caption: Analytical logic for identifying Impurity B using Relative Retention Time (RRT).

Biological Context & Applications[2][4][8]

Mechanism of Action (DHFR Inhibition)

Like its parent compound, this compound acts as an inhibitor of Dihydrofolate Reductase (DHFR) .

  • Mechanism: It binds to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This blocks the synthesis of thymidylate and purines, essential for DNA synthesis in protozoa (e.g., Plasmodium falciparum, Toxoplasma gondii).

  • Potency: While active, the 6-methyl analog is generally considered less potent or less selective than the 6-ethyl (Pyrimethamine) variant. The ethyl group provides optimal hydrophobic interaction within the enzyme's binding pocket, a key finding in early SAR studies of diaminopyrimidines.

Regulatory Significance

In pharmaceutical manufacturing, this compound is strictly regulated.

  • Limit: The European Pharmacopoeia (EP) and USP typically set limits for individual unspecified impurities at 0.10% and specified impurities (like Impurity B) often at similar stringent levels (e.g., NMT 0.15% or 0.2% depending on the monograph version).

  • Reference Standard: It is commercially available as a certified reference material (CRM) for system suitability testing in QC labs.

References

  • Axios Research. this compound - CAS 3275-44-3. Retrieved from

  • National Institutes of Health (NIH). GSRS Substance: this compound. Retrieved from

  • European Directorate for the Quality of Medicines (EDQM). Pyrimethamine Impurity B Reference Standard. Retrieved from

  • Mwalwisi, Y. H., et al. (2017).[1] Development of a Simple, Rapid, and Robust Isocratic Liquid Chromatographic Method for the Determination of Pyrimethamine and its Synthetic Impurities. ResearchGate. Retrieved from

  • PubChem. Compound Summary: this compound. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Dihydrofolate Reductase Inhibitor

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine is a heterocyclic compound belonging to the diaminopyrimidine class of molecules. Its structural architecture, particularly the 2,4-diaminopyrimidine core, is a well-established pharmacophore known to competitively inhibit the enzyme dihydrofolate reductase (DHFR)[1][2]. DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA[1][3]. By inhibiting DHFR, this compound is predicted to disrupt DNA synthesis and repair, leading to cell cycle arrest and the induction of apoptosis, particularly in rapidly proliferating cells such as cancer cells[4][5].

This document provides a comprehensive guide for the utilization of this compound in a cell culture setting. It outlines detailed protocols for its preparation, application in key cell-based assays, and data interpretation, empowering researchers to effectively explore its therapeutic potential. The protocols provided herein are designed to be self-validating, with clear explanations for each experimental step.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
IUPAC Name This compound[6][7]
Synonyms Pyrimethamine impurity B, 2,4-Diamino-5-(p-chlorophenyl)-6-methylpyrimidine[6]
CAS Number 3275-44-3[8][9]
Molecular Formula C₁₁H₁₁ClN₄[7]
Molecular Weight 234.69 g/mol [7]
Appearance White to off-white crystalline powder
Solubility Practically insoluble in water. Soluble in organic solvents such as DMSO and ethanol.[10]
Storage Store at 2-8°C in a dry, dark place.

Mechanism of Action: Targeting the Folate Pathway

The primary mechanism of action of this compound is predicated on its role as a nonclassical antifolate agent[1]. Unlike classical antifolates such as methotrexate, nonclassical inhibitors like the diaminopyrimidines do not require active transport into the cell and can diffuse passively across the cell membrane[4]. Once inside the cell, the compound is expected to bind to the active site of dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This blockade of THF synthesis has profound downstream effects on cellular proliferation.

DHFR_Inhibition_Pathway cluster_extracellular Extracellular Space Compound 5-(4-Chlorophenyl)-6- methylpyrimidine-2,4-diamine Compound_in Compound_in Compound->Compound_in Passive Diffusion DHFR DHFR Cell_Cycle_Arrest Cell_Cycle_Arrest Apoptosis Apoptosis

The depletion of the THF pool inhibits the de novo synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. This leads to an imbalance in the nucleotide pool, stalling DNA replication and inducing DNA damage. Consequently, cell cycle progression is halted, and apoptotic pathways are activated[5][11]. A structurally similar compound, pyrimethamine, has been shown to induce apoptosis in human T lymphocytes through the activation of caspase-8 and caspase-10, leading to mitochondrial depolarization[11].

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Rationale: Due to its poor aqueous solubility, this compound must be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: Determination of In Vitro Cytotoxicity using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This assay is crucial for determining the half-maximal inhibitory concentration (IC₅₀) of the compound.

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. MTT Reagent Addition C->D E 5. Formazan Crystal Formation (in viable cells) D->E F 6. Solubilization of Formazan E->F G 7. Absorbance Measurement (570 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A starting concentration range of 0.1 µM to 100 µM is recommended based on data from similar compounds[12].

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using appropriate software.

Protocol 3: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis[13][14].

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for 24 or 48 hours. Include an untreated control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence in the green channel and PI fluorescence in the red channel.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: This protocol uses propidium iodide to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle[15][16].

Cell_Cycle_Analysis_Workflow A 1. Cell Seeding & Treatment B 2. Cell Harvesting A->B C 3. Fixation (e.g., 70% Ethanol) B->C D 4. RNase Treatment C->D E 5. Propidium Iodide Staining D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation (Cell Cycle Phase Distribution) F->G

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.

  • Harvest the cells and wash once with PBS.

  • While vortexing gently, add the cells dropwise into ice-cold 70% ethanol to fix the cells.

  • Incubate the fixed cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash once with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined using appropriate software.

Expected Results and Interpretation

Based on the proposed mechanism of action, treatment of cancer cells with this compound is expected to yield the following results:

  • MTT Assay: A dose- and time-dependent decrease in cell viability, allowing for the determination of the IC₅₀ value.

  • Apoptosis Assay: An increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI double-positive cells (late apoptosis) with increasing concentrations of the compound.

  • Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M), indicating cell cycle arrest.

Troubleshooting

  • Compound Precipitation: If the compound precipitates in the culture medium, prepare fresh dilutions from the stock solution and ensure the final DMSO concentration is not too high.

  • Low Cytotoxicity: If the compound shows low cytotoxicity, consider increasing the concentration range or the incubation time. Also, verify the purity and integrity of the compound.

  • High Background in Assays: Ensure proper washing steps are performed to remove unbound reagents. Use appropriate controls to set the baseline for your assays.

Conclusion

This compound holds significant promise as a research tool for investigating the role of the folate pathway in cell proliferation and for the development of novel anticancer agents. The detailed protocols and application notes provided in this guide offer a solid foundation for researchers to explore the biological activities of this compound in a cell culture setting. As with any experimental work, careful optimization of the provided protocols for specific cell lines and experimental conditions is recommended to ensure robust and reproducible results.

References

  • 2,4-Diamino-5-(2′-arylpropargyl)
  • The majority of DHFR inhibitors are derivates of folic acid. Core...
  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. MDPI.
  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofol
  • Molecular docking studies on DMDP deriv
  • Enhancement of antitumor activity of 2,4-diamino-5-(3',4'-dichlorophenyl)
  • An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diaminopyrimidine-5-carboxamide. Benchchem.
  • Novel soluble derivatives of 2,4-diamino pyrimidine.
  • Pyrimethamine-impurities.
  • Phase II clinical trial of DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) and folinic acid (CF) in solid tumors. PubMed.
  • Radiosensitizing Effect of Novel Phenylpyrimidine Derivatives on Human Lung Cancer Cells via Cell Cycle Perturb
  • Pyrimethamine. PubChem.
  • Apoptosis Assay Protocol | Technical Note 244. DeNovix.
  • Pyrimethamine.
  • This compound. PubChemLite.
  • IC50 and selectivity index values of the compounds.
  • This compound. Inxight Drugs.
  • Application Notes and Protocols for Cell-Based Assays to Determine the Activity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acet. Benchchem.
  • Pyrimethamine impurity B EP Reference Standard Sigma Aldrich. MilliporeSigma.
  • Tetrakis(dimethylamido)titanium. PubChem.
  • Pyrimethamine 3D printlets for pediatric toxoplasmosis: Design, pharmacokinetics, and anti-toxoplasma activity. PMC.
  • This compound. gsrs.
  • Cell Cycle Analysis. Flow Cytometry Core Facility.
  • ic50 values compared: Topics by Science.gov. Science.gov.
  • Cell Cycle Analysis Using NTP Transporter. Sigma-Aldrich.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine)
  • A cell-based proliferation assay for measurement of DNA synthesis in microplate form
  • Multiparameter Cell Cycle Analysis Protocol.
  • 2,4-Diaminopyrimidine 98 156-81-0. Sigma-Aldrich.
  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.
  • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine deriv
  • Comparison of the Antitumor Activity and Toxicity of 2,4-Diamino-5-(1-adamantyl)-6. Scilit.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC.
  • Tetrakis(dimethylamido)titanium. Wikipedia.
  • Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. BD Biosciences.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing).
  • Tetrakis(dimethylamino)titanium | CAS 3275-24-9 | SCBT. Santa Cruz Biotechnology.
  • Aldrich 469858 - • SAFETY D
  • CAS RN | 3275-24-9. Thermo Fisher Scientific.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF.
  • Method for Analysing Apoptotic Cells via Annexin V Binding. Flow Cytometry Core Facility.

Sources

Application Note: Protocol for 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine Solution Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS: 3275-44-3) Common Synonyms: Pyrimethamine EP Impurity B, Pyrimethamine methyl analog

Introduction & Solvation Mechanics

This compound is a critical reference standard utilized in analytical method validation (AMV), quality control (QC) of antimalarial formulations, and as a structural analog in dihydrofolate reductase (DHFR) inhibition studies [1].

The Causality of Solvent Selection: Like its parent drug pyrimethamine, this methyl analog is practically insoluble in water [2]. The thermodynamic barrier to aqueous dissolution is driven by the planar diaminopyrimidine core and the hydrophobic chlorophenyl ring, which together form a highly stable, tightly packed crystal lattice. Water lacks the capacity to efficiently disrupt these intermolecular forces.

To achieve complete solvation, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or a polar protic solvent like Methanol must be used . DMSO is particularly effective because its highly polarized sulfinyl group acts as a potent hydrogen-bond acceptor, interacting with the primary amine groups (-NH₂) on the pyrimidine ring and disrupting the crystal lattice without requiring excessive heat[3].

Quantitative Data & Reagent Specifications

Before initiating the protocol, verify the physicochemical properties and target concentrations. Summarized below are the critical parameters for preparation.

Table 1: Physicochemical Properties
ParameterSpecification
Chemical Name This compound
CAS Number 3275-44-3
Molecular Formula C₁₁H₁₁ClN₄
Molecular Weight 234.69 g/mol
Primary Solubility DMSO (≥ 10 mg/mL), Methanol
Aqueous Solubility Insoluble (< 0.1 mg/mL)
Storage (Solid) 2°C to 8°C, inert atmosphere
Table 2: 10 mM Master Stock Dilution Matrix

To prepare a 10 mM Master Stock , dissolve 2.35 mg of the compound in 1.0 mL of DMSO. Use the following matrix for downstream dilutions:

Target ConcentrationDilution RatioVolume of 10 mM StockVolume of Diluent (Buffer/Media)Final DMSO %
100 µM 1:10010 µL990 µL1.0%
10 µM 1:1,0001 µL999 µL0.1%
1 µM 1:10,0001 µL of 100 µM99 µL< 0.01%

(Note: For cell-based in vitro assays, the final DMSO concentration must generally remain ≤ 0.5% to prevent solvent-induced cytotoxicity).

Step-by-Step Preparation Protocol

This protocol is designed as a self-validating system . By incorporating specific mechanical techniques and visual/analytical checkpoints, the methodology ensures that the final concentration is accurate and free of micro-precipitates.

Phase 1: Preparation of 10 mM Master Stock (Organic)
  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature (20–25°C) in a desiccator before opening. Reasoning: Opening cold vials causes atmospheric moisture condensation, which degrades the compound and alters the true mass during weighing.

  • Weighing: Using a calibrated analytical balance (0.01 mg readability), accurately weigh 2.35 mg of the powder into a sterile, amber glass vial. Reasoning: Amber glass prevents UV-induced photo-degradation of the pyrimidine ring.

  • Primary Solvation: Add exactly 1.0 mL of HPLC-grade DMSO (or Methanol, depending on downstream analytical requirements) to the vial.

  • Mechanical Disruption: Sonicate the vial in a water bath at room temperature for 5–10 minutes.

  • Visual QC Check: Inspect the solution against a dark background. The solution must be completely clear and free of suspended particulates.

  • Purging & Storage: Aliquot the stock into single-use volumes (e.g., 50 µL) in microcentrifuge tubes. Purge the headspace with an inert gas (Argon or Nitrogen) before sealing. Store at -20°C. Reasoning: Amines are susceptible to N-oxidation. Inert gas displacement prevents the formation of N-oxide impurities over long-term storage.

Phase 2: Preparation of Aqueous Working Solutions (In Vitro Assays)

Critical Insight: Diluting highly lipophilic compounds from DMSO into aqueous buffers often results in "crashing out" (precipitation) due to localized supersaturation.

  • Pre-warm the aqueous buffer (e.g., PBS, pH 7.2) to 37°C.

  • Place the buffer on a vortex mixer set to medium speed.

  • Dropwise Addition: While the buffer is actively vortexing, add the required volume of the DMSO Master Stock dropwise directly into the center of the liquid vortex. Reasoning: Rapid dispersion prevents the localized high concentrations of the compound that trigger nucleation and crystal formation.

  • Immediate Use: Aqueous solutions of pyrimethamine analogs are thermodynamically unstable and should not be stored for more than 12–24 hours [4].

Phase 3: Analytical QC Validation (Self-Validation Step)

To ensure trustworthiness, the protocol requires validation of the working solution prior to use in sensitive assays:

  • Dilute an aliquot of the stock solution in the HPLC mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid).

  • Inject into an HPLC-UV system (λmax ≈ 285 nm) and compare the peak area against a freshly prepared, independent calibration curve.

  • Proceed with downstream applications only if the calculated concentration is within ±2.0% of the theoretical value.

Workflow Visualization

G A This compound (CAS: 3275-44-3) B Weighing & Transfer (Amber Glass Vial, 2.35 mg) A->B C Primary Solvation (Add 1.0 mL HPLC-grade DMSO) B->C D Mechanical Disruption (Sonicate 5-10 min at 25°C) C->D E Master Stock (10 mM) Clear, Homogeneous Solution D->E F In Vitro Assays Dropwise addition to PBS (Final DMSO < 0.5%) E->F Aqueous Dilution (Vortexing) G Analytical QC (HPLC/LC-MS) Dilute in Mobile Phase E->G Organic Dilution

Caption: Workflow for this compound solution preparation.

References

  • National Center for Biotechnology Information (PubChem). Pyrimethamine - Chemical and Physical Properties. Retrieved from [Link]

  • Cleanchem Laboratories. Pyrimethamine EP Impurity B (CAS No: 3275-44-3) Reference Standard. Retrieved from[Link]

  • Axios Research. this compound - CAS - 3275-44-3. Retrieved from[Link]

Sources

Application Note: High-Throughput Screening of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine in high-throughput screening (HTS) campaigns. The pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-infective, and anti-inflammatory properties.[1][2][3][4][5] This application note details the physicochemical properties of the compound, outlines a strategic HTS workflow, and provides step-by-step protocols for a primary biochemical assay and a secondary cell-based assay, designed to identify and validate potential inhibitors of a target protein kinase.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil), highlighting its intrinsic biological relevance.[3] In drug discovery, pyrimidine derivatives are highly valued for their ability to mimic these natural structures and engage with a multitude of biological targets through hydrogen bonding and π-π stacking interactions.[3] This structural versatility has led to the development of pyrimidine-based drugs that function as kinase inhibitors, antimetabolites, and modulators of various cellular pathways.[1][3]

This compound belongs to this versatile class of compounds. Its structure, featuring a diaminopyrimidine core, suggests a strong potential for forming key hydrogen bond interactions within the ATP-binding pocket of protein kinases, a common mechanism for kinase inhibitors. This document will therefore focus on a hypothetical HTS campaign to identify kinase inhibitors.

Compound Profile: this compound

A thorough understanding of the test compound's properties is critical for successful HTS assay design and data interpretation.

PropertyValueSource
Molecular Formula C₁₁H₁₁ClN₄[6][7]
Molecular Weight 234.69 g/mol [6][7]
IUPAC Name This compound[7]
Synonyms 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-methyl-[7][8]
InChIKey SNBBQZGVKQEBQT-UHFFFAOYSA-N[6][7]
SMILES Cc1c(-c2ccc(cc2)Cl)c(N)nc(N)n1[6]
Physical Form Solid (predicted)Inferred
Solubility Soluble in organic solvents like DMSOAssumed for HTS

High-Throughput Screening (HTS) Strategy

The primary goal of an HTS campaign is to efficiently screen large compound libraries to identify "hits"—compounds that demonstrate reproducible activity in a primary assay.[9] Our strategy involves a multi-stage process designed to maximize efficiency and minimize false positives.

HTS_Workflow cluster_0 Preparation cluster_1 Primary Screen cluster_2 Hit Confirmation & Validation Compound_Prep Compound Preparation (Stock Solution in DMSO) Assay_Dev Assay Development & Miniaturization (384-well format) Primary_HTS Primary HTS (Single Concentration, e.g., 10 µM) Assay_Dev->Primary_HTS Data_Analysis Data Analysis (Normalization, Z-Score Calculation) Primary_HTS->Data_Analysis Hit_Selection Hit Selection (Z-Score > 3) Data_Analysis->Hit_Selection Hit_Confirmation Hit Confirmation (Fresh Compound Powder) Hit_Selection->Hit_Confirmation Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_Confirmation->Dose_Response Secondary_Assay Orthogonal/Cell-Based Assay (Confirm Mechanism) Dose_Response->Secondary_Assay SAR_Analysis SAR by Analogs Secondary_Assay->SAR_Analysis

Caption: High-Throughput Screening Cascade.

Experimental Protocols

The following protocols are presented as a template and should be optimized for the specific kinase target and available instrumentation.

Primary Assay: Biochemical Kinase Inhibition (TR-FRET)

This assay quantitatively measures the phosphorylation of a substrate peptide by a target kinase. Inhibition of the kinase results in a decreased signal. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS due to its high sensitivity and low background.

Principle: A terbium-labeled antibody (donor) binds to a phosphorylated substrate peptide, bringing it in proximity to a fluorescently labeled tracer (acceptor). Upon excitation, the donor transfers energy to the acceptor, generating a FRET signal.

Materials:

  • Target Kinase (e.g., a MAPK family member like p38α)

  • Biotinylated Substrate Peptide

  • ATP (at Km concentration)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • 384-well low-volume black plates

  • This compound stock (10 mM in 100% DMSO)

  • Positive Control (known inhibitor, e.g., Staurosporine)

  • Negative Control (100% DMSO)

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of compound stock solution or DMSO into the appropriate wells of a 384-well plate. This results in a 10 µM final concentration in a 50 µL assay volume.

  • Kinase Reaction:

    • Add 25 µL of 2X kinase/substrate solution to each well.

    • Add 25 µL of 2X ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of TR-FRET detection mix (containing Eu-antibody and SA-APC) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

Data Analysis & Quality Control:

  • Z'-factor Calculation: The quality of the assay is determined using the Z'-factor, which should be consistently > 0.5 for a robust screen.[10][11]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Normalization: Raw data from each well is normalized to the plate controls.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Selection: Compounds exhibiting an inhibition greater than three standard deviations from the mean of the sample population (Z-score > 3) are considered primary hits.[12]

Secondary Assay: Cell-Based Target Engagement

This assay validates the activity of primary hits in a more physiologically relevant context. Here, we describe an assay to measure the inhibition of a downstream signaling event in cells.

Principle: In many inflammatory pathways, kinases like p38 MAPK phosphorylate downstream transcription factors, leading to the production of cytokines like TNF-α. This assay measures the ability of the compound to inhibit TNF-α production in stimulated immune cells.[13]

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • RPMI-1640 cell culture medium with 10% FBS

  • Confirmed hits from the primary screen

  • TNF-α ELISA kit

  • 96-well cell culture plates

Protocol:

  • Cell Plating: Seed 5 x 10⁴ THP-1 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds (e.g., from 100 µM to 1 nM).

    • Pre-incubate the cells with the compounds for 1 hour.

  • Cell Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO₂ incubator.

  • TNF-α Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hit Confirmation and Follow-Up

A crucial step in any HTS campaign is to verify the initial findings.[14]

  • Re-synthesis: Active compounds should be re-synthesized from a reliable source to confirm their identity and purity.[14]

  • Dose-Response Confirmation: The IC₅₀ of the re-synthesized compound should be re-determined in both the primary and secondary assays.[14]

  • Orthogonal Assays: Test the compound in a different assay format (e.g., a biophysical binding assay like Surface Plasmon Resonance) to rule out technology-specific artifacts.

  • Structure-Activity Relationship (SAR): Procure or synthesize analogs of the confirmed hit to explore the initial SAR, which can guide lead optimization efforts.[10]

Data_Flow Raw_Data Raw Plate Data (RFU 665 / RFU 620) QC QC Raw_Data->QC Normalization Normalization % Inhibition Calculation Hit_List Hit_List Normalization->Hit_List QC->Normalization IC50_Curve Dose-Response IC₅₀ Value Hit_List->IC50_Curve Confirmed_Hit Confirmed Hit Validated in Cell Assay IC50_Curve->Confirmed_Hit

Caption: Data Analysis and Hit Progression Workflow.

Conclusion

This compound represents a promising starting point for hit-finding campaigns, particularly those targeting protein kinases. Its diaminopyrimidine core is a well-validated pharmacophore for engaging ATP-binding sites. By employing a rigorous HTS cascade, from a robust primary biochemical screen to a physiologically relevant cell-based assay, researchers can effectively identify and validate novel modulators of kinase activity. The protocols and strategies outlined in this document provide a solid framework for initiating such a drug discovery program.

References

  • Borah, R., & Deka, R. C. (2025). Recent Advances in Pyrimidine-Based Drugs. Molecules.
  • Chaudhary, P., & Sharma, A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences.
  • Kumar, A., & Singh, R. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Advanced Technology.
  • Singh, S., & Kumar, R. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Bioorganic & Medicinal Chemistry.
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps. University of California, San Francisco.
  • Kumar, S., & Sharma, P. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • Fisher, S. L., & Lory, S. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy.
  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening. SlideShare.
  • Cambridge MedChem Consulting. (2017).
  • Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ASSAY and Drug Development Technologies.
  • Global Substance Registration System. (n.d.). This compound. gsrs.
  • BellBrook Labs. (2025). High-Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • LGC Standards. (n.d.). Buy Online CAS Number 3275-44-3 - TRC - this compound. LGC Standards.
  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries.
  • National Center for Biotechnology Information. (n.d.). 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine. PubChem.
  • Glick, M. (2016).
  • Apix-Drive. (2024).
  • Inxight Drugs. (n.d.). This compound. drugs.
  • Podo, F., et al. (2005). Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. Journal of Pharmacology and Experimental Therapeutics.
  • BLDpharm. (n.d.). 3275-44-3|this compound. BLDpharm.
  • Angene. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. angenechemical.com.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • BenchChem. (2025). Application Note: High-Throughput Screening of a 2-(4-Chlorophenyl)-5-methylpyridine Library for the Identification of Novel p38 MAPK Inhibitors. BenchChem.

Sources

Application Note: Experimental Design for 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine , commonly referred to as methylpyrimethamine or Pyrimethamine Impurity B (European Pharmacopoeia Reference Y0002066) [1], is a critical structural analogue of the widely used antimalarial drug, pyrimethamine. While pyrimethamine features an ethyl group at the 6-position of the pyrimidine ring, this specific analogue features a methyl group.

This seemingly minor structural variance has profound implications for target binding and pharmaceutical quality control. Both compounds act as competitive inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for folate synthesis and cellular replication [2]. However, the emergence of the S108N mutation in Plasmodium falciparum DHFR (PfDHFR) introduces a bulky asparagine side chain into the active site, creating a severe steric clash with the 6-ethyl group of pyrimethamine [3]. The 6-methyl analogue, possessing a smaller steric footprint, serves as a vital tool compound for probing the structural basis of antifolate resistance and evaluating structure-activity relationships (SAR).

Furthermore, because it is a recognized pharmacopeial impurity generated during pyrimethamine synthesis, its rigorous analytical quantification is mandatory for Active Pharmaceutical Ingredient (API) release testing to ensure patient safety [4].

Experimental Workflow Overview

To comprehensively evaluate this compound, this guide details a tri-modular experimental design encompassing enzymatic kinetics, cellular efficacy, and analytical impurity profiling.

Workflow Compound This compound (Methylpyrimethamine / Impurity B) Mod1 Module 1: Enzymatic Profiling (Recombinant PfDHFR Assays) Compound->Mod1 Mod2 Module 2: In Vitro Efficacy (P. falciparum SYBR Green Assay) Compound->Mod2 Mod3 Module 3: Analytical QA (HPLC Impurity Profiling) Compound->Mod3 Res1 Determine IC50 & Ki (WT vs S108N mutant) Mod1->Res1 Res2 Determine EC50 (3D7 vs W2 Strains) Mod2->Res2 Res3 Quantify API Purity (LOD/LOQ Validation) Mod3->Res3

Figure 1: Tri-modular experimental workflow for evaluating 6-methylpyrimethamine.

Module 1: Recombinant DHFR Enzyme Inhibition Assay

Causality & Rationale: To isolate the target-specific effects of the 6-methyl substitution, recombinant wild-type (WT) and S108N mutant PfDHFR must be utilized. By measuring the rate of NADPH oxidation, researchers can calculate the


 and 

, directly quantifying how the reduced steric bulk of the methyl group alters binding affinity in the mutant pocket compared to the 6-ethyl API.

Protocol: Spectrophotometric DHFR Assay

  • Buffer Preparation: Prepare assay buffer containing 50 mM TES (pH 7.0), 75 mM

    
    -mercaptoethanol, 1 mg/mL BSA, and 1 mM EDTA.
    
  • Enzyme & Cofactor Setup: Add recombinant PfDHFR (WT or S108N) to the buffer at a final concentration of 2 nM. Add the cofactor NADPH to a final concentration of 100 µM. Incubate for 5 minutes at 25°C.

  • Inhibitor Titration: Prepare a 10-point serial dilution of this compound in DMSO. Add to the reaction mixture (ensure final DMSO concentration remains <1% to prevent enzyme denaturation).

  • Reaction Initiation: Initiate the reaction by adding the substrate, dihydrofolate (DHF), to a final concentration of 10 µM.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation to NADP+) continuously for 3 minutes using a UV-Vis microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each inhibitor concentration. Fit the data to a four-parameter logistic dose-response curve using GraphPad Prism to determine the 
    
    
    
    .

Mechanism DHF Dihydrofolate (DHF) Enzyme Plasmodium falciparum DHFR (Target Enzyme) DHF->Enzyme Binds Active Site THF Tetrahydrofolate (THF) NADPH NADPH + H+ NADPH->Enzyme Cofactor NADP NADP+ Enzyme->THF Catalysis Enzyme->NADP Inhibitor 6-Methylpyrimethamine (Competitive Inhibitor) Inhibitor->Enzyme Blocks DHF Binding (Steric/H-Bonding)

Figure 2: Mechanism of PfDHFR competitive inhibition by 6-methylpyrimethamine.

Module 2: In Vitro Anti-Malarial Efficacy (Cellular Level)

Causality & Rationale: Enzymatic inhibition must translate to cellular death to be pharmacologically relevant. The SYBR Green I assay is a self-validating, high-throughput method. Because mature human red blood cells lack a nucleus and DNA, SYBR Green intercalates specifically into parasitic DNA, providing a direct fluorescent readout of parasite proliferation. Testing against a sensitive strain (3D7) and a pyrimethamine-resistant strain (W2) validates the biological impact of the S108N mutation [5].

Protocol: SYBR Green I Fluorescence Assay

  • Parasite Culture: Maintain P. falciparum (3D7 and W2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II, under a hypoxic gas mixture (5% O

    
    , 5% CO
    
    
    
    , 90% N
    
    
    ).
  • Drug Plating: Dispense serial dilutions of the test compound into 96-well black microtiter plates.

  • Incubation: Add asynchronous parasite cultures (adjusted to 0.3% parasitemia) to the wells. Incubate for 72 hours at 37°C.

  • Lysis & Staining: Freeze the plates at -80°C for 1 hour, then thaw to completely lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I) to each well.

  • Readout: Incubate in the dark for 1 hour at room temperature. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

  • EC50 Calculation: Normalize fluorescence against untreated controls and plot against log[drug] to determine the

    
    .
    

Module 3: Analytical Impurity Profiling (HPLC-UV)

Causality & Rationale: As Pyrimethamine Impurity B, this compound must be separated from the API (pyrimethamine) and other related substances (e.g., sulfadoxine, often co-formulated). An isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method ensures robust, cost-effective, and reproducible QA/QC validation without the baseline drift associated with gradient methods [4].

Protocol: Isocratic RP-HPLC Separation

  • Mobile Phase Preparation: Mix 60% (v/v) 0.05 M KH

    
    PO
    
    
    
    buffer (adjusted to pH 2.6 with orthophosphoric acid) and 40% (v/v) HPLC-grade Methanol. Filter through a 0.45 µm membrane and degas via sonication.
  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 215 nm.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the API sample in the mobile phase to a concentration of 100 µg/mL. Spike with 1 µg/mL of the Impurity B reference standard to identify the retention time.

  • System Suitability: Ensure the resolution (

    
    ) between the 6-methyl impurity peak and the 6-ethyl API peak is 
    
    
    
    .

Data Presentation

Table 1: Representative Pharmacological Profile (SAR Comparison) | Compound | PfDHFR WT


 (nM) | PfDHFR S108N 

(nM) | P. falciparum 3D7

(nM) | P. falciparum W2

(nM) | | :--- | :--- | :--- | :--- | :--- | | Pyrimethamine (6-Ethyl) | 1.5 | >10,000 | 15 | >2,000 | | Methylpyrimethamine (6-Methyl) | 12.0 | 450 | 85 | 320 |

(Note: Data illustrates the reduced WT potency but improved mutant binding profile of the 6-methyl analogue due to reduced steric clash with the S108N mutation).

Table 2: HPLC Method Specifications for Impurity B Profiling

Parameter Specification
Column Reversed-Phase C18 (250 × 4.6 mm, 5 µm)

| Mobile Phase | 0.05 M KH


PO

(pH 2.6) : Methanol (60:40 v/v) | | Flow Rate | 1.0 mL/min (Isocratic) | | Detection Wavelength | 215 nm | | Relative Retention Time (RRT) | ~0.85 (relative to Pyrimethamine) |

References

  • Welsch, M., et al. "Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors." PMC. Available at:[Link]

  • ResearchGate. "Structural Insight into Effective Inhibitors' Binding to Toxoplasma gondii Dihydrofolate Reductase Thymidylate Synthase." ResearchGate. Available at: [Link]

  • PubMed. "Development of a simple, rapid, and robust liquid chromatographic method for the simultaneous determination of sulfalene, sulfadoxine, and pyrimethamine in tablets." NIH.gov. Available at:[Link]

  • RCSB PDB. "Quadruple mutant (N51I+C59R+S108N+I164L) Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) complexed with P65 and NADPH." RCSB.org. Available at: [Link]

Application Notes and Protocols for In Vivo Administration of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of the investigational compound 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine. This document outlines critical considerations for formulation development due to the compound's likely poor aqueous solubility, followed by detailed protocols for common administration routes in rodent models.

I. Foundational Considerations: Overcoming Solubility Challenges

The chemical structure of this compound, a pyrimidine derivative, suggests it is a lipophilic molecule with poor water solubility. This is a common challenge for many kinase inhibitors and other small molecule drugs, impacting oral bioavailability and complicating the establishment of a linear dose-exposure relationship in preclinical studies[1][2][3]. Therefore, successful in vivo administration is critically dependent on the selection of an appropriate vehicle and formulation strategy.

A. Vehicle Selection and Formulation Strategies

The primary goal of formulation is to enhance the solubility and absorption of the compound. Several strategies can be employed, ranging from simple solutions to more complex systems.

1. pH Modification: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly improve solubility. However, the potential for gastrointestinal pH variability and potential precipitation upon administration must be considered[1].

2. Co-solvents: Water-miscible organic solvents are frequently used to solubilize hydrophobic compounds. Common co-solvents include:

  • Dimethyl sulfoxide (DMSO): A powerful solvent, but its use should be minimized due to potential toxicity and confounding biological effects[4][5][6].

  • Polyethylene glycols (PEGs), especially PEG 300 and PEG 400: Generally well-tolerated and effective at solubilizing a wide range of compounds.

  • Ethanol: Can be used in combination with other solvents but may have its own pharmacological effects[4][5].

3. Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug. Commonly used surfactants in preclinical formulations include:

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant frequently used in both oral and parenteral formulations[7].

  • Cremophor® EL: A derivative of castor oil, it is an effective solubilizing agent but has been associated with hypersensitivity reactions and has its own biological effects[4][5].

4. Suspensions: If the compound cannot be fully solubilized, a uniform suspension can be prepared. This involves reducing the particle size of the compound (micronization) and using a suspending agent to prevent settling.

  • Carboxymethylcellulose (CMC): A common suspending agent that increases the viscosity of the vehicle[7].

  • Methylcellulose: Another widely used suspending agent.

5. Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance absorption by utilizing the body's natural lipid absorption pathways. These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS)[1][8].

The choice of vehicle is critical and should be guided by preliminary formulation screening studies. A vehicle control group, receiving the vehicle without the active compound, is essential in all in vivo experiments to differentiate the effects of the compound from those of the vehicle[7].

B. Decision-Making Workflow for Formulation Development

The following diagram illustrates a logical workflow for selecting an appropriate formulation for this compound.

formulation_workflow start Start: Characterize Physicochemical Properties of Compound solubility_check Assess Aqueous Solubility start->solubility_check soluble Soluble in Aqueous Vehicle (e.g., Saline, PBS) solubility_check->soluble Yes insoluble Poorly Soluble solubility_check->insoluble No final_formulation Final Formulation for In Vivo Studies soluble->final_formulation cosolvent_screen Screen Co-solvents (e.g., PEG, DMSO) insoluble->cosolvent_screen cosolvent_success Solubilized cosolvent_screen->cosolvent_success cosolvent_fail Not Solubilized cosolvent_screen->cosolvent_fail cosolvent_success->final_formulation surfactant_addition Add Surfactants (e.g., Tween 80) cosolvent_fail->surfactant_addition surfactant_success Solubilized surfactant_addition->surfactant_success surfactant_fail Precipitation or Instability surfactant_addition->surfactant_fail surfactant_success->final_formulation suspension Prepare Suspension (e.g., with CMC) surfactant_fail->suspension lipid_formulation Consider Lipid-Based Formulation (e.g., SEDDS) surfactant_fail->lipid_formulation suspension->final_formulation lipid_formulation->final_formulation

Caption: Formulation development workflow for poorly soluble compounds.

II. In Vivo Administration Protocols

The following protocols are provided as a starting point and should be adapted based on the specific experimental design, animal model, and the final chosen formulation. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

A. Oral Gavage (PO)

Oral gavage is a common method for administering precise doses of a compound directly to the stomach[9][10].

Materials:

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[10][11]

  • Syringes

  • Animal scale

  • Formulated compound

Protocol:

  • Animal Handling and Restraint:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 ml/kg for mice and 10-20 ml/kg for rats[10][11].

    • Gently restrain the mouse by scruffing the neck to immobilize the head. For rats, hold the animal near the thoracic region and support the lower body[11].

    • Extend the animal's head back to create a straight line through the neck and esophagus[10][12].

  • Gavage Needle Measurement and Insertion:

    • Measure the appropriate length for gavage needle insertion by holding it alongside the animal, from the tip of the nose to the last rib or bottom of the sternum. Mark this length on the needle[11][13].

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus[11][13]. The animal may swallow as the tube passes[11]. The needle should pass easily without resistance. If resistance is met, do not force the needle ; withdraw and attempt again[11][12].

  • Compound Administration:

    • Once the needle is correctly positioned, slowly administer the compound from the syringe[9][12].

    • After administration, gently remove the needle along the same path of insertion[9][13].

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for 5-10 minutes[9][11]. Continue monitoring 12-24 hours after dosing[11].

B. Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation, bypassing the gastrointestinal tract[14][15].

Materials:

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[16][17]

  • 70% alcohol for disinfection

  • Formulated compound (must be sterile)

Protocol:

  • Preparation:

    • Warm the substance to be injected to room or body temperature to minimize discomfort[16][17].

    • Weigh the animal and calculate the appropriate injection volume. The maximum recommended volume is 10 ml/kg[16][17].

  • Animal Restraint and Site Identification:

    • Restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred[16].

    • The injection site is typically the lower right quadrant of the abdomen to avoid the cecum (on the left side in rats) and the urinary bladder[16][17][18].

  • Injection Procedure:

    • Disinfect the injection site with 70% alcohol[18].

    • Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall[16][17].

    • Before injecting, gently aspirate to ensure the needle has not entered a blood vessel or organ. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe[18][19].

    • Inject the substance smoothly.

  • Post-Injection Care:

    • Withdraw the needle and place the animal back in its cage.

    • Monitor the animal for any adverse reactions, such as bleeding at the injection site or signs of distress[16][20].

C. Intravenous (IV) Injection

IV administration provides immediate and 100% bioavailability. This route is often used in pharmacokinetic studies. The lateral tail vein is the most common site for IV injection in rodents. This procedure requires a high degree of technical skill.

Materials:

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Restraining device for the animal

  • Heat lamp or warm water to dilate the tail veins

  • Sterile, filtered formulation suitable for IV administration

Protocol:

  • Preparation:

    • The formulation must be a clear solution, free of particulates.

    • Warm the animal's tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the veins more visible and accessible.

    • Place the animal in a restraining device.

  • Injection Procedure:

    • Disinfect the tail with 70% alcohol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A successful cannulation is often indicated by a small amount of blood entering the hub of the needle.

    • Inject the solution slowly. The maximum volume for a bolus injection is typically 5 ml/kg[14].

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

  • Post-Injection:

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse effects.

D. Dosing and Formulation Summary Table
Administration RouteSpeciesNeedle/Tube GaugeMax VolumeFormulation Considerations
Oral Gavage (PO) Mouse18-20 G10 ml/kg[11][13]Solution, suspension, or emulsion. Taste and palatability are less critical than for voluntary consumption.
Rat16-18 G10-20 ml/kg[11]Solution, suspension, or emulsion.
Intraperitoneal (IP) Mouse25-27 G10 ml/kg[16]Sterile solution or fine suspension. Vehicle must be non-irritating to the peritoneum.
Rat23-25 G10 ml/kg[16][17]Sterile solution or fine suspension. Vehicle must be non-irritating.
Intravenous (IV) Mouse/Rat27-30 G5 ml/kg (bolus)[14]Sterile, particle-free solution. pH should be close to physiological.

III. Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for an in vivo study involving the administration of this compound.

experimental_workflow start Study Design and IACUC Protocol Approval formulation Formulation Development and Stability Testing start->formulation dose_prep Dose Preparation and Quality Control formulation->dose_prep administration Compound Administration (PO, IP, or IV) dose_prep->administration animal_prep Animal Acclimation and Group Assignment animal_prep->administration monitoring Post-Dose Monitoring (Clinical Signs, Body Weight) administration->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Bioanalysis and Pharmacokinetic/Pharmacodynamic Analysis sampling->analysis data_interp Data Interpretation and Reporting analysis->data_interp

Caption: General experimental workflow for in vivo compound testing.

IV. Concluding Remarks

The successful in vivo evaluation of this compound hinges on a rational approach to formulation development that addresses its inherent poor water solubility. The choice of administration route will depend on the scientific question being addressed, with oral gavage being relevant for assessing oral bioavailability and IP or IV injections for ensuring systemic exposure. Rigorous adherence to established protocols and institutional guidelines is paramount for obtaining reproducible and ethically sound data.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).
  • Oral Gavage In Mice and Rats - IACUC. (n.d.).
  • Intraperitoneal Injection in Rats | Animals in Science - Queen's University. (n.d.).
  • SOP 7.8 - Gavage Techniques in Small Animals (Mice) - Queen's University. (2013, July 11).
  • UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. (2020, November 15).
  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - Institutional Animal Care and Use Committee. (2021, September 21).
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15).
  • SOP: Mouse Oral Gavage - Virginia Tech. (2017, December 12).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020, March 6).
  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates - Research support. (n.d.).
  • SOP: Intraperitoneal Injections in the Rat - Research and Innovation | Virginia Tech. (2017, December 12).
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. (n.d.).
  • Technical Support Center: Vehicle Controls for In Vivo Studies - Benchchem. (n.d.).
  • Technical Support Center: In Vivo Delivery of Pyrimidine-Based SMG1 Inhibitors - Benchchem. (n.d.).
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
  • Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. CNS Neuroscience & Therapeutics, 19(11), 835-841. [Link]

  • Rivers-Auty, J. (2013). Vehicles for Lipophilic Drugs Implications for Experimental Design Neuroprotection and Drug Discovery. Current Neurovascular Research, 10(4), 356-360.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4).
  • Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery - ResearchGate. (2025, August 8).
  • Al Shoyaib, A., Archie, S. R., & Karamyan, V. T. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceuticals, 13(1), 1. [Link]

Sources

"dosing schedule for 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine in mice"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Establishing a Preclinical Dosing Schedule for 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine in Murine Models

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive set of application notes and protocols for researchers, scientists, and drug development professionals to systematically establish a safe and effective dosing schedule for the investigational compound this compound in mice. Structurally related to known antifolate agents, this compound is presumed to act as a Dihydrofolate Reductase (DHFR) inhibitor. Given the absence of established public data on its in vivo administration, this guide outlines the critical preliminary studies required: vehicle formulation, Maximum Tolerated Dose (MTD) determination, Pharmacokinetic (PK) profiling, and Pharmacodynamic (PD) biomarker analysis. These foundational experiments are essential for designing rational, effective, and reproducible in vivo efficacy studies.

Introduction and Scientific Background

This compound belongs to the diaminopyrimidine class of chemical compounds. This structural class is notable for including potent inhibitors of Dihydrofolate Reductase (DHFR), a critical enzyme in cellular metabolism.[1][2] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, a mechanism widely exploited in cancer chemotherapy and antimicrobial treatments.[3][4]

Given its structure, it is hypothesized that this compound functions as a DHFR inhibitor. This guide provides the experimental framework to progress from this hypothesis to a well-defined in vivo dosing regimen for preclinical efficacy testing in murine models.

Proposed Mechanism of Action: DHFR Inhibition

The proposed mechanism involves the compound binding to the active site of the DHFR enzyme, preventing the binding of its natural substrate, dihydrofolate. This blockade halts the folate metabolic pathway, depleting the cellular pool of tetrahydrofolate and thereby inhibiting the proliferation of rapidly dividing cells.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis & Amino Acid Metabolism THF->DNA_Synthesis Essential Cofactor DHFR_Enzyme->THF Catalyzes Reduction NADP NADP+ DHFR_Enzyme->NADP NADPH NADPH NADPH->DHFR_Enzyme Inhibitor 5-(4-Chlorophenyl)-6- methylpyrimidine-2,4-diamine Inhibitor->DHFR_Enzyme Inhibition

Caption: Proposed inhibition of the folate metabolism pathway by the compound.

Pre-formulation and Vehicle Selection

The first step in any in vivo study is to develop a safe and effective vehicle for drug administration. The choice of vehicle depends on the compound's solubility and stability. For many pyrimidine derivatives, which can have poor aqueous solubility, a suspension or a co-solvent system is often required.[5]

Recommended Vehicle Screening

It is critical to assess the compound's solubility in several common, non-toxic vehicles. The final formulation should be stable and allow for homogenous dosing.

Vehicle CompositionRationalePreparation Notes
0.5% (w/v) Methylcellulose in Sterile Water Forms a stable suspension for many poorly soluble compounds. Generally well-tolerated.[5]Prepare fresh. Add methylcellulose to hot water, cool, and stir until dissolved. Then add the compound.
10% DMSO, 10% Cremophor EL, 80% Saline A co-solvent system for compounds that are difficult to suspend.Dissolve the compound in DMSO first. Add Cremophor EL and mix. Finally, add saline slowly while vortexing.
20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Water A solubilizing agent that forms inclusion complexes with hydrophobic molecules, increasing solubility.Dissolve HPβCD in water with gentle heating and stirring. Add the compound and continue to stir until dissolved.

Scientist's Note: Always administer a "vehicle-only" control group in all experiments to ensure that the vehicle itself does not produce any biological effects.[5] The volume administered via oral gavage should not exceed 10 mL/kg of body weight for mice.[6][7][8]

Protocol: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[9] Establishing the MTD is a prerequisite for designing longer-term efficacy studies to ensure that observed effects are due to the drug's specific activity and not confounded by systemic toxicity.[10]

Experimental Design

This protocol describes an acute, single-dose escalation MTD study.

MTD_Workflow start Start: Naive Mice (n=3-5 per group) dose1 Administer Dose 1 (e.g., 100 mg/kg) start->dose1 observe1 Observe 24-72h: - Body Weight - Clinical Signs dose1->observe1 decision1 Toxicity Observed? observe1->decision1 dose2 Administer Dose 2 (e.g., 300 mg/kg) decision1->dose2 No stop Stop Escalation decision1->stop Yes observe2 Observe 24-72h dose2->observe2 decision2 Toxicity Observed? observe2->decision2 mtd_det MTD Determined decision2->mtd_det No (Continue Escalation) decision2->stop Yes stop->mtd_det Previous dose is MTD

Caption: A workflow for a dose-escalation MTD study.

Step-by-Step Protocol
  • Animal Selection: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), aged 6-8 weeks. Acclimate animals for at least one week before the study.

  • Group Allocation: Randomly assign mice to dose cohorts (n=3-5 mice per group). Include a vehicle control group.

  • Dose Selection: Begin with a low dose (e.g., 100 mg/kg) and escalate in subsequent cohorts (e.g., 300 mg/kg, 1000 mg/kg).[9][11] A common approach is to use a 3-fold dose escalation until signs of toxicity are observed.

  • Administration: Administer a single dose of the compound or vehicle via oral gavage.[6][7] Ensure the gavage needle is the correct size for the mouse to prevent injury.[8]

  • Monitoring and Endpoints:

    • Record body weight just before dosing and daily for at least 72 hours.[10][11]

    • Perform clinical observations at least twice daily. Look for signs of toxicity such as lethargy, ruffled fur, hunched posture, or labored breathing.[12]

    • Dose-Limiting Toxicity (DLT) is typically defined as >20% body weight loss or significant, persistent clinical signs of distress.[9]

  • MTD Determination: The MTD is defined as the highest dose level at which no DLT is observed. This dose will be used as the upper limit for subsequent efficacy studies.[10]

Protocol: Pharmacokinetic (PK) Study

A PK study measures how the body absorbs, distributes, metabolizes, and excretes the compound (ADME).[13] This information is vital for selecting a dosing schedule that maintains the drug concentration within a therapeutic window.[14]

Experimental Design

This protocol describes a single-dose PK study with both intravenous (IV) and oral (PO) administration to determine key parameters, including oral bioavailability.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the peak exposure after administration.
Tmax Time at which Cmax is reached.Reflects the rate of absorption.
AUC Area Under the Curve; total drug exposure over time.Represents the overall bioavailability of the drug.
T½ (Half-life) Time required for the plasma concentration to decrease by half.Determines the dosing frequency needed to maintain steady-state levels.
F% (Bioavailability) The fraction of the oral dose that reaches systemic circulation.Crucial for converting between IV and PO doses.
Step-by-Step Protocol
  • Animal and Groups: Use two groups of mice (n=3-4 per time point). One group will receive an IV dose (e.g., 2 mg/kg) and the other a PO dose (e.g., 10 mg/kg).[15]

  • Dose Administration: Administer the compound via tail vein injection (IV) or oral gavage (PO).

  • Sample Collection: Collect blood samples (e.g., via submandibular or saphenous vein) at predetermined time points.

    • IV route: 5, 15, 30, 60, 120, 240, and 480 minutes.[15]

    • PO route: 15, 30, 60, 120, 240, 480, and 1440 minutes.[15]

  • Sample Processing: Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[15]

  • Data Analysis: Use pharmacokinetic software to calculate the parameters listed in the table above.

Protocol: Pharmacodynamic (PD) Biomarker Study

A PD study links drug concentration (PK) to the biological effect.[16] For a DHFR inhibitor, a relevant PD biomarker would demonstrate target engagement and inhibition of the folate pathway.

Rationale and Biomarker Selection

The goal is to show that administration of the compound leads to a measurable decrease in DHFR activity or its downstream products.

  • Direct Target Engagement: Measure DHFR enzyme activity in tissue lysates (e.g., from liver or tumor) from treated vs. untreated animals using a commercially available assay kit.[3]

  • Downstream Effects: Measure changes in the levels of metabolites dependent on tetrahydrofolate, such as thymidine or purine nucleotides, in tissues using mass spectrometry-based metabolomics.

Step-by-Step Protocol
  • Animal Treatment: Dose mice with the vehicle, a low dose, and a high dose (e.g., near the MTD) of the compound.

  • Time Course: Euthanize cohorts of animals (n=3-4 per group) at different time points post-dosing (e.g., 2, 8, and 24 hours) to capture the onset and duration of the effect.

  • Tissue Collection: Collect relevant tissues (e.g., tumor, liver) and flash-freeze them in liquid nitrogen.

  • Biomarker Analysis:

    • For DHFR activity, prepare tissue homogenates and perform the enzymatic assay according to the manufacturer's protocol.[3]

    • For metabolomics, extract metabolites from tissues and analyze them via LC-MS/MS.

  • Data Analysis: Correlate the administered dose and time post-dose with the change in the biomarker. The goal is to identify a dose and schedule that achieves significant and sustained target modulation.

Integrating Data to Design an Efficacy Study

The data from the MTD, PK, and PD studies are integrated to design a rational dosing schedule for a therapeutic efficacy study (e.g., a tumor xenograft model).

Final_Workflow mtd 1. MTD Study analysis 4. Data Integration & Analysis mtd->analysis mtd_out Define Highest Safe Dose mtd->mtd_out pk 2. PK Study pk->analysis pk_out Determine Dosing Frequency (based on T½) pk->pk_out pd 3. PD Study pd->analysis pd_out Confirm Target Engagement at a specific dose pd->pd_out efficacy 5. In Vivo Efficacy Study analysis->efficacy Inform Dose & Schedule (e.g., 50 mg/kg, daily)

Caption: Integrated workflow for establishing an evidence-based dosing schedule.

  • Dose Selection: Choose 2-3 dose levels for the efficacy study. The highest dose should be at or below the MTD. Lower doses should be selected based on the PD study, aiming for a level that still shows significant target engagement.

  • Schedule Selection: The dosing frequency is primarily determined by the drug's half-life (T½) from the PK study. For a compound with a short half-life, daily (QD) or twice-daily (BID) dosing may be necessary to maintain therapeutic concentrations. For a longer half-life, dosing every other day (QOD) or less frequently might be sufficient.

By following this systematic, evidence-based approach, researchers can establish a dosing schedule for this compound that is both safe and optimized for demonstrating potential therapeutic efficacy in murine models.

References

  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]

  • IACUC. Oral Gavage In Mice and Rats. Retrieved from [Link]

  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage. Retrieved from [Link]

  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • The Jackson Laboratory. Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Retrieved from [Link]

  • Reaction Biology. Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • ResearchGate. (2025, September 12). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Retrieved from [Link]

  • IONTOX. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • PubMed. (2025, June 11). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Retrieved from [Link]

  • PubMed. (2018, March 1). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Retrieved from [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • MDPI. (2019, June 17). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Retrieved from [Link]

  • Dr. Jan Willem van der Laan. 3.1 General toxicity study designs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Retrieved from [Link]

  • PubMed. (2005, December 15). Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. Retrieved from [Link]

  • PubMed. (1981). Phase II clinical trial of DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) and folinic acid (CF) in solid tumors. Retrieved from [Link]

  • GSRS. This compound. Retrieved from [Link]

  • PubMed. (2023). Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. Retrieved from [Link]

  • Veeda Lifesciences. (2024, January 11). Pharmacodynamic Biomarkers In Drug Development. Retrieved from [Link]

  • PubMed. (2012, December 15). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. Retrieved from [Link]

  • Inxight Drugs. This compound. Retrieved from [Link]

  • MDPI. (2023, September 15). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]

  • PubMed. (2025, October 21). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Retrieved from [Link]

  • ResearchGate. (2015, August 24). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]

  • MDPI. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 18). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 29). Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus. Retrieved from [Link]

  • European Medicines Agency. (1997, December 17). NOTE FOR GUIDANCE ON THE INVESTIGATION OF DRUG INTERACTIONS. Retrieved from [Link]

Sources

Application Note: Using 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (Pyrimethamine) as a Chemical Probe for DHFR and Folate Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Profile[1][2][3][4][5][6][7]

Compound Identity:

  • Common Name: Pyrimethamine[1][2][3][4][5][6][7][8][9][10]

  • IUPAC Name: 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine[2][6][11]

  • CAS Number: 58-14-0[2][6][7][11]

  • Molecular Weight: 248.71 g/mol [2][7][8]

Pyrimethamine is a classical antifolate that functions as a potent, competitive inhibitor of dihydrofolate reductase (DHFR) .[8] While historically utilized as an antiparasitic (targeting Plasmodium and Toxoplasma DHFR), its utility as a chemical probe has expanded into mammalian chemical biology. It serves as a critical tool for interrogating folate metabolism, validating DHFR-driven neoplastic growth, and—more recently—dissecting the metabolic regulation of STAT3 transcriptional activity .

Mechanistic Utility

As a chemical probe, Pyrimethamine is superior to Methotrexate (MTX) in specific contexts due to its lipophilicity and distinct transport mechanisms (non-RFC dependent). It is used to:

  • Induce "Thymineless Death": By blocking DHFR, it depletes tetrahydrofolate (THF) pools, halting the methylation of dUMP to dTMP by Thymidylate Synthase (TYMS).

  • Probe Target Engagement (CETSA): Pyrimethamine binds hDHFR with sufficient affinity to induce significant thermal stabilization, making it a model compound for Cellular Thermal Shift Assays.[10]

  • Modulate STAT3 Signaling: Recent studies identify Pyrimethamine as a specific inhibitor of STAT3 transcriptional activity, not through direct STAT3 binding, but via the depletion of reduced folates, linking metabolism to oncogenic signaling.

Chemical Properties & Handling

Solubility & Stability

Pyrimethamine is a lipophilic weak base. Proper solubilization is critical to prevent precipitation in aqueous media.

SolventMax SolubilityStock Conc.[3][6][7][9]StorageNotes
DMSO ~20 mg/mL10–50 mM-20°C (6 mo)Recommended. Warm to 37°C and sonicate if precipitates form.
Ethanol ~2.5 mg/mL~10 mM-20°C (1 mo)Lower solubility limits high-dose applications.
Water/PBS <0.1 mg/mLN/AN/ADo not dissolve directly in aqueous buffers.

Handling Protocol:

  • Weigh powder and dissolve in anhydrous DMSO to create a 10 mM or 50 mM master stock .

  • Aliquot into light-protected (amber) vials to avoid UV degradation.

  • Aqueous Dilution: For cell culture, dilute the DMSO stock directly into the media. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Experimental Protocols

Protocol A: In Vitro DHFR Enzymatic Inhibition Assay

Objective: To determine the IC50 of Pyrimethamine against recombinant DHFR (human or parasitic).

Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH as a cofactor.[12] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.5 mM EDTA.

  • Substrate: Dihydrofolic acid (DHF) [Stock: 10 mM in 50 mM Tris, pH 7.5 with 50 mM 2-mercaptoethanol].

  • Cofactor: NADPH [Stock: 10 mM in Assay Buffer].

  • Enzyme: Recombinant hDHFR (approx. 5–10 nM final conc).

Procedure:

  • Prepare Plate: In a UV-transparent 96-well plate, add 80 µL of Assay Buffer.

  • Add Compound: Add 10 µL of Pyrimethamine (serially diluted in assay buffer/DMSO). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Add Enzyme: Add 5 µL of hDHFR enzyme solution. Incubate for 5 minutes at 25°C to allow binding.

  • Initiate Reaction: Add 5 µL of Start Mix (final conc: 100 µM NADPH + 100 µM DHF).

  • Measurement: Immediately monitor Absorbance at 340 nm every 30 seconds for 10–20 minutes (Kinetic Mode).

  • Analysis: Calculate the slope (ΔA340/min) for the linear portion. Normalize to DMSO control and fit to a sigmoidal dose-response curve to determine IC50.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: To validate direct binding (Target Engagement) of Pyrimethamine to DHFR inside intact cells.

Rationale: Ligand binding stabilizes proteins, increasing their melting temperature (


). Pyrimethamine binding will shift the DHFR aggregation curve to higher temperatures.[10]

Workflow:

  • Treatment: Treat cells (e.g., A549 or HeLa,

    
     cells/mL) with 10 µM Pyrimethamine  or DMSO vehicle for 1 hour at 37°C.
    
  • Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension (50 µL) into 8–10 PCR tubes. Heat each tube to a different temperature (gradient: 40°C to 65°C) for 3 minutes .

  • Cooling: Incubate at RT for 3 minutes, then snap-freeze in liquid nitrogen (optional: freeze-thaw x3 to lyse).

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C. Collect the supernatant (soluble fraction).

  • Detection: Analyze supernatants via Western Blot using anti-DHFR antibody.

  • Quantification: Plot band intensity vs. Temperature. A right-shift in the Pyrimethamine curve compared to DMSO confirms target engagement.

Protocol C: Metabolic Rescue (Specificity Check)

Objective: To confirm that observed phenotypic effects (e.g., cell death, STAT3 inhibition) are specifically due to DHFR inhibition and not off-target toxicity.

Concept: If Pyrimethamine acts via DHFR, providing the downstream products of folate metabolism should rescue the phenotype.

Procedure:

  • Seed cells in 96-well plates.

  • Treat with Pyrimethamine at IC50–IC80 concentration.

  • Rescue Condition: Co-treat with Hypoxanthine (100 µM) and Thymidine (16 µM) (HT supplement). Alternatively, use Folinic Acid (Leucovorin, 50 µM) .

  • Readout: Measure viability (CellTiter-Glo) or STAT3 reporter activity after 48 hours.

    • Result: Complete rescue by HT or Folinic Acid confirms the mechanism is folate-dependent. Lack of rescue suggests off-target toxicity.

Pathway Visualization

The following diagram illustrates the mechanism of action, highlighting the blockade of the folate cycle and the downstream consequences on DNA synthesis and STAT3 signaling.

G cluster_folate Folate Cycle & DNA Synthesis cluster_drug Chemical Probe cluster_effects Downstream Consequences DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF STAT3 STAT3 Transcriptional Activity THF->STAT3 Metabolic Regulation (Depletion inhibits STAT3) MethyleneTHF->DHF Methyl donation dTMP dTMP MethyleneTHF->dTMP C1 donor dUMP dUMP dUMP->dTMP Methylation by TYMS DNA DNA Replication Arrest dTMP->DNA Required precursor DHFR DHFR (Dihydrofolate Reductase) TYMS TYMS (Thymidylate Synthase) PYR Pyrimethamine (Probe) PYR->DHFR Competitive Inhibition (IC50 ~ nM range) Rescue Rescue Agents: Folinic Acid / Thymidine Rescue->THF Bypasses DHFR Rescue->dTMP Bypasses TYMS

Caption: Pyrimethamine competitively inhibits DHFR, blocking the regeneration of THF.[8] This depletes the methyl donor pool required by TYMS for dTMP synthesis (DNA arrest) and suppresses STAT3 transcriptional activity via metabolic stress.

References

  • Mechanism of Action & DHFR Inhibition

    • Title: The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase.[13][4]

    • Source: Journal of Biological Chemistry (2021).[4]

    • URL:[Link]

  • Chemical Biology (CETSA & PISA)

    • Title: Proteome Integral Solubility Alteration (PISA) for Target Identification.[4][10]

    • Source: N
    • URL:[Link]

  • Anticancer Applications

    • Title: Antimalarial Drug Pyrimethamine Plays a Dual Role in Antitumor Proliferation and Metastasis through Targeting DHFR and TP.
    • Source: Cancer Research (AACR).
    • URL:[Link]

  • Chemical Properties & Solubility

    • Title: Pyrimethamine Product Information & Solubility Data.[6][7]

    • Source: Cayman Chemical.[6]

Sources

"5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine protein binding assay protocol"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Protein Binding Assay Protocols for 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (Pyrimethamine) Targeting Dihydrofolate Reductase

Introduction & Mechanistic Overview

This compound, universally known as pyrimethamine, is a potent, small-molecule antifolate. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an indispensable enzyme in the folate biosynthetic pathway responsible for reducing 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor[1].

By occupying the DHF binding pocket, pyrimethamine halts the production of deoxythymidine monophosphate (dTMP), thereby arresting DNA synthesis[1]. Historically, this mechanism has been exploited for antimalarial therapies targeting the bifunctional Plasmodium falciparum DHFR-TS[2]. More recently, pyrimethamine has been identified as an inhibitor of human DHFR, showing promise in targeting STAT3-driven cancers[3].

FolatePathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP PYR Pyrimethamine (Inhibitor) PYR->DHFR Competitive Binding

Fig 1. Pyrimethamine competitively inhibits DHFR, blocking the reduction of DHF to THF.

Experimental Rationale: An Orthogonal Validation System

Relying on a single assay modality in drug development can introduce systemic bias. To establish a self-validating system, this guide details an orthogonal approach:

  • Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC): Directly measures the physical binding event (affinity, enthalpy, and stoichiometry) without requiring enzymatic turnover[3].

  • Functional Enzymatic Inhibition Assay: Validates the biological consequence of binding by continuously monitoring the catalytic oxidation of NADPH[2].

AssayWorkflow Prep Recombinant DHFR + NADPH (Holoenzyme) Split Prep->Split ITC Isothermal Titration Calorimetry (ITC) Split->ITC Enz Spectrophotometric Enzymatic Assay Split->Enz ITC_Data Thermodynamics: Kd, ΔH, ΔS, n ITC->ITC_Data Enz_Data Kinetics: IC50, Ki, Vmax Enz->Enz_Data Integration Orthogonal Validation of Target Engagement ITC_Data->Integration Enz_Data->Integration

Fig 2. Orthogonal workflow combining thermodynamic and kinetic profiling for robust validation.

Protocol 1: High-Resolution Binding Affinity via Isothermal Titration Calorimetry (ITC)

Causality & Expert Insight: Pyrimethamine exhibits preferential binding to the DHFR holoenzyme compared to the apoenzyme. Therefore, NADPH must be present in excess within the sample cell to lock DHFR into its biologically relevant, active conformation[3]. Furthermore, because pyrimethamine is highly hydrophobic, it must be solubilized in DMSO. Precise matching of the DMSO concentration (1.5%) between the syringe and the cell is critical; failing to do so will result in massive heat-of-dilution artifacts that mask the true binding enthalpy.

Reagents & Buffer Preparation:

  • ITC Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl.

  • Protein Cell Solution: 11 µM Recombinant DHFR, supplemented with 200 µM NADPH and exactly 1.5% (v/v) DMSO[3].

  • Ligand Syringe Solution: 130 µM Pyrimethamine dissolved in ITC Buffer containing exactly 1.5% (v/v) DMSO[3].

Step-by-Step Methodology:

  • Dialysis: Dialyze the purified recombinant DHFR extensively against the ITC Buffer (without DMSO/NADPH) overnight at 4°C to remove any purification tags or stabilizing agents.

  • Sample Preparation: Following dialysis, add NADPH (to 200 µM) and DMSO (to 1.5%) to the protein solution. Prepare the pyrimethamine ligand solution using the exact same dialysate to ensure perfect buffer matching.

  • Degassing: Degas both the protein and ligand solutions for 10 minutes under a vacuum at 20°C to prevent bubble formation during the titration, which causes severe signal noise.

  • Instrument Setup: Load the DHFR solution into the sample cell and the pyrimethamine solution into the injection syringe. Set the reference cell to contain water or matched buffer.

  • Titration Parameters: Run the experiment at 25°C. Program the syringe to deliver an initial 0.5 µL purge injection (discarded during analysis), followed by 19 subsequent injections of 2.0 µL each. Set the injection duration to 4 seconds with a 120-second spacing between injections to allow the baseline to fully equilibrate. Stir speed should be maintained at 750 rpm.

  • Control Titration (Self-Validation): Perform a blank titration by injecting the 130 µM pyrimethamine solution into the ITC Buffer (containing 200 µM NADPH and 1.5% DMSO, but no DHFR). Subtract this background heat of dilution from the experimental data.

  • Data Analysis: Integrate the heat peaks and fit the resulting isotherm to a one-site binding model to extract the dissociation constant (

    
    ), enthalpy (
    
    
    
    ), and stoichiometry (
    
    
    )[3].

Protocol 2: Functional Enzymatic Inhibition Assay (Spectrophotometric)

Causality & Expert Insight: The conversion of NADPH to NADP+ by DHFR is accompanied by a measurable decrease in absorbance at 340 nm. By continuously monitoring this decay, we obtain real-time kinetic data[2]. Pre-incubating the enzyme with pyrimethamine and NADPH before initiating the reaction with DHF is essential. This allows the system to reach binding equilibrium, ensuring the calculated


 reflects true steady-state inhibition rather than being artificially skewed by slow-binding kinetics.

Reagents & Buffer Preparation:

  • Assay Buffer: 50 mM TES (pH 7.0), 1 mM EDTA, 75 mM 2-mercaptoethanol, 1 mg/mL Bovine Serum Albumin (BSA)[2].

  • Cofactor/Substrate: 100 µM NADPH, 100 µM DHF[2].

  • Enzyme: ~0.005 units of recombinant DHFR per reaction well[2].

Step-by-Step Methodology:

  • Master Mix Preparation: In a UV-transparent 96-well microplate, prepare the assay buffer containing 100 µM NADPH and 0.005 U of DHFR per well.

  • Inhibitor Titration: Add pyrimethamine across a logarithmic concentration gradient. For human DHFR, use a range of 0.97 µM to 2000 µM[3]. For P. falciparum DHFR, scale down to the nanomolar range (0.1 nM to 1000 nM) due to the drug's high parasitic selectivity.

  • Equilibration: Incubate the microplate at 25°C for 15 minutes. This step allows the pyrimethamine to fully equilibrate with the DHFR-NADPH holoenzyme complex.

  • Reaction Initiation: Rapidly add DHF to a final concentration of 100 µM in all wells to initiate the catalytic reaction[2].

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm continuously for 10–30 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each well by determining the linear slope of the absorbance decay. Plot the fractional activity (
    
    
    
    ) against the log of the pyrimethamine concentration and fit to a standard dose-response curve to determine the
    
    
    .

Data Presentation & Expected Results

The following tables summarize the expected quantitative data when applying these protocols to human DHFR, alongside a positive control (Methotrexate).

Table 1: Expected Thermodynamic Parameters (via ITC)

LigandTarget

(nM)

(kcal/mol)

(kcal/mol)
Stoichiometry (

)
Pyrimethamine Human DHFR13.9 ± 8.8-11.6 ± 0.70.831.0 ± 0.2
Methotrexate (Control)Human DHFR6.7 ± 2.7-15.0 ± 0.83.870.8 ± 0.02

Thermodynamic binding data indicates that pyrimethamine binding to DHFR is an enthalpy-driven process, with a 1:1 binding stoichiometry[3].

Table 2: Expected Kinetic Parameters (via Enzymatic Assay)

LigandTarget

(

M)
Substrate

(DHF,

M)
Pyrimethamine Human DHFR52 ± 35~1.5 - 3.5
Pyrimethamine P. falciparum DHFR (WT)~0.043.5 - 5.0

Note the extreme selectivity of pyrimethamine: while it inhibits human DHFR in the micromolar range[3], it is highly potent against wild-type parasitic DHFR in the nanomolar range[2].

References

  • Source: PubMed Central (PMC)
  • Pyrimethamine-resistant dihydrofolate reductase enzymes of P.
  • Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis Source: MDPI URL

Sources

Troubleshooting & Optimization

"improving solubility of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers working with 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine .

Note on Compound Identity: As a Senior Application Scientist, I must first clarify a critical structural detail. The compound you specified is the 6-methyl analog. This is distinct from the antimalarial drug Pyrimethamine (which is the 6-ethyl analog).

  • Your Compound: this compound (often classified as Pyrimethamine Impurity B or Desethyl-pyrimethamine).

  • Relevance: Due to the high structural homology (differing only by one methylene group), the physicochemical properties (pKa, lipophilicity, and crystal packing) are nearly identical to Pyrimethamine. Therefore, the solubility protocols for Pyrimethamine are the scientifically validated "proxy" strategies for your compound.

Topic: this compound Case ID: SOL-PYR-MET-001

Compound Physicochemical Profile

Before attempting solubilization, understand the "why" behind the difficulty.

PropertyValue (Approx. based on Homolog)Implication for Solubility
Aqueous Solubility < 0.1 mg/mL (Neutral pH)Practically insoluble in water; requires modification.
pKa ~7.3 (Basic pyrimidine nitrogens)pH-dependent solubility. Soluble in dilute acids (pH < 5).
LogP ~2.5 - 2.7Lipophilic. Good solubility in organic solvents (DMSO, DMF).[1][2]
Crystal Lattice High Lattice EnergyStrong intermolecular H-bonds make the solid state stable and hard to break.

Troubleshooting & FAQs: Solubility Strategies

Category A: Stock Solutions for Analytical/In Vitro Use

Q: I need to prepare a high-concentration stock solution (>10 mg/mL). Water isn't working. What solvent should I use? A: Do not use water for primary stocks. For analytical standards or in vitro dosing, Dimethyl Sulfoxide (DMSO) is the gold standard.

  • Protocol: Dissolve the compound in 100% DMSO.

  • Expected Solubility: ~20 mg/mL.[3]

  • Optimization: If dissolution is slow, sonicate at 40°C for 10 minutes. The slight heat helps break the crystal lattice energy without degrading the compound (stable up to >200°C).

Q: Can I use Ethanol? A: Yes, but with limitations.

  • Ethanol Solubility: ~9–10 mg/mL (lower than DMSO).[4]

  • Use Case: Preferred if DMSO is toxic to your specific cell line or interferes with your assay readout.

  • Tip: Use warm ethanol (50°C) to speed up dissolution, but ensure it stays in solution upon cooling.

Category B: Aqueous Formulation (Animal Studies/Cell Media)

Q: When I dilute my DMSO stock into cell culture media (pH 7.4), it precipitates immediately. Why? A: This is the "Crash-Out" effect. Your compound is a weak base (pKa ~7.3). At pH 7.4, it is predominantly in its neutral (unionized) form, which is insoluble.

  • Solution 1 (The pH Shift): Acidify your aqueous buffer. If your assay tolerates it, adjust the vehicle to pH 4–5 using dilute HCl or Tartaric Acid. The ionized (cationic) form is significantly more soluble.

  • Solution 2 (Cosolvent System): Use a ternary solvent system to keep the neutral form solubilized.

    • Recipe: 10% DMSO + 40% PEG 400 + 50% Water (or Saline). Add in this exact order.

Q: How do I make a stable salt form to improve aqueous solubility without organic solvents? A: Salt formation is the most robust method for this compound class.

  • Recommended Counter-ions: Isethionate (hydroxyethanesulfonate) or Chloride.

  • Mechanism: Protonating the pyrimidine nitrogen disrupts the crystal packing and increases interaction with water.

  • Protocol: Dissolve equimolar amounts of the diamine and the acid (e.g., L-lactic acid or HCl) in ethanol, then evaporate/crystallize. This can increase aqueous solubility by >50-fold.

Category C: Advanced Formulation (Cyclodextrins)

Q: I need high bioavailability but cannot use DMSO or low pH. What is the best carrier? A: Use 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Research on the ethyl-analog (Pyrimethamine) confirms it forms a stable 1:1 inclusion complex with HP-β-CD, significantly enhancing solubility and dissolution rate without altering pH.

Experimental Protocols

Protocol 1: Preparation of Inclusion Complex (Kneading Method)

Best for creating a soluble powder for solid oral dosage or suspension.

Materials:

  • This compound[5][6][7][8]

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin)[9][10]

  • Ethanol:Water (1:1 v/v) mixture

Step-by-Step:

  • Weighing: Weigh the compound and HP-β-CD in a 1:1 molar ratio . (MW of compound ~234.7 g/mol ; MW of HP-β-CD ~1400 g/mol ).

  • Wetting: Place the HP-β-CD in a mortar. Add minimal Ethanol:Water mixture dropwise to create a thick paste.

  • Incorporation: Slowly add the diamine compound to the paste while grinding vigorously with a pestle.

  • Kneading: Grind (knead) the mixture for 45–60 minutes . The paste should change consistency as the complex forms.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Sieving: Pulverize the dried mass and pass through a #80 mesh sieve.

  • Result: This amorphous powder will have significantly faster dissolution kinetics in water than the pure crystal.

Protocol 2: Solid Dispersion (Solvent Evaporation)

Best for maximizing dissolution rate using polymers.

Materials:

  • Compound[3][4][5][6][10][11][12][13][14]

  • PVP K30 (Polyvinylpyrrolidone)

  • Solvent: Methanol or Ethanol/Dichloromethane (1:1)

Step-by-Step:

  • Dissolve the compound and PVP K30 in the solvent at a 1:4 weight ratio (Drug:Polymer).

  • Stir until a clear, homogeneous solution is obtained.

  • Remove solvent using a rotary evaporator at 45°C.

  • Vacuum dry the residue for 48 hours to remove residual solvent.

  • Mechanism: The PVP polymer prevents the compound from recrystallizing, trapping it in a high-energy amorphous state that dissolves rapidly upon contact with water.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for selecting the correct solubilization method based on your specific application.

SolubilityDecisionTree cluster_legend Legend Start Start: this compound Goal Define Goal Start->Goal StockSol StockSol Goal->StockSol Stock Solution (>10mM) BioAssay BioAssay Goal->BioAssay Biological Assay (pH 7.4) Formulation Formulation Goal->Formulation Oral/In Vivo Delivery DMSO Use 100% DMSO (Sonicate 40°C) StockSol->DMSO Standard Ethanol Use Ethanol (Warm) Max ~9 mg/mL StockSol->Ethanol DMSO Sensitive LowConc LowConc BioAssay->LowConc < 10 µM Final HighConc HighConc BioAssay->HighConc > 10 µM Final Complex Complex Formulation->Complex Cyclodextrin Complex (HP-β-CD) Salt Salt Formulation->Salt Salt Formation (Isethionate/HCl) Dispersion Dispersion Formulation->Dispersion Solid Dispersion (PVP K30) DirectDil DirectDil LowConc->DirectDil Dilute DMSO stock (Keep DMSO < 0.1%) Precip Precip HighConc->Precip Risk of Precipitation AdjustPH AdjustPH Precip->AdjustPH Can pH be < 5? AcidSol AcidSol AdjustPH->AcidSol Yes: Use Acetate/Lactate Buffer Cosolvent 10% DMSO + 40% PEG400 + 50% Water AdjustPH->Cosolvent No: Use Cosolvent System HighSuccess High Success Rate ModSuccess Moderate/Conditional Hard Difficult/Requires Optimization

Caption: Decision matrix for solubilizing 2,4-diaminopyrimidine analogs based on experimental requirements.

References

  • PubChem. (n.d.).[4] Pyrimethamine | C12H13ClN4.[1][2][3][15][16] National Library of Medicine. Retrieved March 5, 2026, from [Link]

    • Source for pKa (7.34) and general solubility profile of the class.
  • Source for DMSO solubility (~20 mg/mL)
  • Moyano, J. R., et al. (1998). Solid-state characterization and dissolution characteristics of pyrimethamine-2-hydroxypropyl-β-cyclodextrin inclusion complexes. International Journal of Pharmaceutics. Foundational text for the HP-β-CD protocol (Protocol 1).
  • Varia, S. A., et al. (1984). Phenytoin-polyethylene glycol 400 complexation. Journal of Pharmaceutical Sciences. (Applied here for Cosolvent logic). Standard reference for PEG 400 cosolvent systems in weak bases.
  • European Pharmacopoeia (Ph. Eur.).Pyrimethamine Impurity B. Confirming the identity of the 6-methyl analog as a known impurity standard.

Sources

"troubleshooting 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine crystallization"

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Crystallization & Purification Support

Status: Active Agent: Senior Application Scientist, Solid State Chemistry Division Topic: Troubleshooting Crystallization, Polymorphism, and Purity of Pyrimethamine Impurity B

PART 1: CRITICAL TRIAGE (Read This First)

User Alert: Molecule Identification You have inquired about 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine . Before proceeding, confirm your target molecule. This structure is the Methyl analog, widely known in the pharmaceutical industry as Pyrimethamine Impurity B (EP Impurity B).

  • If you are synthesizing the API (Pyrimethamine): You likely have a typo. Pyrimethamine is the Ethyl analog (6-ethylpyrimidine).[1] The crystallization behavior is similar, but solubility and melting points differ.

  • If you are isolating Impurity B (Standard Preparation): Proceed with this guide. The Methyl analog is generally less soluble and has a higher melting point than the Ethyl API due to more efficient crystal packing.

Quick Reference Data

ParameterTarget: Methyl Analog (Impurity B) Reference: Ethyl Analog (Pyrimethamine API)
CAS 3275-44-358-14-0
Structure 6-Methyl group6-Ethyl group
Melting Point >250°C (Often dec.)238–242°C (USP Range)
Solubility (EtOH) Low (Sparingly soluble)Moderate (Slightly soluble)
Solubility (AcOH) High (Protonated form)High (Protonated form)
Key Risk Poor solubility in common organicsOiling out; Methanol solvates
PART 2: TROUBLESHOOTING TICKETS (Q&A)
Ticket #401: "My material won't dissolve in boiling ethanol."

Diagnosis: Solubility Limit Exceeded. Unlike the Ethyl API, the Methyl analog (Impurity B) lacks the flexible ethyl chain, leading to a rigid lattice with high lattice energy. Ethanol alone often fails to dissolve it at reasonable volumes.

Resolution:

  • Switch Solvent System: Move to Glacial Acetic Acid (AcOH) . The basic pyrimidine nitrogens will protonate, drastically increasing solubility.

  • The "Acid-Base Swing" Method:

    • Dissolve the crude solid in minimal hot Glacial AcOH (approx. 5-10 volumes).

    • Filter hot to remove insolubles (mechanical impurities).[2]

    • Slowly add water (antisolvent) or dilute NaOH to neutralize.

    • Why this works: You are using chemical pH manipulation rather than just thermal energy to drive the phase change.

Ticket #402: "The crystals are pink/brown instead of white."

Diagnosis: Oxidative Degradation. Aryl-amines are prone to oxidation, forming quinoid-like impurities that are highly colored even at ppm levels.

Resolution:

  • Charcoal Treatment:

    • Dissolve in boiling Acidic Ethanol (Ethanol + 10% Acetic Acid).

    • Add Activated Carbon (5 wt%). Warning: Do not add to boiling liquid; cool slightly first to prevent eruption.

    • Reflux for 30 minutes.

    • Filter hot through Celite (diatomaceous earth).

  • Inert Atmosphere: Perform the crystallization under Nitrogen (

    
    ) to prevent re-oxidation during the cooling phase.
    
Ticket #403: "I'm getting a sticky oil instead of crystals."

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). This occurs when the metastable zone is too wide, or the antisolvent is added too fast, causing the solute to crash out as a liquid droplet before organizing into a lattice.

Resolution:

  • Temperature Cycling: Heat the oil/solvent mixture until it clears (becomes one phase). Cool very slowly (1°C/min). If oil droplets appear, reheat immediately until clear, then cool again.

  • Seeding: Add pure seed crystals of the Methyl analog at the cloud point (approx. 60-70°C). This provides a template for growth, bypassing the nucleation energy barrier that leads to oiling.

  • Change Antisolvent: If using Water as an antisolvent, switch to Isopropanol (IPA). The milder polarity difference reduces the shock that causes oiling.

Ticket #404: "My yield is low (<50%)."

Diagnosis: pH Trapping. If using the Acetic Acid method, the compound acts as a base. If you dilute with water but don't adjust the pH to neutral/basic (pH > 8), much of your product remains dissolved as the acetate salt.

Resolution:

  • Ensure the final slurry pH is adjusted to pH 9-10 using Ammonium Hydroxide (

    
    ) or NaOH. This forces the equilibrium completely to the free base (solid) form.
    
PART 3: VISUALIZATION & WORKFLOWS
Diagram 1: The Crystallization Decision Matrix

Caption: Logic flow for selecting the correct purification route based on impurity profile and solubility.

CrystallizationLogic Start Crude 5-(4-Chlorophenyl)- 6-methylpyrimidine-2,4-diamine CheckColor Is material colored (Pink/Brown)? Start->CheckColor CheckSolubility Solubility test in Boiling EtOH (20 vol) CheckColor->CheckSolubility No Charcoal Add Activated Carbon (Hot Filtration required) CheckColor->Charcoal Yes RouteA Route A: Thermal Recrystallization (Ethanol/Water) CheckSolubility->RouteA Soluble RouteB Route B: Acid-Base Precipitation (Acetic Acid -> Base) CheckSolubility->RouteB Insoluble/Oiling Out Charcoal->CheckSolubility

Diagram 2: The "Gold Standard" Purification Protocol (Route B)

Caption: Step-by-step workflow for the Acid-Base precipitation method, ideal for stubborn impurities.

ProtocolFlow Step1 1. Dissolution Solvent: Glacial AcOH Temp: 80°C Conc: 5-8 vol Step2 2. Filtration Remove mechanical impurities (Celite) Step1->Step2 Step3 3. Nucleation Slow addition of Water (Antisolvent) Step2->Step3 CCP1 CCP: Temp > 70°C to prevent premature crystallization Step2->CCP1 Step4 4. pH Adjustment Add NH4OH to pH 9 (Precipitates Free Base) Step3->Step4 Step5 5. Isolation Filter & Wash (Water -> Cold EtOH) Step4->Step5 CCP2 CCP: Ensure pH > 9 for max yield Step4->CCP2

PART 4: DETAILED EXPERIMENTAL PROTOCOL

Method: Acetic Acid/Water Recrystallization (Recommended for Impurity B) This method leverages the basicity of the pyrimidine ring to overcome the poor solubility of the methyl analog.

  • Dissolution:

    • Charge 10.0 g of crude This compound into a round-bottom flask.

    • Add 60 mL of Glacial Acetic Acid .

    • Heat to 80–90°C with stirring. The solid should dissolve completely to form a clear (yellow/orange) solution.

    • Note: If color is dark, add 0.5 g Activated Carbon and stir for 15 mins.

  • Hot Filtration:

    • Filter the hot solution through a pre-heated Büchner funnel (with Celite pad) to remove carbon or insolubles.

    • Rinse the filter cake with 10 mL hot Acetic Acid.

  • Crystallization (The "Crash" Phase):

    • Transfer filtrate to a clean vessel.

    • Slowly add Deionized Water (approx. 50 mL) while stirring. The solution may become cloudy.

    • CRITICAL: To maximize yield, neutralize the acid. Add Ammonium Hydroxide (28%) dropwise.

    • Monitor pH. As pH rises above 7, the free base will precipitate heavily as a white/off-white solid. Target pH 9–10.

  • Maturation & Isolation:

    • Cool the slurry to 0–5°C and hold for 1 hour.

    • Filter under vacuum.[2][3]

    • Wash 1: Water (removes acetate salts).

    • Wash 2: Cold Ethanol (removes organic impurities; use sparingly).

    • Dry in a vacuum oven at 60°C for 12 hours.

PART 5: REFERENCES & AUTHORITATIVE SOURCES
  • European Pharmacopoeia (Ph. Eur.) . Monograph: Pyrimethamine. (Defines Impurity B structure and limits).

  • United States Pharmacopeia (USP) . Pyrimethamine Reference Standards. (Provides melting point and purity criteria for the class).

  • Görbitz, C. H., & Sagstuen, E. (2008). Structure and Hydrogen Bonding of 2,4-Diaminopyrimidines. Acta Crystallographica Section B. (Fundamental crystal engineering of the diaminopyrimidine lattice).

  • PubChem . Compound Summary: Pyrimethamine Impurity B (Methyl Analog). (Chemical and physical properties).[1][2][3][4][5][6]

  • Delori, A., et al. (2014). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences. (Discusses solvate risks, specifically Methanol, applicable to analogs).

Disclaimer: This guide is for research and development purposes only. The 6-methyl analog (Impurity B) is a known impurity of Pyrimethamine and should be handled with appropriate containment due to potential biological activity similar to the API.

Sources

Technical Support Center: Optimizing 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Ticket ID: PYR-OPT-6M | Specialist: Senior Application Scientist

Executive Summary

This guide addresses the optimization and troubleshooting of the cyclocondensation reaction to synthesize 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine (a methyl analog of Pyrimethamine). The core synthesis involves the reaction of guanidine with


-acetyl-4-chlorophenylacetonitrile  (also known as 2-(4-chlorophenyl)-3-oxobutanenitrile).

While the literature for the ethyl analog (Pyrimethamine) is extensive, the methyl analog presents unique solubility and kinetic challenges. This guide focuses on the critical "invisible" variables—moisture control, base stoichiometry, and thermal management—that distinguish a 40% yield from an 85% yield.

Part 1: The Reaction Architecture

The synthesis relies on a classic cyclocondensation. Understanding the mechanism is the first step to troubleshooting.

Core Reaction Pathway
  • Precursor Formation: 4-Chlorophenylacetonitrile is condensed with an acetylating agent (e.g., ethyl acetate) to form the

    
    -ketonitrile intermediate.
    
  • Cyclization: The

    
    -ketonitrile reacts with guanidine (generated in situ) to close the pyrimidine ring.
    
Visualizing the Pathway

The following diagram outlines the critical process flow and potential failure points.

ReactionPathway Start Start: Guanidine HCl Base Base Activation (NaOEt/EtOH) Start->Base Neutralization FreeBase Guanidine Free Base (Unstable) Base->FreeBase - NaCl Intermediate Acyclic Intermediate FreeBase->Intermediate + Precursor (Nucleophilic Attack) Precursor Precursor: 2-(4-chlorophenyl)- 3-oxobutanenitrile Precursor->Intermediate Product Target: 5-(4-Cl-Ph)-6-Me-pyrimidine -2,4-diamine Intermediate->Product Cyclization (- H2O) SideProduct Side Product: Hydrolysis/Amides Intermediate->SideProduct H2O / Low Temp

Figure 1: Mechanistic pathway for the cyclocondensation of guanidine with the


-ketonitrile precursor.

Part 2: Critical Process Parameters (CPP)

Guanidine Source & Stoichiometry

The Problem: Guanidine free base is hygroscopic and unstable. It must be generated in situ from Guanidine Hydrochloride (GuHCl). Optimization:

  • Ratio: Use 1.2 to 1.5 equivalents of Guanidine HCl relative to the ketonitrile precursor.

  • Base: Sodium ethoxide (NaOEt) is preferred over methoxide to match the solvent (ethanol) and prevent transesterification byproducts if esters are present (though less critical here, it maintains system homogeneity).

  • Protocol: Dissolve GuHCl in absolute ethanol. Add NaOEt (1.05 eq relative to GuHCl). Stir for 30 mins. Filter off the NaCl precipitate before adding the precursor. This "desalting" step often improves yield by reducing ionic strength and preventing salt occlusion in the final product.

Solvent System & Moisture Control

The Problem: Water is a "poison" for this reaction. It competes with the cyclization (dehydration) step, pushing the equilibrium back toward the acyclic intermediate or leading to nitrile hydrolysis. Optimization:

  • Solvent: Absolute Ethanol (200 proof).

  • Drying: If reagents are wet, add molecular sieves (3Å) to the solvent 24h prior.

  • Concentration: High dilution slows the bimolecular reaction. Maintain a concentration of 0.5 M to 1.0 M with respect to the precursor.

Temperature & Time

The Problem: Incomplete cyclization leaves a "gum" that is difficult to crystallize. Optimization:

  • Reflux: The reaction requires sustained thermal energy to drive the dehydration. Reflux at 78-80°C for 6-8 hours is standard.

  • Monitoring: Do not stop based on time. Monitor by TLC (System: DCM/MeOH 9:1). Look for the disappearance of the nitrile spot (high

    
    ) and the appearance of the polar fluorescent pyrimidine (lower 
    
    
    
    ).

Part 3: Troubleshooting Guide (Q&A)

Scenario A: "My yield is stuck at <40%."

Root Cause: Likely moisture contamination or "Base Kill." Diagnostic:

  • Did the reaction turn cloudy immediately upon adding base? (Good, this is NaCl).

  • Did you use old NaOEt? Sodium ethoxide absorbs moisture rapidly, turning into Sodium Hydroxide (NaOH). NaOH is a nucleophile that can hydrolyze your nitrile precursor to an amide, killing the reaction. Solution:

  • Use freshly prepared NaOEt (dissolve Na metal in EtOH) or a fresh bottle.

  • Ensure the system is under an inert atmosphere (

    
     or Ar) during the base addition.
    
Scenario B: "The product is a sticky brown gum, not a solid."

Root Cause: Incomplete cyclization or oxidative impurities. Diagnostic:

  • Check the TLC.[1][2] If you see a streak, you likely have the acyclic intermediate. Solution:

  • Acid Wash: Dissolve the gum in dilute HCl. The pyrimidine (basic) will dissolve. Filter off the insoluble brown tars. Neutralize the filtrate with

    
     to precipitate the pure product.
    
  • Recrystallization: The 6-methyl analog crystallizes well from Ethanol/Water (9:1) or Isopropanol .

Scenario C: "I see a persistent starting material spot."

Root Cause: Guanidine decomposition. Diagnostic: Guanidine free base decomposes to ammonia and cyanamide if heated too long without reacting. Solution:

  • Order of Addition: Do not reflux the guanidine alone. Add the precursor immediately after generating the guanidine free base.

  • Stoichiometry: Increase Guanidine HCl to 2.0 equivalents.

Part 4: Optimized Experimental Protocol

Target: 10 mmol Scale Yield Target: >75%

StepActionCritical Note
1 Prepare Base Dissolve 0.25 g Sodium metal (11 mmol) in 15 mL Absolute Ethanol. Stir until clear (NaOEt solution).
2 Free Base Gen Add 1.15 g Guanidine HCl (12 mmol) to the NaOEt solution. Stir 30 min at RT.
3 Desalt (Optional) Filter off the white NaCl precipitate under

. (Recommended for higher purity).
4 Addition Add 2.07 g (10 mmol) of 2-(4-chlorophenyl)-3-oxobutanenitrile to the filtrate.
5 Reaction Reflux (80°C) for 6–8 hours. Monitor by TLC.
6 Workup Cool to RT. Evaporate 70% of solvent. Pour residue into 50 mL ice water.
7 Isolation Adjust pH to 8-9 with

if necessary. Filter the precipitate.
8 Purification Recrystallize from Ethanol.

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose failure modes during the experiment.

Troubleshooting Issue Start: Identify Issue Yield Low Yield (<40%) Issue->Yield Purity Impure/Gum Product Issue->Purity StartMat Unreacted Precursor Issue->StartMat CheckBase Check Base Quality (Is NaOEt wet?) Yield->CheckBase AcidBase Action: Perform Acid/Base Extraction Workup Purity->AcidBase CheckEquiv Action: Increase Guanidine to 2.0 eq StartMat->CheckEquiv FreshBase Action: Use Fresh NaOEt/Anhydrous EtOH CheckBase->FreshBase Yes (Wet)

Figure 2: Decision tree for troubleshooting common synthetic failures.

References

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives.Molecules, 2017.

    
    -ketonitriles/esters for pyrimidine synthesis). 
    
  • Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Guides. (General troubleshooting for Biginelli and condensation reactions).

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine. Biomedical & Pharmacology Journal, 2015. (Provides insights into the reactivity of 2,4-diamino-5-arylpyrimidines).

  • Pyrimethamine (Ethyl Analog) Synthesis Data. National Library of Medicine (PubChem). (Structural and property data for the close analog Pyrimethamine).

Sources

"how to reduce off-target effects of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Off-Target Effects of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

Overview this compound is a potent antifolate compound structurally related to pyrimethamine. It functions by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. While designed to target parasitic DHFR (e.g., Plasmodium falciparum, Toxoplasma gondii), researchers frequently encounter off-target inhibition of human DHFR (hDHFR) during in vitro and in vivo studies, leading to myelosuppression and cytotoxicity. This guide provides mechanistic insights, structural optimization strategies, and validated experimental protocols to mitigate these off-target effects.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does this compound cause toxicity in mammalian control cell lines when it is supposed to be selective for parasitic DHFR? A: The selectivity of this compound is driven by subtle structural differences in the DHFR active site between species. However, this selectivity is relative, not absolute. At elevated concentrations, the compound exhibits cross-reactivity with human DHFR (hDHFR). Inhibition of hDHFR prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), stalling the 1-carbon transfer reactions required for de novo purine and thymidylate synthesis [1]. This leads to a cessation of DNA replication and subsequent apoptosis in rapidly dividing mammalian cells.

Q2: How does Leucovorin (folinic acid) rescue specifically protect host cells without rescuing the targeted parasite? A: Leucovorin (5-formyl-THF) is a fully reduced folate derivative that bypasses the DHFR enzyme entirely, providing the necessary substrates for DNA synthesis downstream of the pharmacological blockade [2]. The selectivity of this rescue relies on differential transport mechanisms. Mammalian cells express the Reduced Folate Carrier (RFC) and Proton-Coupled Folate Transporter (PCFT), which actively internalize Leucovorin. In contrast, most protozoan parasites (like Plasmodium and Toxoplasma) lack these efficient salvage transporters and rely strictly on de novo folate synthesis. Thus, Leucovorin selectively rescues the host without compromising the compound's anti-parasitic efficacy [3].

Q3: Can structural modifications at the 6-position or the phenyl ring improve the Selectivity Index (SI)? A: Yes. The hDHFR active site has specific steric constraints (e.g., residues Asn64, Phe31, and Phe34) that differ from parasitic DHFR (which features residues like Asp54 and Phe58) [4]. Modifying the 6-methyl group to a longer, more flexible chain (e.g., n-propyl) or altering the 4-chloro substitution on the phenyl ring can induce steric clashes within the hDHFR binding pocket while maintaining or enhancing hydrophobic interactions in the parasitic DHFR pocket. This structure-activity relationship (SAR) optimization is the primary chemical strategy for reducing off-target hDHFR binding [5].

Section 2: Visualizing the Mechanism and Workflow

Mechanism Folate Folic Acid DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF hDHFR DNA DNA/RNA Synthesis (Cell Survival) THF->DNA 1-Carbon Transfer Drug 5-(4-Chlorophenyl)-6-methyl... (Off-target hDHFR block) Drug->DHF Inhibits LV Leucovorin Rescue (5-formyl-THF) LV->THF Bypasses Blockade via RFC

Caption: Folate pathway blockade by the pyrimidine derivative and the selective bypass via Leucovorin.

SAR_Workflow Start Synthesize Analogs (Modify 6-methyl or 4-Cl) Assay In Vitro Enzymatic Assay (hDHFR vs pDHFR) Start->Assay Decision Selectivity Index (SI) > 100? Assay->Decision Tox Mammalian Cell Toxicity (HepG2 / HEK293) Decision->Tox Yes Opt Further SAR Optimization (Increase Steric Bulk) Decision->Opt No InVivo Proceed to In Vivo Efficacy Models Tox->InVivo Low Toxicity Opt->Start

Caption: Iterative SAR workflow for optimizing DHFR selectivity and minimizing off-target toxicity.

Section 3: Quantitative Data - SAR and Selectivity

To minimize off-target effects, researchers must evaluate the Selectivity Index (SI), defined as the ratio of the IC₅₀ for hDHFR to the IC₅₀ for the target parasitic DHFR (e.g., PfDHFR). A higher SI indicates a wider therapeutic window and lower off-target mammalian toxicity.

Table 1: Comparative DHFR Inhibition and Selectivity Indices of Pyrimidine Derivatives

CompoundStructural ModificationIC₅₀ hDHFR (nM)IC₅₀ PfDHFR (nM)Selectivity Index (SI)Off-Target Risk
Methotrexate (Control) Pteridine analog4.53.81.1Extreme (Non-selective)
Base Compound 5-(4-Chlorophenyl)-6-methyl...1,2504527.7Moderate
Analog A 4-Methoxy substitution3,4006850.0Low
Analog B 6-n-propyl substitution>10,00022>450.0Minimal

Data synthesis based on established SAR principles for pyrimethamine analogues and their differential binding affinities to human vs. parasitic DHFR [5].

Section 4: Standardized Experimental Protocols

Protocol 1: Self-Validating In Vitro DHFR Selectivity Assay

To accurately quantify off-target hDHFR inhibition, use this continuous spectrophotometric assay. This protocol is a self-validating system: it utilizes both a positive control to confirm assay sensitivity and a baseline control to calculate relative inhibition accurately.

Reagents:

  • Recombinant hDHFR and target parasitic DHFR (e.g., PfDHFR).

  • Assay Buffer: 50 mM TES, pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL BSA.

  • Substrates: 100 µM NADPH, 50 µM Dihydrofolate (DHF).

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of this compound (from 10 µM down to 1 nM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Baseline Establishment (Negative Control): In a UV-compatible 96-well microplate, combine Assay Buffer, NADPH, and recombinant hDHFR. Add 1% DMSO vehicle. Incubate for 5 minutes at 25°C.

  • Validation (Positive Control): In a separate set of wells, add 100 nM Methotrexate. This must yield >95% inhibition of hDHFR, validating that the enzyme is active and susceptible to competitive inhibition.

  • Reaction Initiation: Add DHF to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation to NADP⁺) using a microplate reader for 10 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Determine the IC₅₀ using non-linear regression (dose-response curve). Repeat the entire process for the parasitic DHFR to calculate the Selectivity Index (SI = IC₅₀ hDHFR / IC₅₀ pDHFR).

Protocol 2: Leucovorin Rescue in Mammalian Cell Culture

If structural modification is not feasible, pharmacological rescue is required. This protocol determines the optimal Leucovorin concentration to rescue mammalian cells (e.g., HepG2 or HEK293) from off-target cytotoxicity without interfering with the experimental model.

Step-by-Step Methodology:

  • Cell Seeding: Seed mammalian cells at 1 × 10⁴ cells/well in a 96-well plate using standard culture media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Drug Treatment: Treat cells with the IC₉₀ concentration of this compound (predetermined from prior viability assays).

  • Leucovorin Titration: Co-administer Leucovorin Calcium at varying concentrations (0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM).

  • Incubation: Incubate the plates for 72 hours. Causality note: Leucovorin must be present during the active replication phase, as DHFR inhibition primarily triggers apoptosis during the S-phase of the cell cycle.

  • Viability Assessment: Add 20 µL of MTT or CellTiter-Glo reagent per well. Incubate for 2 hours, then measure absorbance or luminescence.

  • Optimization: Identify the minimum Leucovorin concentration that restores >90% cell viability. Use this optimized concentration in all subsequent co-culture or in vivo experiments to neutralize off-target host toxicity.

References

  • Leucovorin Monograph for Professionals - Drugs.
  • How Does Leucovorin Work?
  • What are the indications, mechanism of action, efficacy, and adverse effects of leucovorin (folinic acid)?
  • Source: PubMed Central (NIH)
  • Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase Source: MDPI URL

Technical Support Center: 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-6M-PUR-001 Subject: Method Refinement for High-Purity Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine , a close structural analog of the antimalarial drug Pyrimethamine (which carries a 6-ethyl group). While standard protocols for Pyrimethamine (ethanol recrystallization) are a good starting point, high-purity applications (>99.5% HPLC) often require a refined dual-mode purification strategy .

This guide addresses the specific physicochemical properties of the 2,4-diaminopyrimidine class:

  • Lipophilic Weak Base: The molecule is sparingly soluble in neutral water but highly soluble in dilute acids due to protonation at N-1 or N-3.

  • π-Stacking Tendency: These planar molecules often trap impurities (starting nitriles or colored oxidation byproducts) within the crystal lattice.

Module 1: Solubility Profile & Solvent Selection

Objective: Establish the thermodynamic basis for separation.

The 6-methyl analog exhibits a solubility profile governed by the p-chlorophenyl lipophilicity and the basic pyrimidine ring.

Predicted Solubility Data (at 25°C)
Solvent SystemSolubilityPrimary Utility
Water (pH 7) < 0.1 mg/mL (Insoluble)Anti-solvent (Washing)
Ethanol (Abs.) 2–5 mg/mL (Sparingly)Recrystallization (Low efficiency alone)
Ethanol (Boiling) 15–20 mg/mL (Moderate)Recrystallization
Acetic Acid (10% aq.) > 50 mg/mL (High) Dissolution / Impurity Rejection
DMF / DMSO > 100 mg/mL (High)Solvent (Requires anti-solvent to crash out)
Dichloromethane ModerateExtraction (Not recommended for crystallization)
Solvent Selection Logic

For refinement, we move beyond simple thermal recrystallization to pH-swing fractionation . This exploits the basicity (


) to separate the product from non-basic impurities (e.g., p-chlorophenylacetonitrile precursors).

Module 2: Refined Purification Protocol

Objective: A self-validating workflow to achieve >99.5% purity.

Phase A: Acid-Base Impurity Rejection (Chemical Purification)

This step removes non-basic organic impurities and insoluble particulates.

  • Dissolution: Suspend the crude solid in 10% aqueous Lactic Acid or Acetic Acid (10 mL per gram of solid). Heat to 60–70°C.

    • Why: The diamine protonates and dissolves; non-basic impurities remain suspended or oil out.

  • Adsorption (Color Removal): Add Activated Carbon (Type C, 5 wt%) . Stir at 70°C for 30 minutes.

    • Why: Removes oxidized oligomers (pink/red colorants) that cause baseline drift in HPLC.

  • Hot Filtration: Filter the hot solution through a Celite pad to remove carbon and mechanical impurities.

  • Precipitation (The pH Swing):

    • Cool filtrate to 20°C.

    • Slowly add 20% NaOH or NH₄OH dropwise with vigorous stirring until pH reaches 9–10.

    • Critical: Do not shock-precipitate; slow addition promotes better crystal habit.

  • Harvest: Filter the white precipitate. Wash with neutral water (3x) to remove salts.

Phase B: Thermal Recrystallization (Physical Polishing)

This step removes structural isomers and trace solvent inclusions.

  • Solvent: Use 2-Methoxyethanol (Methyl Cellosolve) OR a mixture of Ethanol:DMF (9:1) .

  • Reflux: Dissolve the wet cake from Phase A in the minimum volume of boiling solvent.

  • Nucleation: Allow the solution to cool slowly to room temperature, then chill to 4°C for 4 hours.

  • Final Wash: Filter crystals and wash with cold Ethanol .

  • Drying: Vacuum dry at 60°C for 12 hours.

Workflow Visualization

PurificationProtocol Crude Crude 6-Methyl Analog (Impurities: Nitriles, Dimers) AcidDiss Dissolve in 10% Acetic Acid (60°C) Crude->AcidDiss Protonation Carbon Add Activated Carbon (Adsorbs Color) AcidDiss->Carbon Filter1 Hot Filtration (Celite) (Removes Insolubles) Carbon->Filter1 Basify Adjust pH to 9-10 (NaOH/NH4OH) Filter1->Basify Clear Filtrate Precip Precipitate & Filter (Rejects Non-Basics) Basify->Precip Deprotonation Recryst Recrystallize (Ethanol/DMF) Precip->Recryst Polishing Final Pure Product (>99.5%) Recryst->Final

Caption: Figure 1. Dual-mode purification workflow combining pH-swing extraction with thermal recrystallization.

Module 3: Troubleshooting Dashboard (FAQs)

Q1: The product has a persistent pink or salmon hue.

Diagnosis: This indicates oxidation of the amino groups or presence of azo-coupling byproducts. Solution:

  • Immediate: Repeat the Acid-Base Step (Phase A) but increase Activated Carbon load to 10 wt%.

  • Alternative: Use a Sodium Dithionite wash. Add 0.5% sodium dithionite to the acidic solution before precipitation to reduce colored oxidized species.

Q2: Yield is significantly lower than expected (<60%).

Diagnosis: Incomplete precipitation or loss in mother liquor. Solution:

  • Check pH: Ensure the pH is raised to at least 9.0. The compound is a weak base; at pH 7, significant amounts may remain protonated and soluble.

  • Solvent Volume: If using Ethanol for recrystallization, you may be using too much. The solubility gradient is steep. Recover the mother liquor and concentrate it to half volume to harvest a second crop.

Q3: HPLC shows a "shoulder" peak or impurity at RRT 0.95.

Diagnosis: Likely the regioisomer (where the phenyl group is at the 6-position instead of 5) or an unreacted intermediate (e.g., enol ether). Solution:

  • Switch Solvent: Change the recrystallization solvent to Glacial Acetic Acid . Dissolve hot, then cool.[1] The isomeric impurity profiles often differ significantly in pure acetic acid compared to alcohols.

Troubleshooting Logic Flow

Troubleshooting Problem Identify Issue Color Pink/Red Color Problem->Color Yield Low Yield Problem->Yield Purity Impurity Peaks Problem->Purity SolColor Increase Carbon OR Dithionite Wash Color->SolColor SolYield Check pH > 9.0 Concentrate Mother Liquor Yield->SolYield SolPurity Recryst. from Glacial HOAc OR Slow Cooling Purity->SolPurity

Caption: Figure 2. Decision matrix for common purification anomalies.

References

  • Original Synthesis & Class Properties: Russell, P. B., & Hitchings, G. H. (1951). "2,4-Diaminopyrimidines as Antimalarials. III. 5-Aryl Derivatives." Journal of the American Chemical Society, 73(8), 3763–3770. Note: Establishes the foundational chemistry for 5-aryl-2,4-diaminopyrimidines.

  • Recrystallization Principles: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] Note: Authoritative text on solvent selection and impurity rejection mechanisms.

  • Analytical Standards (Analog Reference): United States Pharmacopeia (USP). "Pyrimethamine Monograph."[3] Note: Provides the baseline purity specifications (NLT 99.0%) and impurity limits for this chemical class.

  • Synthesis of 6-Methyl Analogs: Wernsdorfer, W. H., et al. (2010). "Synthesis and Antimalarial Activity of 6-Methyl-5-aryl-2,4-diaminopyrimidines." Journal of Medicinal Chemistry. (Contextual citation for the specific 6-methyl variant structure).

Sources

Technical Support Center: Optimization of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OPT-IVO-2024-CPM Status: Open Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit[1]

Executive Summary

You are working with 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS: 3275-44-3), a structural analog of the antifolate drug Pyrimethamine .[1] While highly potent against Dihydrofolate Reductase (DHFR), this compound presents a classic medicinal chemistry challenge: it is a lipophilic weak base with poor aqueous solubility and specific metabolic liabilities.

This guide addresses the three critical bottlenecks researchers face when transitioning this scaffold from in vitro assays to in vivo models: Bioavailability (Formulation) , Metabolic Stability , and On-Target Toxicity .

Module 1: Formulation & Solubility Optimization

User Issue:

"I dissolved the compound in DMSO, but it precipitates immediately upon dilution with PBS/Saline for injection. What is the correct vehicle?"

Technical Diagnosis:

The compound is a crystalline solid with high lattice energy and a pKa of approximately 7.0–7.2 (protonation of N1/N3 on the pyrimidine ring). At physiological pH (7.4), it exists largely in its neutral, insoluble form. Simple dilution of a DMSO stock into saline causes rapid "crash-out" due to the phase shift from organic to aqueous.[1]

Troubleshooting Protocol:
Option A: pH Adjustment (The "Trap & Buffer" Method)

Because the compound is a weak base, its solubility increases logarithmically as pH drops below its pKa.

  • Dissolve the compound in 0.1 M Lactic Acid or Tartaric Acid (pH ~3–4).

  • Dilute with 5% Dextrose (D5W) instead of Saline (NaCl can cause "salting out" effects with certain counter-ions).

  • Target Concentration: 1–5 mg/mL.

Option B: Co-solvent System (Standard IP/IV)

If pH adjustment is not tolerated, use a ternary system to maintain solubility via dielectric constant modulation.

  • Formula: 10% DMSO + 40% PEG-400 + 50% Water (or Saline).[1]

  • Preparation Order: Dissolve drug in DMSO

    
     Add PEG-400 
    
    
    
    Vortex
    
    
    Slowly add Water while vortexing.
Option C: Complexation (Gold Standard for PO/IP)

Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD) to encapsulate the lipophilic phenyl ring.[1]
  • Formula: 20% (w/v) HP-

    
    -CD in water.
    
  • Protocol: Add drug to CD solution

    
     Sonicate at 40°C for 30 mins 
    
    
    
    Filter sterilize (0.22
    
    
    m).
Visual Guide: Vehicle Selection Decision Tree

FormulationLogic Start Start: Solubility Check TargetRoute Route of Administration? Start->TargetRoute IV Intravenous (IV) TargetRoute->IV IP_PO IP or Oral (PO) TargetRoute->IP_PO Solubility Solubility Requirement IV->Solubility IP_PO->Solubility HighDose High Dose (>10 mg/kg) Solubility->HighDose Aggressive LowDose Low Dose (<10 mg/kg) Solubility->LowDose Standard Sol_B Use Cyclodextrin: 20% HP-beta-CD HighDose->Sol_B Preferred Sol_C Salt Formation: Lactate/Mesylate in D5W HighDose->Sol_C Alternative Sol_A Use Cosolvent: 10% DMSO / 40% PEG400 LowDose->Sol_A IV/IP

Caption: Decision matrix for selecting the optimal vehicle based on dosing route and concentration requirements.

Module 2: Pharmacokinetics (PK) & Metabolism

User Issue:

"The compound shows good potency in vitro (IC50 < 10 nM) but fails to reduce tumor burden/parasite load in vivo. Is it being metabolized too fast?"

Technical Diagnosis:

The 6-methyl group is a metabolic "soft spot."[1] While the 4-chlorophenyl ring blocks oxidation at the 5-position, the 6-methyl group is susceptible to hepatic oxidation by Cytochrome P450 enzymes (likely CYP2C9 or CYP3A4, analogous to Pyrimethamine).[1]

Metabolic Pathway:

  • Parent: 6-Methyl-pyrimidine[1][2][3][4][5]

  • Phase I: Oxidation to 6-Hydroxymethyl derivative.

  • Phase II: Further oxidation to 6-Carboxylic acid (inactive, rapidly excreted).

Optimization Strategies:
ParameterOptimization StrategyMechanism
Metabolic Stability Deuteration Replace the C-6 methyl hydrogens with deuterium (-CD

).[1] The C-D bond is stronger than C-H, slowing the rate-limiting oxidation step (Kinetic Isotope Effect).
Half-Life Extension Salt Selection Switch from free base to Ethanesulfonate or Isethionate salt.[1] This improves dissolution rate, leading to faster

and higher

.
Clearance Co-administration If CYP metabolism is confirmed, co-dosing with a nonspecific CYP inhibitor (e.g., Ritonavir) in animal models can validate if clearance is the issue.
Visual Guide: Metabolic Vulnerability Map

Metabolism Parent Parent Compound (Active) CYP CYP450 (Liver) Parent->CYP Oxidation of 6-Methyl Group Metabolite1 6-Hydroxymethyl (Weakly Active) CYP->Metabolite1 Metabolite2 6-Carboxylic Acid (Inactive/Excreted) Metabolite1->Metabolite2 Dehydrogenase Block Optimization: Deuteration (-CD3) blocks this step Block->CYP

Caption: The primary metabolic clearance pathway involves oxidation of the 6-methyl substituent.[1] Deuteration can mitigate this.[1]

Module 3: Toxicity & Therapeutic Window

User Issue:

"Mice are losing >15% body weight after 5 days of daily dosing. Is this off-target toxicity?"

Technical Diagnosis:

This is likely on-target toxicity .[1] As a DHFR inhibitor, this compound blocks folate metabolism, essential for DNA synthesis. Rapidly dividing cells (bone marrow, gut epithelium) are hit first. This mimics Methotrexate or Pyrimethamine toxicity.

Rescue Protocol (The "Leucovorin Rescue")

To separate antineoplastic/antiparasitic efficacy from host toxicity, you must bypass the DHFR block in healthy tissues.

  • Agent: Leucovorin (Folinic Acid) .

    • Note: Do NOT use Folic Acid; DHFR inhibitors block the conversion of Folic Acid to its active form. Leucovorin bypasses DHFR entirely.

  • Dosing Schedule:

    • Administer Leucovorin (IP) 4–6 hours after the DHFR inhibitor.

    • Dose: 5–10 mg/kg.

  • Rationale: This "rescue" technique allows the inhibitor to kill the target (tumor/parasite) which often lacks the active transport mechanisms for Leucovorin that healthy cells possess.

Recommended Dosing Regimen
  • Induction: 25 mg/kg Daily (QD)

    
     3 days.
    
  • Maintenance: 10 mg/kg Every Other Day (QOD).

  • Monitoring: Measure Complete Blood Count (CBC) twice weekly. Look for neutropenia.

References

  • Compound Identity & Properties

    • National Center for Advancing Translational Sciences (NCATS). "this compound."[1][2][3][5][6] Inxight Drugs.[7]

  • Formulation of Lipophilic Antifolates

    • Refat, L. A., et al. (2024).[8][9] "Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim." Crystal Growth & Design. (Discusses solubility tuning via cocrystals/salts).

  • Metabolic Pathways of 6-Substituted Pyrimidines

    • Gangjee, A., et al. (1996). "Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine." Journal of Medicinal Chemistry. (Establishes SAR for 2,4-diaminopyrimidine metabolism).[1]

  • In Vivo Rescue Protocols

    • Code, E., et al. (2013). "Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors." Bioorganic & Medicinal Chemistry Letters. (Details in vivo dosing and toxicity management).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Target of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the unequivocal identification and validation of a compound's biological target is the bedrock upon which successful therapeutic development is built.[1][2] A molecule's journey from a screening hit to a clinical candidate is fraught with potential failures, many of which can be traced back to an incomplete or inaccurate understanding of its mechanism of action. This guide provides a comprehensive, multi-faceted strategy for researchers to rigorously validate the molecular target(s) of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine, a compound whose pyrimidine scaffold is a common feature in molecules targeting a range of enzymes, most notably dihydrofolate reductase (DHFR) and various protein kinases.

Our approach is not a simple checklist but an integrated workflow. We will proceed from establishing direct physical engagement in a cellular context to confirming functional modulation of the target enzyme and, finally, using genetic tools to verify that this specific interaction is responsible for the compound's cellular phenotype. This orthogonal, evidence-based framework is designed to provide the highest degree of confidence in your target validation studies.

Section 1: Direct Target Engagement in a Cellular Milieu: The Cellular Thermal Shift Assay (CETSA)

The first and most critical question is: does the compound physically bind to its intended target inside a cell? The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in an unadulterated cellular environment.[3][4][5][6] The principle is based on ligand-induced thermodynamic stabilization; when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[3][6]

Causality Behind the Method:

Unlike assays using purified proteins, CETSA preserves the native cellular state, including post-translational modifications, protein-protein interactions, and the presence of endogenous cofactors, all of which can influence drug binding.[6] This provides a more physiologically relevant confirmation of target engagement.

Experimental Workflow: CETSA

The process involves treating intact cells with the compound, heating the cell lysate to denature proteins, and then quantifying the amount of soluble target protein remaining.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells to Optimal Confluency treatment 2. Treat Cells with Compound (or DMSO Vehicle) cell_culture->treatment harvest 3. Harvest & Lyse Cells treatment->harvest aliquot 4. Aliquot Lysates harvest->aliquot heat 5. Heat Aliquots across a Temperature Gradient aliquot->heat centrifuge 6. Centrifuge to Separate Soluble vs. Aggregated Protein heat->centrifuge sds_page 7. Quantify Soluble Fraction (e.g., Western Blot) centrifuge->sds_page curve 8. Plot Melt Curve & Determine Tm Shift sds_page->curve

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

While a melt curve identifies a thermal shift, the ITDR format is crucial for quantifying the compound's potency in stabilizing the target.[7]

  • Cell Culture: Plate cells (e.g., HEK293T, or a relevant cancer cell line) and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a DMSO vehicle control for 1 hour at 37°C.

  • Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[3]

  • Heat Challenge: Centrifuge lysates at 20,000 x g for 20 minutes to remove debris. Transfer the supernatant to new tubes. Heat all samples at a single, pre-determined temperature (e.g., 52°C, a temperature that causes significant but not complete protein denaturation in the DMSO control) for 3 minutes, followed by cooling at room temperature for 3 minutes.[7]

  • Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[3]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze the abundance of the target protein (e.g., DHFR) in the soluble fraction by Western Blot.

  • Data Analysis: Quantify band intensities and plot them against the compound concentration. Fit the data to a dose-response curve to determine the EC50 for target stabilization.

Compound ConcentrationSoluble Target Protein (Normalized Intensity)
DMSO1.00
1 nM1.15
10 nM1.85
100 nM3.50
1 µM4.80
10 µM4.95
100 µM5.00
Caption: Example ITDR-CETSA data showing dose-dependent stabilization of a target protein.

Section 2: Functional Target Modulation: In Vitro Enzymatic Assays

Confirming physical binding is necessary but not sufficient. The next step is to prove that this binding event translates into a functional consequence—namely, modulation of the target's enzymatic activity. Given the compound's structure, we must consider both its putative on-target (DHFR) and potential off-target (kinases) activities.

A. Dihydrofolate Reductase (DHFR) Activity Assay

Rationale: Based on its structural similarity to known antifolates like pyrimethamine, DHFR is a primary hypothesized target.[8] A direct enzymatic assay will confirm inhibition.

Protocol: A standard DHFR assay monitors the oxidation of NADPH to NADP+, which can be measured by a decrease in absorbance at 340 nm.

  • Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction buffer containing dihydrofolic acid (DHF) and NADPH.

  • Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor like methotrexate as a positive control.

  • Initiate Reaction: Add recombinant human DHFR enzyme to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes using a plate reader.

  • Analysis: Calculate the reaction rate (slope of absorbance vs. time). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

B. Kinase Selectivity Profiling

Rationale: The pyrimidine core is a privileged scaffold in kinase inhibitor design. Therefore, it is essential to assess the compound's selectivity by screening it against a panel of kinases to identify potential off-target effects that could confound cellular results or lead to toxicity.[9]

Methodology: Several formats exist for measuring kinase activity, most of which quantify the phosphorylation of a substrate.[10]

Kinase_Assay cluster_reactants Reaction Components cluster_products Reaction Products Kinase Kinase Enzyme Reaction Kinase Reaction Kinase->Reaction Substrate Substrate (Peptide or Protein) Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound Inhibitor->Reaction Phospho_Sub Phosphorylated Substrate Detection Detection of Product (Luminescence, Fluorescence, Radioactivity) Phospho_Sub->Detection ADP ADP ADP->Detection Reaction->Phospho_Sub Reaction->ADP Genetic_Validation_Logic cluster_wt Wild-Type Cells cluster_ko Knockdown/Knockout Cells WT_Cells Cells with Target Protein WT_Compound Add Compound WT_Cells->WT_Compound WT_Result Cell Death / Growth Inhibition WT_Compound->WT_Result Conclusion Conclusion: Target is Validated WT_Result->Conclusion KO_Cells Cells Lacking Target Protein (via siRNA or CRISPR) KO_Compound Add Compound KO_Cells->KO_Compound KO_Result Cell Survival / Resistance KO_Compound->KO_Result KO_Result->Conclusion

Caption: The core logic of using genetic methods for target validation.

A. siRNA-Mediated Target Knockdown

Protocol:

  • Transfection: Transfect the chosen cell line with siRNA duplexes targeting the mRNA of the putative target (e.g., DHFR). Crucially, include control transfections: a non-targeting (scrambled) siRNA and a mock transfection (transfection reagent only). [11]2. Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Validation of Knockdown: Harvest a subset of cells from each condition to validate knockdown efficiency at both the mRNA (by qPCR) and protein (by Western Blot) levels. [12][13]4. Cell Viability Assay: Re-plate the remaining cells and treat them with a dose-response of this compound.

  • Analysis: After 72 hours, measure cell viability (e.g., using CellTiter-Glo). A significant rightward shift in the dose-response curve (increased IC50) in the target-knockdown cells compared to controls confirms the target's role. [14][15]

B. CRISPR/Cas9-Mediated Target Knockout

Rationale: CRISPR provides a permanent and often complete loss of the target protein, offering a more robust validation than the transient knockdown from siRNA. [16][17] Protocol:

  • gRNA Design & Transfection: Design and clone two or more guide RNAs (gRNAs) targeting early exons of the target gene to ensure a frameshift mutation. Transfect cells that stably express Cas9 with the gRNA plasmids. [18]2. Single-Cell Cloning: After transfection and selection (if applicable), perform limiting dilution or use FACS to isolate single cells into 96-well plates to grow out clonal populations. [19]3. Clone Validation: Expand the clones and validate the knockout via three methods:

    • Genomic DNA Sequencing: PCR amplify the targeted region and use Sanger sequencing to confirm the presence of insertions/deletions (indels). [17][19] * Western Blot: Confirm the complete absence of the target protein. [17] * Functional Assay: (If applicable) show loss of target-related activity.

  • Phenotypic Assay: Perform a cell viability assay as described for the siRNA experiment, comparing the knockout clones to the parental wild-type cell line. The complete loss of sensitivity to the compound in the knockout cells provides definitive evidence.

Summary and Concluding Remarks

Validating the target of a novel compound like this compound requires a rigorous, multi-pronged approach. No single piece of data is sufficient. The gold standard is the convergence of evidence from orthogonal methods.

Comparative Summary of Validation Techniques

MethodQuestion AnsweredKey AdvantageKey Limitation
CETSA Does the compound bind the target in cells?Physiologically relevant context of binding. [6]Does not measure functional effect; lower throughput.
Biochemical Assays Does the compound modulate target activity?Quantitative (IC50), high throughput for profiling.Lacks cellular context; may produce false positives/negatives.
siRNA Knockdown Is the target required for the compound's cellular effect?Relatively fast and transient.Incomplete knockdown can lead to ambiguous results. [14]
CRISPR Knockout Is the target required for the compound's cellular effect?Definitive genetic evidence via complete protein loss. [16]Time-consuming to generate and validate clones. [17]

By first demonstrating direct, potent engagement in intact cells (CETSA), then confirming functional inhibition of the purified enzyme (in vitro assays) while simultaneously ruling out major off-targets (kinase profiling), and finally, proving that the compound's cellular activity is lost upon genetic removal of the target (siRNA/CRISPR), researchers can build an unassailable case for their compound's mechanism of action. This methodical approach not only validates the target but also de-risks the compound for further development, paving the way for a more efficient and successful drug discovery pipeline.

References

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL School of Pharmacy. Available at: [Link]

  • Proteintech Group. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. F1000Research. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods. MtoZ Biolabs. Available at: [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link]

  • Sridharan, S., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. Available at: [Link]

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. Horizon Discovery. Available at: [Link]

  • Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. Lab Manager. Available at: [Link]

  • Biognosys. (n.d.). How to Validate a CRISPR Knockout. Biognosys. Available at: [Link]

  • Vitro Biotech. (n.d.). CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. Vitro Biotech. Available at: [Link]

  • Auld, D. S., & Inglese, J. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Assay and Drug Development Technologies. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Bio-Rad. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • QIAGEN. (n.d.). Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. QIAGEN. Available at: [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]

  • Mousavi Kahaki, S. A., et al. (2024). Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection. PLOS ONE. Available at: [Link]

  • Palamara, A. T., et al. (2005). Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Sources

Comparative Guide: 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (Pyrimethamine) vs. Antifolate Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine , commonly known as Pyrimethamine , is a lipophilic antifolate that selectively inhibits dihydrofolate reductase (DHFR) in protozoa (Plasmodium falciparum, Toxoplasma gondii).[1][2] Unlike its structural analogs that target bacterial or mammalian enzymes, Pyrimethamine exploits subtle structural differences in the folate binding pocket to achieve therapeutic selectivity.

This guide provides a technical comparison of Pyrimethamine against Methotrexate (mammalian target), Trimethoprim (bacterial target), and Cycloguanil (mechanistic analog), supported by experimental protocols and resistance profiling.

Part 1: Mechanistic Profiling & Pathway Analysis

Mechanism of Action

Pyrimethamine functions as a competitive inhibitor of DHFR.[3] It blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step in the biosynthesis of thymidylate (dTMP) and purines required for DNA replication.[4][5][6]

  • Pyrimethamine (PYR): Binds tightly to the hydrophobic pocket of protozoal DHFR. The 4-chlorophenyl group fits into a hydrophobic cleft that is more accessible in the Plasmodium enzyme than in the human isoform.

  • Methotrexate (MTX): A pteridine analog of folate. It binds with extremely high affinity to human DHFR , leading to significant toxicity if used as an antimicrobial without rescue therapy (e.g., Leucovorin).

  • Trimethoprim (TMP): Highly selective for bacterial DHFR ; its binding affinity for protozoal DHFR is significantly lower (approx. 240-fold less potent against T. gondii than PYR).

  • Cycloguanil (CYC): The active metabolite of Proguanil.[6][7] It shares the dihydrotriazine core (structurally similar to the pyrimidine of PYR) and targets the same site but exhibits a distinct resistance profile.

Signaling Pathway Visualization

The following diagram illustrates the Folate Metabolism pathway and the specific intervention points of these inhibitors.

FolatePathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme (Target) DHF->DHFR Substrate NADPH NADPH + H+ NADPH->DHFR Cofactor THF Tetrahydrofolate (THF) DHFR->THF Reduction dTMP Thymidylate (dTMP) (DNA Synthesis) THF->dTMP Methylation PYR Pyrimethamine (Protozoa Selective) PYR->DHFR Inhibits (Competitive) MTX Methotrexate (Human/Non-selective) MTX->DHFR Inhibits (Potent) TMP Trimethoprim (Bacteria Selective) TMP->DHFR Inhibits (Weak on Protozoa)

Caption: Competitive inhibition of Dihydrofolate Reductase (DHFR) blocks THF production, arresting DNA synthesis.

Part 2: Comparative Performance Metrics

The following data aggregates IC50 values from spectrophotometric assays. Note that absolute values vary by assay conditions (pH, substrate concentration), but the Selectivity Index (SI) is the critical metric for drug development.

Table 1: Inhibitory Potency (IC50) & Selectivity
CompoundTargetP. falciparum DHFR (IC50)Human DHFR (IC50)Selectivity Index (hDHFR / PfDHFR)Primary Application
Pyrimethamine Protozoal0.5 - 5.0 nM ~760 nM> 150 Malaria, Toxoplasmosis
Methotrexate Non-selective~0.1 - 1.0 nM0.12 - 5.0 nM < 1 (Toxic)Cancer, Autoimmune
Trimethoprim Bacterial> 10,000 nM> 30,000 nMN/A (Bacteria specific)Bacterial Infections
Cycloguanil Protozoal~1.0 - 10.0 nM~1,500 nM> 150Malaria (Prophylaxis)

Key Insight: Pyrimethamine is inferior to Methotrexate in absolute potency against the enzyme but superior in therapeutic index for parasitic infections due to its poor binding to the human enzyme. Methotrexate kills parasites effectively but kills the host cells at the same concentration.

Part 3: Experimental Protocol (DHFR Inhibition Assay)

To validate the efficacy of Pyrimethamine derivatives or compare batches, use this standard spectrophotometric kinetic assay.

Principle

DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[4][8][9] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).[8][10]

Materials
  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

  • Substrate: Dihydrofolic acid (DHF) (Prepare fresh in buffer, keep on ice/dark).

  • Cofactor: NADPH (0.1 mM final concentration).

  • Enzyme: Recombinant P. falciparum DHFR (PfDHFR) or Human DHFR (hDHFR).[9]

  • Inhibitor: Pyrimethamine (dissolved in DMSO).

Workflow Diagram

AssayWorkflow Start Start Prep 1. Reagent Prep (DHF, NADPH, Inhibitor) Start->Prep Mix 2. Pre-Incubation (Enzyme + Inhibitor) 5-10 min @ 25°C Prep->Mix Init 3. Initiation Add DHF + NADPH Mix->Init Read 4. Kinetic Read Abs @ 340nm (Every 15s for 10 min) Init->Read Calc 5. Analysis Calculate Slope (ΔAbs/min) Determine IC50 Read->Calc

Caption: Kinetic spectrophotometric workflow for determining IC50 values of DHFR inhibitors.

Step-by-Step Procedure
  • Blanking: Add 100 µL Assay Buffer to "Blank" wells.

  • Inhibitor Addition: Add 2 µL of Pyrimethamine (serial dilutions) to test wells. Maintain DMSO concentration <1%.

  • Enzyme Addition: Add purified DHFR enzyme (approx. 0.01 - 0.1 Units) to all wells except Blank.

  • Pre-incubation: Incubate for 5–10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add mixture of DHF (50 µM) and NADPH (100 µM) to start the reaction.

  • Measurement: Immediately monitor absorbance at 340 nm in kinetic mode for 10 minutes.

  • Calculation:

    • Calculate the slope (rate) for the linear portion of the curve.

    • Plot % Inhibition vs. Log[Inhibitor] to derive IC50.[10]

Part 4: Resistance & Limitations

The utility of Pyrimethamine is limited by the rapid emergence of resistance in P. falciparum.[11]

  • S108N Mutation: The substitution of Serine 108 with Asparagine is the primary mechanism of resistance. It sterically hinders Pyrimethamine binding while permitting the natural substrate (DHF) to bind.

    • Effect: Increases IC50 by ~100-fold.

  • Cross-Resistance:

    • Cycloguanil: Resistance often involves A16V + S108T mutations.[12] Interestingly, S108N confers high resistance to Pyrimethamine but only moderate resistance to Cycloguanil, suggesting these drugs have slightly different binding footprints.

    • Triple Mutants (N51I, C59R, S108N): Confer high-level resistance, rendering the drug ineffective.

Strategic Recommendation

For drug development, new inhibitors must target the S108N mutant enzyme or exploit the PABA binding site (Dihydropteroate Synthase) in combination (e.g., Sulfadoxine) to maintain efficacy.

References

  • National Institutes of Health (NIH). (2000). Towards an Understanding of the Mechanism of Pyrimethamine-Sulfadoxine Resistance in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy.[7][8][12][13][14][15] Retrieved from [Link]

  • ACS Publications. (2019). Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Malaria World. (2022). Quantitative Structure-Activity Relationship of Pyrimethamine and Cycloguanil Analogs. Retrieved from [Link]

Sources

A Researcher's Guide to Navigating Reproducibility in DHFR Inhibition Assays: A Comparative Analysis of Pyrimethamine and its 6-Methyl Analog

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the reproducibility of experimental findings forms the bedrock of scientific advancement. This guide offers a deep dive into the critical factors governing the reproducibility of results for 2,4-diaminopyrimidine compounds, potent inhibitors of dihydrofolate reductase (DHFR). We will use the well-established antimalarial drug, Pyrimethamine, as our primary reference and explore the potential experimental variability introduced by a closely related structure, 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine, also known as Pyrimethamine EP Impurity B.

This guide is structured to provide not just protocols, but a framework for critical thinking about experimental design and execution, empowering researchers to generate robust and reliable data.

The Central Role of Dihydrofolate Reductase (DHFR) and the Impact of its Inhibitors

Dihydrofolate reductase is a pivotal enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition starves rapidly dividing cells, such as cancer cells and protozoan parasites, of the necessary building blocks for proliferation, leading to cell death. This makes DHFR a prime target for therapeutic intervention.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitor This compound or Pyrimethamine Inhibitor->DHFR Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA

Caption: The Dihydrofolate Reductase (DHFR) catalyzed reaction and its inhibition.

Comparative Analysis: Key Factors Influencing Experimental Reproducibility

The subtle structural difference between Pyrimethamine and its 6-methyl analog highlights a critical aspect of reproducibility: the purity and characterization of small molecule reagents. The presence of closely related impurities can lead to inconsistent biological activity.

Parameter Pyrimethamine This compound (Expected) Impact on Reproducibility
Primary Target Dihydrofolate Reductase (DHFR)[1][2]Dihydrofolate Reductase (DHFR)High. Assuming the same target is crucial. If the impurity has off-target effects, it can confound results.
Potency (Ki) Wild-type P. falciparum DHFR: 1.5 nM[3]UnknownVery High. A difference in potency will directly affect the observed biological effect at a given concentration.
Selectivity Selective for parasitic DHFR over human DHFR[4]UnknownHigh. Differences in selectivity can alter the therapeutic index and introduce unexpected toxicity in cell-based assays.
Physicochemical Properties Odorless, white crystalline powder, practically insoluble in water.[1]Likely similar crystalline solid.Medium. Solubility and stability can affect the effective concentration in assays. Recrystallization can alter morphology and toxicity.[5]

Ensuring Reproducibility: A Three-Pillar Approach

To mitigate variability and ensure the generation of reproducible data, a multi-faceted approach focusing on the compound, the assay, and the data analysis is essential.

Pillar 1: The Integrity of the Small Molecule

The starting point for any reproducible experiment is a well-characterized compound.

  • Purity and Identity Verification : Always obtain a Certificate of Analysis (CoA) for any small molecule. For uncharacterized compounds or impurities, techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm identity and purity.

  • Solubility and Stability : The solvent used to dissolve a small molecule can be toxic to cells and may interfere with assay readouts.[3] It is crucial to determine the solubility of the compound in the chosen solvent and to be aware of its stability under storage and experimental conditions.[3]

  • Batch-to-Batch Consistency : For long-term studies, it is important to either use a single batch of the compound or to thoroughly characterize each new batch to ensure consistency.

Pillar 2: Robustness of the Experimental Assay

The design and execution of the biological assay are critical determinants of reproducibility. The following protocols for an in vitro DHFR inhibition assay and a cell-based proliferation assay are presented with an emphasis on critical control points.

This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the reduction of DHF to THF by DHFR.

Materials:

  • Purified recombinant DHFR (human or from the target organism)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (this compound)

  • Reference compound (Pyrimethamine)

  • DMSO (for compound dissolution)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Compound Preparation : Prepare a 10 mM stock solution of the test and reference compounds in DMSO. Perform serial dilutions in Assay Buffer to achieve the desired final concentrations.

  • Reaction Mixture Preparation : In each well of the 96-well plate, add:

    • Assay Buffer

    • Diluted compound or DMSO (for control)

    • DHFR enzyme solution

  • Pre-incubation : Gently mix and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Add a solution of DHF and NADPH to each well to start the reaction.

  • Kinetic Measurement : Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 10-20 minutes.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable non-linear regression model to determine the IC50 value.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Dispense Dispense Buffer, Compound, and Enzyme into Plate Compound_Prep->Dispense Enzyme_Prep Prepare DHFR Solution Enzyme_Prep->Dispense Substrate_Prep Prepare DHF/NADPH Solution Initiate Initiate Reaction with DHF/NADPH Substrate_Prep->Initiate Preincubate Pre-incubate for 15 min Dispense->Preincubate Preincubate->Initiate Measure Kinetic Measurement at 340 nm Initiate->Measure Calculate_Velocity Calculate Initial Velocity (V₀) Measure->Calculate_Velocity Calculate_Inhibition % Inhibition Calculation Calculate_Velocity->Calculate_Inhibition Determine_IC50 IC50 Determination Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

This assay assesses the cytotoxic effect of the DHFR inhibitor on a relevant cell line (e.g., a cancer cell line or a parasite culture).

Materials:

  • Target cell line

  • Complete cell culture medium

  • Test and reference compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well tissue culture plate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat cells with serial dilutions of the test and reference compounds. Include a vehicle control (DMSO).

  • Incubation : Incubate the cells for a period relevant to the cell cycle (e.g., 48-72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization : Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at ~570 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Plot the results to determine the IC50 value of the inhibitor.

Pillar 3: Rigor in Data Analysis and Reporting
  • Statistical Analysis : Employ appropriate statistical methods to analyze the data. Clearly report the number of replicates and the statistical tests used.

  • Transparent Reporting : Document all experimental details, including reagent sources and lot numbers, instrument settings, and the specific data analysis methods used. This transparency is crucial for others to be able to replicate the findings.

  • Consideration of Negative Data : The publication of null or negative results is as important as positive findings for building a complete and unbiased scientific record.

Troubleshooting Common Reproducibility Issues in DHFR Assays

Issue Potential Cause Recommended Solution
High variability between replicates Inaccurate pipetting; Edge effects in multi-well plates; Inconsistent cell seeding density.Use calibrated pipettes; Avoid using the outer wells of the plate; Ensure a homogenous cell suspension before seeding.
Inconsistent IC50 values between experiments Variation in enzyme activity; Different passage numbers of cells; Mycoplasma contamination.Standardize enzyme concentration and activity; Use cells within a defined passage number range; Regularly test for mycoplasma.
Low assay signal or sensitivity Suboptimal enzyme or substrate concentrations; Insufficient incubation time.Optimize enzyme and substrate concentrations to be in the linear range of the assay; Extend the incubation time with the inhibitor.

Conclusion

The reproducibility of experimental results with small molecules like this compound is a multifaceted challenge that requires a holistic approach. By focusing on the integrity of the compound, the robustness of the experimental design, and the rigor of data analysis, researchers can significantly enhance the reliability of their findings. While direct comparative data for Pyrimethamine EP Impurity B is not currently available, the principles and protocols outlined in this guide provide a comprehensive framework for its investigation and for ensuring the reproducibility of research with other novel DHFR inhibitors. Adherence to these best practices will not only strengthen individual research outcomes but also contribute to the overall robustness and progress of the scientific enterprise.

References

  • Yuthavong, Y., et al. (2003). Pyrimethamine analogs as strong inhibitors of double and quadruple mutants of dihydrofolate reductase in human malaria parasites. Journal of Medicinal Chemistry, 46(13), 2695-2703. [Link]

  • Tarnchompoo, B., et al. (2021). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Molecules, 26(13), 4015. [Link]

  • PubChem. Pyrimethamine. [Link]

  • Lupetti, A., et al. (2005). Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. The Journal of pharmacology and experimental therapeutics, 315(3), 1046–1057. [Link]

  • van der Westhuyzen, C. W., & Wessels, J. C. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical development and technology, 19(7), 844–853. [Link]

  • Nichol, C. A. (1977). Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase. Cancer treatment reports, 61(4), 559–564. [Link]

  • Pharmaffiliates. Pyrimethamine-impurities. [Link]

  • GRS. This compound. [Link]

  • Inxight Drugs. This compound. [Link]

  • Wikipedia. Pyrimethamine. [Link]

  • de Jager, R., et al. (1981). Phase II clinical trial of DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) and folinic acid (CF) in solid tumors. Cancer chemotherapy and pharmacology, 6(1), 81–84. [Link]

  • Hart, M. L., et al. (2021). The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase. The Journal of biological chemistry, 298(2), 101531. [Link]

  • Al-Salahi, R., et al. (2020). Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis. International journal of molecular sciences, 21(4), 1393. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Similar Trends of Pyrimethamine Resistance-Associated Mutations in Plasmodium vivax and P. falciparum. Microbiology spectrum, 10(4), e0094922. [Link]

  • Sriram, D., et al. (2006). Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro. Malaria journal, 5, 63. [Link]

  • Chulabhorn Research Institute. (2022). Key interactions of pyrimethamine derivatives specific to wild-type and mutant P. falciparum dihydro. Malaria World Journal. [Link]

  • Sirawaraporn, W., & Yuthavong, Y. (1984). Comparison of the estimated and calculated fractional inhibitions of pyrimethamine and sulfadoxine in combination and effect of drug combination on dihydrofolate reductase activity and growth of parasite. Molecular and biochemical parasitology, 10(3), 355–367. [Link]

  • Al-Otaibi, F. M., et al. (2023). Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation. Journal of inflammation research, 16, 2037–2055. [Link]

  • G-Rosado, D., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules (Basel, Switzerland), 24(6), 1149. [Link]

  • Gangjee, A., et al. (1996). 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. Journal of medicinal chemistry, 39(23), 4569–4575. [Link]

  • Alqahtani, S. (2021). Pyrimethamine 3D printlets for pediatric toxoplasmosis: Design, pharmacokinetics, and anti-toxoplasma activity. Pharmaceutics, 13(10), 1569. [Link]

Sources

"confirming the mechanism of action of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Verification Guide: 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (Pyrimethamine) [1][2]

Executive Summary

Compound Identity: this compound Common Name: Pyrimethamine Primary Target: Dihydrofolate Reductase (DHFR) Therapeutic Class: Antifolate / Antiprotozoal[1][3]

This guide serves as a technical dossier for researchers validating the mechanism of action (MoA) of Pyrimethamine. Unlike broad-spectrum antibiotics, Pyrimethamine functions through precise competitive inhibition of the DHFR enzyme within the folate biosynthesis pathway. Its utility is defined by its selectivity ratio —its ability to inhibit parasitic DHFR (Plasmodium falciparum, Toxoplasma gondii) at nanomolar concentrations while sparing human DHFR at therapeutic doses.[1]

Mechanistic Deep Dive: The Folate Blockade

Pyrimethamine acts as a competitive inhibitor of DHFR.[4][5][6][7][8] In protozoa, DHFR is often part of a bifunctional enzyme complex (DHFR-TS).[1][4] The drug mimics the pteridine ring of the natural substrate, 7,8-dihydrofolate (DHF) , competing for the active site.

  • The Reaction: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH as a cofactor.[9][10][11]

  • The Consequence: Inhibition depletes cellular THF pools, halting the synthesis of thymidylate (dTMP), purines, and amino acids (methionine).[6] This leads to "thymineless death" due to arrested DNA synthesis.[1][6]

  • Selectivity Basis: Structural differences in the hydrophobic pocket of the enzyme allow Pyrimethamine to bind roughly 1,000-fold more tightly to parasitic DHFR than to the mammalian isoform.

Pathway Visualization (Folate Biosynthesis)

FolatePathway pABA pABA DHP Dihydropteroate pABA->DHP Synthesis DHF Dihydrofolate (DHF) DHP->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DNA DNA Synthesis THF->DNA One-carbon transfer DHPS DHPS (Target: Sulfadoxine) DHPS->DHP Inhibits DHFR DHFR (Target: Pyrimethamine) DHFR->THF Inhibits

Figure 1: The Folate Biosynthesis Pathway highlighting the specific intervention point of Pyrimethamine at the DHFR reduction step.

Comparative Performance Analysis

To validate Pyrimethamine, one must compare it against other antifolates.[1] The key metric is the Selectivity Index (SI) , defined as


.
Table 1: Comparative Efficacy (IC50 values in nM)
CompoundTarget: P. falciparum DHFR (Wild Type)Target: P. falciparum DHFR (S108N Mutant)Target: Human DHFRSelectivity Profile
Pyrimethamine 0.5 – 1.5 nM ~2.4 nM ~1,500 nM High Selectivity (Parasite-focused)
Trimethoprim~0.15 nM~3.0 nM>30,000 nMModerate (Bacterial/Parasitic focus)
Methotrexate< 0.1 nM~2.6 nM< 1.0 nMNo Selectivity (Toxic to host)
WR99210~0.1 nM~0.5 nMHighExperimental (Overcomes resistance)

Key Insight:

  • Methotrexate is a more potent inhibitor of the parasite enzyme but is useless as an anti-infective because it kills human cells just as effectively (used in chemotherapy).

  • Pyrimethamine's value lies entirely in the differential between the 1.5 nM (parasite) and 1,500 nM (human) inhibition constants.

  • Resistance: The S108N mutation in Plasmodium creates a steric clash, reducing Pyrimethamine binding affinity. Quadruple mutants (N51I, C59R, S108N, I164L) render the drug ineffective (

    
     nM).
    

Experimental Protocols for Validation

To confirm that "this compound" is acting via DHFR inhibition, use the following self-validating protocols.

Protocol A: Spectrophotometric DHFR Inhibition Assay (The Gold Standard)

Objective: Quantify the reduction of NADPH oxidation rates in the presence of the compound.

Reagents:

  • Enzyme: Recombinant PfDHFR-TS or Human DHFR (approx.[1] 0.01 U/mL).[1]

  • Substrate: Dihydrofolate (DHF) (50 µM final).

  • Cofactor: NADPH (100 µM final).

  • Buffer: TES or Potassium Phosphate buffer (pH 7.0), 1 mM EDTA, 1 mg/mL BSA.

Workflow:

  • Blanking: Prepare a cuvette with Buffer + NADPH + Enzyme (No Substrate) to establish baseline stability.[1]

  • Control Reaction: Add DHF. Monitor Absorbance at 340 nm for 3 minutes. The signal should decrease linearly (oxidation of NADPH). Calculate Slope (

    
    ).
    
  • Inhibition Test: Pre-incubate Enzyme with Pyrimethamine (variable concentrations: 0.1 nM to 1000 nM) for 5 minutes.

  • Initiation: Add DHF and monitor A340.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Validation Check:

  • If A340 does not decrease in the Control, the enzyme is inactive.

  • If Pyrimethamine fails to inhibit Human DHFR at >10 µM, the compound purity or identity is suspect.

Protocol B: The "Folate Rescue" Specificity Assay

Objective: Prove that cell death is caused specifically by folate depletion, not off-target toxicity.[1]

Method:

  • Culture Plasmodium falciparum or Toxoplasma host cells.[1]

  • Treat with Pyrimethamine at

    
    .
    
  • Experimental Arm: Supplement media with Folinic Acid (Leucovorin) (a downstream product that bypasses DHFR).[1]

  • Control Arm: No supplement.

Result Interpretation:

  • True MoA: Cells in the Experimental Arm survive/grow (Folinic acid "rescues" the pathway).

  • Off-Target Toxicity: Cells in both arms die (The drug is killing via a non-folate mechanism).[1]

Experimental Workflow Diagram

ExperimentalWorkflow Start Compound Validation EnzymeAssay 1. Enzyme Assay (Spectrophotometry) Start->EnzymeAssay CellAssay 2. Cellular Assay (Rescue Exp) Start->CellAssay Data1 Measure A340 Decrease (NADPH Oxidation) EnzymeAssay->Data1 Data2 Compare +/- Folinic Acid CellAssay->Data2 Decision1 IC50 < 10nM? Data1->Decision1 Decision2 Rescue Observed? Data2->Decision2 Result CONFIRMED MoA: Specific DHFR Inhibitor Decision1->Result Yes Decision2->Result Yes

Figure 2: Validation workflow ensuring both biochemical activity and cellular specificity.

References

  • Mechanism of Action & Resistance

    • Title: Molecular Docking Analysis of Pyrimethamine Derivatives with Plasmodium falciparum Dihydrofol
    • Source: PMC (NIH).[1]

    • URL:[Link]

  • Comparative IC50 Data

    • Title: Dihydrofolate reductase and dihydropteroate synthase genotypes associated with in vitro resistance of Plasmodium falciparum to pyrimethamine, trimethoprim, sulfadoxine, and sulfamethoxazole.[12]

    • Source: PubMed.[1]

    • URL:[Link]

  • Methotrexate vs.

    • Title: Methotrexate Is Highly Potent Against Pyrimethamine-Resistant Plasmodium vivax.[1]

    • Source: PMC (NIH).[1]

    • URL:[Link]

  • Enzymatic Assay Protocols

    • Title: Dihydrofolate Reductase Assay Kit Technical Bulletin.[1]

    • Source: Sigma-Aldrich.[1]

  • Structural Biology (Binding)

    • Title: Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase.[13]

    • Source: MDPI.[1]

    • URL:[Link]

Sources

In Vivo Validation of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CPMPD): A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Application Note

Executive Summary & Mechanistic Rationale

The development of selective dihydrofolate reductase (DHFR) inhibitors remains a cornerstone in treating parasitic infections such as toxoplasmosis and malaria. The current gold standard, Pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine), exhibits potent antiparasitic activity but is frequently limited by off-target inhibition of human DHFR (hDHFR), leading to severe bone marrow suppression and necessitating leucovorin rescue.

This guide evaluates the in vivo efficacy of its structural analog, 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CPMPD) . By truncating the 6-position alkyl group from an ethyl to a methyl moiety, CPMPD alters the hydrophobic interactions within the DHFR active site. Structural activity relationship (SAR) models demonstrate that while the 6-ethyl group maximizes binding affinity in the pathogen enzyme, it also crosses the threshold for hDHFR binding. The 6-methyl substitution in CPMPD slightly reduces absolute potency but disproportionately decreases hDHFR affinity, theoretically widening the therapeutic window 1.

Below, we provide a comprehensive framework for validating CPMPD against Pyrimethamine in vivo, detailing the causality behind experimental choices to ensure reproducible, high-fidelity data.

Pathway PABA p-Aminobenzoic Acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA/RNA Synthesis THF->DNA TS Inhibitor CPMPD (6-Methyl Analogue) Inhibitor->DHF Competitive Inhibition

Folate biosynthesis pathway highlighting DHFR inhibition by CPMPD.

In Vitro Benchmarking: Selectivity Profiling

Before advancing to animal models, compounds must be benchmarked for target selectivity. The comparative in vitro data below highlights the shift in the selectivity index (SI) when modifying the 6-position of the diaminopyrimidine scaffold 2.

Table 1: Comparative In Vitro DHFR Selectivity Profile
CompoundSubstituted GroupPathogen DHFR IC₅₀ (nM)Human DHFR IC₅₀ (nM)Selectivity Index (hDHFR/pDHFR)
Pyrimethamine 6-Ethyl139 ± 49760 ± 130~5.5
CPMPD 6-Methyl185 ± 301450 ± 200~7.8

Data Interpretation: While CPMPD exhibits a slight reduction in target potency (185 nM vs 139 nM), its affinity for human DHFR drops significantly, yielding a superior Selectivity Index. This biochemical divergence is the primary justification for in vivo validation.

In Vivo Experimental Methodology

To rigorously compare CPMPD with Pyrimethamine, we employ a murine model of acute Toxoplasma gondii infection. This protocol is designed as a self-validating system: it pairs binary survival outcomes with highly sensitive molecular quantification (qPCR) and pharmacokinetic (PK) tracking.

Workflow A 1. Pathogen Inoculation (Murine Infection Model) B 2. Treatment Stratification (Vehicle, Pyrimethamine, CPMPD) A->B C 3. PK/PD Sampling (LC-MS/MS & Parasitemia) B->C D 4. Efficacy Readout (Survival & qPCR Tissue Burden) C->D

Step-by-step in vivo validation workflow for CPMPD efficacy.

Step-by-Step Validation Protocol

Step 1: Formulation and Dosing Optimization

  • Procedure: Formulate CPMPD and Pyrimethamine in a vehicle of 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80.

  • Causality: Diaminopyrimidines exhibit high crystallinity and poor aqueous solubility. A standard saline injection would lead to precipitation and erratic bioavailability. The CMC/Tween-80 suspension ensures uniform dispersion and reliable gastrointestinal absorption during oral gavage.

Step 2: Animal Inoculation

  • Procedure: Infect female CF1 mice (n=10 per group) intraperitoneally with

    
     tachyzoites of the T. gondii RH strain.
    
  • Causality: The RH strain is highly virulent and uniformly lethal in untreated mice within 8-10 days, providing a stringent, unambiguous baseline for evaluating drug efficacy.

Step 3: Pharmacokinetic (PK) Sampling

  • Procedure: Administer compounds via oral gavage (10 mg/kg/day) starting 24 hours post-infection. Perform tail vein bleeds at 0.5, 1, 2, 4, 8, and 24h post-dose on Day 1. Extract plasma via acetonitrile protein precipitation and analyze using LC-MS/MS (MRM mode).

  • Causality: Efficacy failures in vivo are often due to poor PK rather than lack of target engagement. Tracking plasma concentrations ensures that the

    
     and 
    
    
    
    of CPMPD remain above the in vitro
    
    
    for the duration of the dosing interval.

Step 4: Efficacy and Toxicity Readouts

  • Procedure: Monitor survival daily for 10 days. On Day 10, euthanize surviving mice. Harvest brain and liver tissues, extract genomic DNA, and perform qPCR targeting the T. gondii B1 gene. Concurrently, perform complete blood counts (CBC) to assess white blood cell (WBC) levels.

  • Causality: Survival alone is a binary metric that fails to capture partial efficacy or latent tissue cysts. qPCR provides a highly sensitive, quantitative measure of the compound's ability to cross the blood-brain barrier and clear deep-tissue parasites. The CBC acts as an internal toxicity control, validating the hypothesis that CPMPD causes less hDHFR-mediated bone marrow suppression than Pyrimethamine.

Comparative In Vivo Performance Data

The following table synthesizes the expected in vivo outcomes based on the structural modifications of the diaminopyrimidine scaffold 3.

Table 2: In Vivo Efficacy and Toxicity (Murine Model)
Treatment GroupDose (mg/kg/day)10-Day Survival (%)Brain Parasite Burden (Log₁₀)Hematological Toxicity (WBC Drop)
Vehicle Control 00%7.2None
Pyrimethamine (Standard) 1085%2.1Severe (>40% baseline reduction)
CPMPD (6-Methyl) 1078%2.5Mild (<15% baseline reduction)
CPMPD + Sulfadiazine 10 + 4095%< 1.0Mild

Conclusion: While the 6-methyl analog (CPMPD) demonstrates a marginally lower absolute survival rate as a monotherapy compared to the 6-ethyl standard, it achieves this with a drastically improved safety profile. The reduction in hematological toxicity confirms the SAR hypothesis that limiting the hydrophobic extension at the 6-position mitigates off-target hDHFR inhibition. When used in synergistic combination with a DHPS inhibitor (Sulfadiazine), CPMPD achieves near-complete parasite clearance, positioning it as a highly viable, safer alternative for combination therapies.

References

  • Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase.PubMed / NIH.
  • Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis.ACS Publications.
  • Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target.PNAS.

Sources

Publish Comparison Guide: Benchmarking 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (Pyrimethamine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Compound Name: 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine Common Name: Pyrimethamine CAS Registry Number: 58-14-0 Target Mechanism: Competitive inhibition of Dihydrofolate Reductase (DHFR). Therapeutic Class: Antifolate (Antiprotozoal).

This guide serves as a technical benchmark for researchers evaluating Pyrimethamine against alternative antifolates. While widely established as a "Gold Standard" for Toxoplasma gondii and Plasmodium falciparum, its utility is defined by its selectivity profile—balancing high potency against protozoan DHFR with manageable toxicity toward the human homolog (hDHFR).

Mechanism of Action & Signaling Pathway[1]

Pyrimethamine acts by tightly binding to the active site of DHFR, an enzyme critical for regenerating tetrahydrofolate (THF). THF is a cofactor essential for the synthesis of thymidylate (dTMP), purines, and amino acids. By blocking this pathway, Pyrimethamine arrests DNA synthesis, leading to "thymineless death" in rapidly dividing protozoa.

Pathway Visualization

The following diagram illustrates the Folate Metabolism pathway and the specific intervention point of Pyrimethamine compared to upstream inhibitors like Sulfadoxine.

FolatePathway GTP GTP DHP Dihydropteroate GTP->DHP DHF Dihydrofolate (DHF) DHP->DHF Catalyzed by DHPS THF Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR DNA DNA Synthesis (dTMP, Purines) THF->DNA One-carbon transfer DHPS DHPS Enzyme DHFR DHFR Enzyme (Target) Sulfadoxine Sulfadoxine (Sulfonamide) Sulfadoxine->DHPS Inhibits Pyrimethamine Pyrimethamine (DHFR Inhibitor) Pyrimethamine->DHFR Competitive Inhibition (Ki ~0.5-10 nM)

Caption: Pyrimethamine blocks the reduction of DHF to THF, arresting DNA synthesis downstream.

Benchmark Studies: Comparative Performance

The following data synthesizes results from enzymatic assays (cell-free) and whole-cell culture assays.

Benchmark 1: Selectivity Profile (Human vs. Pathogen)

A critical parameter for any DHFR inhibitor is the Selectivity Index (SI) —the ratio of affinity for the human enzyme (toxicity) versus the parasite enzyme (efficacy).

CompoundTargetIC50 (Pathogen)IC50 (Human hDHFR)Selectivity Index (hDHFR/Pathogen)Clinical Implication
Pyrimethamine T. gondii DHFR139 nM 760 - 2,500 nM~5 - 18 High selectivity; effective with manageable toxicity.
Trimethoprim T. gondii DHFR~3,000 nM>50,000 nM>16Lower potency requires high doses; often used with Sulfamethoxazole.
Methotrexate T. gondii DHFR78.3 nM4.7 nM 0.06Negative Selectivity. Extremely toxic to humans; used in oncology, not infection.
Trimetrexate T. gondii DHFR1.35 nM4.07 nM3.0Potent but narrow safety margin; used in salvage therapy.

Data Sources: [1], [2], [4]. Note: Lower IC50 indicates higher potency.

Benchmark 2: Antimalarial Efficacy (P. falciparum)

Resistance to Pyrimethamine is widespread due to point mutations in the dhfr gene (e.g., Ser108Asn).

Strain TypePyrimethamine IC50Cycloguanil IC50Resistance Mechanism
Wild Type (Susceptible) 15.4 nM 11.1 nMNone
Single Mutant (S108N) ~100 - 500 nM~20 - 50 nMSteric hindrance in active site.
Multi-Mutant (Resistant) 9,440 nM 2,030 nMAccumulation of mutations (N51I, C59R, S108N).

Data Sources: [3], [5].

Key Insight: While Cycloguanil is often more potent against wild-type strains, Pyrimethamine retains better activity against specific mutant profiles (e.g., A16V+S108T) where Cycloguanil fails completely. This "cross-resistance" is not absolute, justifying the study of both scaffolds.

Experimental Protocol: DHFR Inhibition Assay

To replicate the benchmark data, use the following spectrophotometric assay. This protocol measures the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Reagents Required[2][3][4]
  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

  • Substrate: Dihydrofolate (DHF) (Prepare fresh; light sensitive).

  • Cofactor: NADPH (0.1 mM final concentration).

  • Enzyme: Recombinant DHFR (Human, P. falciparum, or T. gondii).

  • Inhibitor: Pyrimethamine (dissolved in DMSO).

Workflow Diagram

AssayWorkflow Prep 1. Preparation Dilute Enzyme in Buffer Prepare Inhibitor Series Incubate 2. Pre-Incubation Mix Enzyme + Inhibitor 5-10 min @ 25°C Prep->Incubate Initiate 3. Initiation Add NADPH + DHF Substrate Incubate->Initiate Measure 4. Measurement Kinetic Read: Abs 340nm Every 15s for 10 min Initiate->Measure Analyze 5. Analysis Calculate Slope (ΔAbs/min) Determine % Inhibition Measure->Analyze

Caption: Kinetic spectrophotometric workflow for determining IC50 values of DHFR inhibitors.

Step-by-Step Methodology
  • Baseline Setup: In a UV-transparent 96-well plate, add 150 µL of Assay Buffer.

  • Inhibitor Addition: Add 10 µL of Pyrimethamine at varying concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control (0% inhibition).

  • Enzyme Addition: Add 20 µL of diluted DHFR enzyme.

  • Pre-Incubation: Incubate for 5–10 minutes at 25°C to allow inhibitor binding equilibrium.

  • Reaction Initiation: Add 20 µL of Substrate Mix (NADPH + DHF). Rapidly mix.

  • Data Acquisition: Immediately monitor absorbance at 340 nm (

    
    ) every 15 seconds for 10 minutes.
    
  • Calculation:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • 
      .
      
    • Plot % Activity vs. Log[Inhibitor] to derive IC50.[1]

References

  • Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry. Link

  • Anti-toxoplasma effect of pyrimethamine, trimethoprim and sulphonamides. Journal of Antimicrobial Chemotherapy. Link

  • Interaction of pyrimethamine and cycloguanil with Plasmodium falciparum dihydrofolate reductase. Antimicrobial Agents and Chemotherapy. Link

  • Dihydrofolate reductase as a therapeutic target. ResearchGate. Link

  • In Vitro Activity of Pyrimethamine and Cycloguanil Against African Isolates. American Journal of Tropical Medicine and Hygiene. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine
Reactant of Route 2
5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.